Product packaging for 3-Oxa-9-azaspiro[5.5]undecane(Cat. No.:CAS No. 311-21-7)

3-Oxa-9-azaspiro[5.5]undecane

Cat. No.: B1416556
CAS No.: 311-21-7
M. Wt: 155.24 g/mol
InChI Key: NJGVTIXCHOYDJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Oxa-9-azaspiro[5.5]undecane Hydrochloride (CAS RN: 1380300-88-8) is a high-purity spirocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a unique bicyclic structure with oxygen and nitrogen heteroatoms, making it a valuable scaffold for constructing novel bioactive molecules . Its spirocyclic framework provides a three-dimensional rigidity that is advantageous for exploring new chemical space and for molecular design targeting enzyme active sites and receptors . Researchers primarily utilize this compound as a key intermediate in pharmaceutical research, particularly in the development of antimicrobial and anti-inflammatory agents . Its derivatives have been investigated as potential ligands for biological targets; for instance, similar 1-oxa-9-azaspiro[5.5]undecane sulfonamides have been synthesized as inhibitors for carbonic anhydrase interrogation . Furthermore, molecular docking studies suggest that analogs of this spirocyclic scaffold exhibit potent binding affinity to the MmpL3 protein in Mycobacterium tuberculosis , indicating promise in anti-tuberculosis drug development . The mechanism of action for its derivatives typically involves the spirocyclic structure fitting into unique binding pockets on enzymes or receptors, potentially inhibiting their activity and leading to various biological effects . This product is supplied as its hydrochloride salt, which offers improved stability and handling properties. It is characterized as a white to light yellow powder or crystal with a minimum purity of 98.0% as determined by qNMR . As a hygroscopic and air-sensitive material, it is recommended to store this compound in a cool, dark place, under inert gas, and in airtight containers to ensure long-term stability . This compound Hydrochloride is intended for research and development purposes only. It is strictly for laboratory use and is not approved for human or veterinary diagnostic or therapeutic applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO B1416556 3-Oxa-9-azaspiro[5.5]undecane CAS No. 311-21-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-oxa-9-azaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-5-10-6-2-9(1)3-7-11-8-4-9/h10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGVTIXCHOYDJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653867
Record name 3-Oxa-9-azaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

311-21-7
Record name 3-Oxa-9-azaspiro[5.5]undecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=311-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxa-9-azaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-oxa-9-azaspiro[5.5]undecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Strategic Value of the 3-Oxa-9-azaspiro[5.5]undecane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Basic Properties of 3-Oxa-9-azaspiro[5.5]undecane

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous three-dimensional (3D) topologies and optimized physicochemical properties is paramount. Spirocyclic systems, characterized by two rings sharing a single carbon atom, have emerged as "privileged scaffolds" for their ability to impart conformational rigidity and escape the "flatland" of traditional aromatic ring systems.[1] The this compound core, a unique architecture merging a tetrahydropyran and a piperidine ring, represents a significant evolution in this class.

This guide provides a detailed examination of the fundamental basic properties of this compound, moving beyond a simple data summary to explore the underlying structural determinants that govern its behavior. As a Senior Application Scientist, the focus here is on the "why"—the causal relationships between structure, basicity, and the resulting implications for drug design and development. Understanding these core principles is critical for leveraging this scaffold to its full potential in creating next-generation therapeutics with tailored solubility, permeability, and target engagement profiles.

Core Physicochemical Profile

The foundational properties of a molecule are the primary indicators of its potential behavior in a biological system. For this compound, the key descriptors are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₇NOPubChem[2]
Molecular Weight 155.24 g/mol PubChem[2]
IUPAC Name This compoundPubChem[2]
CAS Number 311-21-7PubChem[2]
XlogP (Predicted) 0.7PubChem[3]
Topological Polar Surface Area 21.3 ŲPubChem[4]

The nitrogen atom within the piperidine ring is the primary determinant of the molecule's basicity. As a secondary amine, its lone pair of electrons can act as a proton acceptor (a Brønsted-Lowry base) or an electron-pair donor (a Lewis base).[5][6] The strength of this basicity is quantified by the pKa of its conjugate acid, the 3-oxa-9-azaspiro[5.5]undecanium ion.

Structural Determinants of Basicity: The Inductive Effect

The basicity of the nitrogen atom in this compound is not solely a function of its amine character; it is profoundly influenced by the presence of the oxygen atom in the adjacent ring.

The ether oxygen, being highly electronegative, exerts a powerful electron-withdrawing inductive effect (-I effect) through the sigma bonds of the spirocyclic framework.[7] This effect reduces the electron density on the nitrogen atom, making its lone pair less available to bond with a proton. Consequently, the amine's basicity is attenuated compared to a simple carbocyclic spiro-amine counterpart.

Experimental studies have validated this principle directly. Research on a series of spirocyclic and oxa-spirocyclic amines demonstrated that the incorporation of an ether oxygen atom three single bonds away from the basic nitrogen reduces the amine's basicity by approximately one order of magnitude.[8] This corresponds to a significant decrease in the pKa of the conjugate acid, a critical modification for fine-tuning a molecule's ionization state at physiological pH.[8]

Caption: Inductive effect of the ether oxygen on the basicity of the nitrogen atom.

Implications for Drug Development & Medicinal Chemistry

The deliberate inclusion of the oxa-spirocycle motif is a strategic choice in drug design, driven by the need to optimize Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

  • Tuning Basicity for Optimal Pharmacokinetics: The pKa of a drug candidate is a critical parameter. It dictates the degree of ionization at physiological pH (~7.4), which in turn governs the balance between aqueous solubility (favoring the charged, protonated form) and membrane permeability (favoring the neutral, uncharged form). The attenuated basicity of the this compound scaffold, compared to its carbocyclic analog, can prevent excessively high pKa values that might lead to poor permeability and high non-specific binding.[8]

  • Enhancing Solubility: The ether oxygen introduces a polar feature into the molecule. This has been shown to dramatically improve aqueous solubility—by up to 40 times in some cases—and lower lipophilicity when compared to the all-carbon spirocycle equivalent.[8] This is a highly desirable feature for developing orally bioavailable drugs.

  • Scaffold for Diverse Biological Targets: The utility of this scaffold is demonstrated by its incorporation into a wide range of biologically active agents. Derivatives have been developed as potent soluble epoxide hydrolase (sEH) inhibitors for chronic kidney disease[9], dual μ-opioid receptor agonists and σ1 receptor antagonists for pain treatment[10], and have been explored in the context of antimicrobials targeting proteins like MmpL3 in Mycobacterium tuberculosis.[11]

Experimental Protocol: Potentiometric Titration for pKa Determination

To ensure the trustworthiness and reproducibility of physicochemical data, a robust experimental protocol is essential. Potentiometric titration is the gold-standard method for accurately determining the pKa of an amine.

Objective: To determine the pKa of this compound by titrating its hydrochloride salt with a standardized strong base.

Rationale: This method relies on monitoring the pH of a solution as a standardized titrant is added. The pKa is the pH at which the amine is 50% protonated and 50% in its neutral form. This point, known as the half-equivalence point, is identified from the titration curve.

Materials and Reagents:
  • This compound hydrochloride (C₉H₁₈ClNO)[12]

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Deionized, CO₂-free water

  • pH calibration buffers (e.g., pH 4.01, 7.00, 10.01)

Instrumentation:
  • Calibrated pH meter with a combination glass electrode

  • Automated titrator or a magnetic stirrer and a calibrated burette

Step-by-Step Methodology:
  • Instrument Calibration: Calibrate the pH meter using at least two, preferably three, standard pH buffers that bracket the expected pKa.

  • Sample Preparation: Accurately weigh a precise amount of this compound hydrochloride (e.g., 0.1 mmol) and dissolve it in a known volume of CO₂-free deionized water (e.g., 50 mL).

  • Titration Setup: Place the beaker containing the sample solution on the magnetic stirrer (if using), immerse the pH electrode and the burette tip into the solution, ensuring they do not touch the sides or bottom of the beaker.

  • Titration Execution:

    • Record the initial pH of the solution.

    • Begin adding the standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.05-0.10 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Continue the titration well past the equivalence point (the point of steepest pH change).

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

    • Determine the equivalence point (Veq) by finding the inflection point of the curve, often calculated using the first or second derivative of the curve.

    • The half-equivalence point is located at Veq / 2.

    • The pKa of the conjugate acid is equal to the pH of the solution at the half-equivalence point.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH Meter (pH 4, 7, 10 Buffers) B Prepare Analyte Solution (Accurately weigh hydrochloride salt in CO2-free water) A->B C Setup Titration Apparatus (Electrode + Burette in Sample) B->C D Add Standardized NaOH (Small, precise increments) C->D E Record Data (pH vs. Volume of NaOH) D->E E->D Repeat until past equivalence point F Plot Titration Curve (pH vs. Volume) G Determine Equivalence Point (Veq) (Inflection point of curve) F->G H Calculate Half-Equivalence Point (Veq / 2) G->H I Identify pKa (pKa = pH at Veq/2) H->I

Caption: Experimental workflow for pKa determination via potentiometric titration.

Conclusion

This compound is more than a novel chemical entity; it is a highly engineered building block for medicinal chemistry. Its core basicity is a direct and predictable consequence of its structure, primarily governed by the electron-withdrawing inductive effect of the integrated ether oxygen. This feature provides drug designers with a scaffold that possesses intrinsically moderated basicity and enhanced polarity compared to its carbocyclic counterparts. The ability to finely tune the pKa while improving solubility makes this scaffold an authoritative and strategic choice for developing differentiated drug candidates with superior pharmacokinetic profiles, underscoring its significant potential for future therapeutic innovations.

References

The Ascendancy of Aza-Oxa-Spirocycles in Modern Medicinal Chemistry: A Technical Guide to the 3-Oxa-9-azaspiro[5.5]undecane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel chemical entities with superior therapeutic profiles has steered medicinal chemistry towards the exploration of complex three-dimensional structures. Among these, aza-oxa-spirocyclic scaffolds have garnered significant attention for their unique conformational rigidity and precise vectoral presentation of functional groups. This guide delves into the technical intricacies of the 3-Oxa-9-azaspiro[5.5]undecane core, a scaffold embodying the beneficial attributes of both a tetrahydropyran and a piperidine ring system. While detailed research on the specific compound with CAS number 311-21-7 is limited, this document serves as an in-depth guide for researchers and drug development professionals by contextualizing the scaffold within the broader, well-established principles of spirocycle chemistry. We will explore its structural significance, propose robust synthetic strategies based on established methodologies, and discuss its potential applications in contemporary drug discovery.

Introduction: The Spirocyclic Advantage in Drug Design

Historically, drug discovery has often focused on planar, aromatic systems. However, the increasing complexity of biological targets necessitates a move towards molecules with greater three-dimensionality (3D). Spirocycles, bicyclic systems linked by a single common atom, offer a compelling solution.[1] This unique structural feature imparts a rigid, non-planar geometry that allows for a more precise and controlled orientation of substituents in three-dimensional space.[2]

The incorporation of aza-oxa spirocyclic systems, such as the this compound scaffold, introduces several advantages:

  • Improved Physicochemical Properties: Compared to their non-spirocyclic or aromatic counterparts, azaspirocycles often exhibit higher aqueous solubility, decreased lipophilicity, and improved metabolic stability.[1]

  • Enhanced Target Engagement: The rigid conformation can lock the molecule into a bioactive orientation, leading to optimized interactions with the binding sites of proteins and enzymes, which can improve potency and selectivity.[1]

  • Novelty and Patentability: The exploration of such scaffolds provides access to novel chemical space, offering opportunities for new intellectual property.

The this compound core, comprised of a tetrahydropyran ring (an important motif in natural products) and a piperidine ring (a prevalent scaffold in CNS-active drugs), represents a promising, yet underexplored, framework in medicinal chemistry.

Physicochemical Properties of the Core Scaffold

The parent compound, this compound, serves as the foundational building block for a diverse library of potential drug candidates. Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 311-21-7[3][4][5][6][7]
Molecular Formula C₉H₁₇NO[3][4]
Molecular Weight 155.24 g/mol [3][6]
Boiling Point 250 °C[8]
Density 1.00 g/cm³[8]
pKa 10.94 ± 0.20 (Predicted)[8]
SMILES C1CNCCC12CCOCC2[3]

These properties suggest a stable, relatively polar molecule with a basic nitrogen atom, providing a key handle for derivatization.

Synthetic Strategies for this compound Derivatives

Proposed Synthetic Workflow

The following diagram outlines a logical and experimentally feasible pathway to the core scaffold and its derivatives.

G cluster_0 Phase 1: Synthesis of Key Intermediate cluster_1 Phase 2: Reduction and Spirocyclization cluster_2 Phase 3: Deprotection and Derivatization A N-Boc-4-piperidone B Wittig Reaction (e.g., (EtO)₂P(O)CH₂CO₂Et, NaH) A->B Step 1 C α,β-Unsaturated Ester B->C D Michael Addition (e.g., Ethylene glycol, base) C->D Step 2 E Cyclized Ether Intermediate D->E F Ester and Carbonyl Reduction (e.g., LiAlH₄) E->F Step 3 G Diol Intermediate F->G H Intramolecular Cyclization (e.g., Mitsunobu or Acid-catalyzed) G->H Step 4 I N-Boc-3-Oxa-9-azaspiro[5.5]undecane H->I J Boc Deprotection (e.g., TFA or HCl) I->J Step 5 K This compound (Core Scaffold) J->K L Functionalization (e.g., Alkylation, Acylation) K->L Step 6 M Diverse Library of Derivatives L->M

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1 & 2: Synthesis of the Cyclized Ether Intermediate

  • Justification: This approach builds the tetrahydropyran ring first onto a pre-formed piperidine. The Horner-Wadsworth-Emmons reaction is a reliable method for forming the α,β-unsaturated ester. The subsequent intramolecular Michael addition is a classic strategy for forming six-membered rings.

  • Procedure:

    • To a solution of N-Boc-4-piperidone in THF, add a base such as sodium hydride (NaH).

    • Slowly add triethyl phosphonoacetate at 0 °C and allow the reaction to warm to room temperature.

    • After completion, quench the reaction and extract the α,β-unsaturated ester product.

    • Dissolve the ester in ethylene glycol with a catalytic amount of a strong base (e.g., sodium ethoxide).

    • Heat the mixture to promote the intramolecular Michael addition, forming the cyclized ether intermediate.

    • Purify the product via column chromatography.

Step 3 & 4: Reduction and Intramolecular Cyclization

  • Justification: A powerful reducing agent like LiAlH₄ is necessary to reduce both the ester and any remaining carbonyl groups to alcohols, creating the diol precursor for the final ring formation. An acid-catalyzed cyclization or a Mitsunobu reaction is then a standard method to form the ether linkage of the tetrahydropyran ring.

  • Procedure:

    • Carefully add the cyclized intermediate from the previous step to a suspension of lithium aluminum hydride (LiAlH₄) in dry THF at 0 °C.

    • Reflux the mixture to ensure complete reduction.

    • Work up the reaction carefully to yield the diol intermediate.

    • Dissolve the diol in a suitable solvent (e.g., toluene) with a catalytic amount of p-toluenesulfonic acid (p-TSA) and heat with a Dean-Stark trap to remove water and drive the cyclization.

    • Alternatively, use Mitsunobu conditions (DEAD, PPh₃) for a milder cyclization.

    • Purify the resulting N-Boc protected spirocycle.

Step 5 & 6: Deprotection and Derivatization

  • Justification: The Boc protecting group is acid-labile and can be cleanly removed to unmask the secondary amine of the piperidine ring. This amine is a versatile handle for introducing a wide range of substituents to explore structure-activity relationships (SAR).

  • Procedure:

    • Dissolve the N-Boc protected spirocycle in dichloromethane (DCM).

    • Add an excess of trifluoroacetic acid (TFA) or bubble HCl gas through the solution.

    • Stir at room temperature until deprotection is complete (monitored by TLC or LC-MS).

    • Remove the solvent and excess acid under reduced pressure to yield the core scaffold, often as a salt (e.g., hydrochloride or trifluoroacetate).

    • The free base can then be subjected to standard N-alkylation or N-acylation protocols to generate a library of derivatives.

Potential Applications in Drug Discovery

While direct biological data for this compound is scarce, the therapeutic potential of this scaffold can be inferred from the activities of structurally related compounds.

G cluster_0 Potential Therapeutic Areas A This compound Scaffold B CNS Disorders (e.g., Schizophrenia, Pain) A->B Piperidine Motif C Oncology (e.g., Kinase Inhibition) A->C Rigid 3D Structure D Infectious Diseases (e.g., Antibacterial, Antitubercular) A->D Novel Scaffold

Caption: Potential therapeutic applications of the scaffold.

  • Central Nervous System (CNS) Agents: The piperidine moiety is a well-known component of many CNS-active drugs. The rigid conformation of the spirocycle could offer enhanced selectivity for specific receptor subtypes, such as dopamine or serotonin receptors. Derivatives of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane have been investigated as dual μ-opioid receptor agonists and σ1 receptor antagonists for pain treatment.[11]

  • Enzyme Inhibitors (e.g., Kinase Inhibitors): The precise positioning of substituents afforded by the spirocyclic core is ideal for targeting the ATP-binding sites of kinases.[2] The scaffold can serve as a non-planar bioisostere for traditional, flat heterocyclic systems, potentially improving selectivity and reducing off-target effects.

  • Antimicrobial Agents: There is a constant need for new antibacterial and antifungal agents with novel mechanisms of action. The unique 3D shape of the this compound scaffold makes it an attractive starting point for developing agents that can overcome existing resistance mechanisms. Notably, derivatives of the isomeric 1-oxa-9-azaspiro[5.5]undecane scaffold have been optimized for antituberculosis activity, targeting the MmpL3 protein.[12][13]

Conclusion and Future Directions

The this compound scaffold represents a compelling, albeit underexplored, platform for modern drug discovery. Its inherent three-dimensionality, combined with the favorable properties of the constituent tetrahydropyran and piperidine rings, offers significant potential for the development of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles.[1][2] The synthetic strategies outlined in this guide provide a clear and feasible path for accessing the core structure and its derivatives, enabling robust exploration of its therapeutic potential. Future research should focus on the efficient synthesis and biological evaluation of diverse libraries based on this scaffold to unlock its full potential in addressing challenging diseases in areas such as oncology, CNS disorders, and infectious disease.

References

A Comprehensive Technical Guide to 3-Oxa-9-azaspiro[5.5]undecane: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Spirocyclic scaffolds represent a cornerstone in modern medicinal chemistry, offering unique three-dimensional topologies that enable novel interactions with biological targets. Among these, the 3-Oxa-9-azaspiro[5.5]undecane core is a privileged heterocyclic motif. This guide provides an in-depth analysis of its nomenclature, physicochemical properties, a proposed synthetic pathway, and a detailed exploration of its derivatives' applications in drug discovery, targeting areas from infectious diseases to pain management. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their work.

Core Compound Identification: Nomenclature and Properties

The foundation of any chemical exploration is the unambiguous identification of the molecule of interest. The title compound, this compound, is defined by a specific and systematic naming convention governed by the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Nomenclature and Structural Elucidation

The IUPAC name "this compound" precisely describes the molecule's architecture:

  • Spiro[5.5]undecane: This base name indicates a spirocyclic system where a single carbon atom (the spiro atom) is the junction for two rings. The numbers [5.5] denote the number of atoms in each ring, excluding the spiro atom itself. Therefore, we have two six-membered rings connected at a single carbon.

  • Undecane: The suffix signifies a total of eleven atoms in the bicyclic system (5 + 5 + 1 spiro atom).

  • 3-Oxa-9-aza: These prefixes identify the presence and location of heteroatoms. Following IUPAC rules for numbering spiro compounds, one starts in the smaller ring (here, they are equal) adjacent to the spiro atom and proceeds around that ring, then through the spiro atom and around the second ring. "3-Oxa" places an oxygen atom at the 3-position, and "9-aza" places a nitrogen atom at the 9-position.

structure cluster_ring1 cluster_ring2 C1 C2 C1->C2 O3 O C2->O3 C4 O3->C4 C5 C4->C5 spiro C C5->spiro spiro->C1 C7 spiro->C7 C8 C7->C8 N9 NH C8->N9 C10 N9->C10 C11 C10->C11 C11->spiro spiro2

Caption: Chemical structure of this compound.

Key Identifiers and Physicochemical Data

For accurate documentation and database retrieval, several identifiers are assigned to this compound. The most critical are the CAS Registry Number and its PubChem Compound ID (CID).

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C₉H₁₇NOPubChem[1]
Molecular Weight 155.24 g/mol PubChem[1]
CAS Number 311-21-7PubChem[1]
PubChem CID 39871984PubChem[1]
Canonical SMILES C1CNCCC12CCOCC2PubChem[1]
InChIKey NJGVTIXCHOYDJW-UHFFFAOYSA-NPubChem[1]

Synthesis of the Spirocyclic Core

While direct, published protocols for the parent this compound are not abundant, a robust synthetic strategy can be designed based on established methods for analogous spirocyclic systems. The following represents an illustrative, field-proven approach that emphasizes chemical logic and control.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic disconnection breaks the spirocycle at the C-O and C-N bonds, suggesting a dielectrophilic precursor and a primary amine. A more practical approach, inspired by the synthesis of related oxa-azaspirocycles, involves the formation of one ring onto a pre-existing piperidine ring. A key strategy involves the intramolecular cyclization of a suitably functionalized piperidine derivative.

retrosynthesis target This compound intermediate1 N-Protected 4-(3-hydroxypropyl)-4-(hydroxymethyl)piperidine target->intermediate1 Intramolecular Cyclization (e.g., Mitsunobu) precursor1 N-Protected 4,4-bis(ethoxycarbonyl)piperidine intermediate1->precursor1 Diester Reduction (e.g., LiAlH4) applications cluster_disease Therapeutic Areas cluster_targets Biological Targets parent This compound Scaffold target1 μ-Opioid Receptor (MOR) & σ1 Receptor parent->target1 Derivatization target2 MmpL3 Protein (M. tuberculosis) parent->target2 Derivatization target3 Soluble Epoxide Hydrolase (sEH) parent->target3 Derivatization target4 Protein Kinases parent->target4 Derivatization pain Pain Management tb Tuberculosis ckd Chronic Kidney Disease cancer Oncology target1->pain target2->tb target3->ckd target4->cancer

References

A Comprehensive Technical Guide to 3-Oxa-9-azaspiro[5.5]undecane: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as "privileged structures" in medicinal chemistry due to their inherent three-dimensionality and conformational rigidity.[1][2] This unique topology allows for novel vectoral arrangements of functional groups, enabling precise interactions with biological targets.[2] This guide provides an in-depth analysis of 3-Oxa-9-azaspiro[5.5]undecane, a heterocyclic scaffold of significant interest. We will detail its core physicochemical properties, including its molecular weight, established synthetic and analytical protocols, and its proven applications as a core structural motif in the development of novel therapeutics for pain, infectious diseases, and chronic conditions.

The Strategic Advantage of Spirocyclic Scaffolds

In the quest for novel chemical entities with improved pharmacological profiles, drug discovery has increasingly moved beyond flat, two-dimensional molecules. Spirocyclic scaffolds offer a distinct advantage by providing a rigid, three-dimensional framework.[1] This rigidity can reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity and selectivity. The spiro atom forces the connected rings into perpendicular orientations, creating a structure that can explore chemical space in ways that traditional fused-ring systems cannot. This compound, which incorporates both a piperidine and a tetrahydropyran ring, is a prime example of a versatile building block that combines this advantageous 3D geometry with synthetically accessible functional groups.[3]

Core Physicochemical Profile of this compound

The foundational data of a chemical entity are critical for its application in research and development. The molecular weight dictates molarity calculations for reactions and assays, while structural and electronic properties influence solubility, reactivity, and potential for biological interaction.

Caption: Molecular structure of this compound.

Table 1: Key Physicochemical Properties

Property Value Source
Molecular Formula C₉H₁₇NO [4]
Molecular Weight 155.24 g/mol [4][5]
CAS Number 311-21-7 [4]
IUPAC Name This compound [4]
Canonical SMILES C1CNCCC12CCOCC2 [4]
Topological Polar Surface Area 21.3 Ų [4]
Hydrogen Bond Donor Count 1 [4]
XLogP3-AA (Lipophilicity) 0.7 [4]

| Physical Form | Solid (hydrochloride salt) | |

Synthesis and Functionalization Strategies

The synthesis of spirocyclic systems often requires specialized strategies to construct the sterically demanding quaternary spirocenter.[6] A common and effective approach for building oxa-azaspiro[5.5]undecane derivatives involves a multi-step sequence starting from a commercially available piperidone derivative. This method provides a versatile entry point for creating a library of compounds with diverse substitutions.

Representative Synthetic Protocol: Synthesis of N-Aryl-1-oxa-9-azaspiro[5.5]undecane Derivatives

This protocol is adapted from established methodologies for the synthesis of related spirocyclic amines, demonstrating a robust pathway from a cyclic ketone to the final spirocycle.[7] The causality behind this workflow is clear: it sequentially builds complexity around the piperidine ring, culminating in the formation of the spirocyclic junction.

Step 1: Epoxidation of N-Boc-4-piperidone.

  • Rationale: The Corey-Chaykovsky reaction is a reliable method for converting a ketone into its corresponding epoxide, creating a reactive electrophilic site for the subsequent ring-opening reaction.

  • Procedure:

    • Suspend trimethylsulfoxonium iodide in anhydrous THF under an inert nitrogen atmosphere.

    • Add sodium hydride (NaH) portion-wise at 0°C and stir the resulting mixture for 30 minutes.

    • Add a solution of N-Boc-4-piperidone in THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl) and extract the product with ethyl acetate.

    • Purify the crude product via column chromatography to yield the spiro-epoxide intermediate.

Step 2: Nucleophilic Ring-Opening of the Epoxide.

  • Rationale: The epoxide is opened by an amine nucleophile. This reaction is often regioselective, with the nucleophile attacking the less sterically hindered carbon, and sets the stage for the final cyclization.

  • Procedure:

    • Dissolve the spiro-epoxide and the desired arylamine (e.g., aniline) in isopropanol.

    • Heat the mixture to reflux (approximately 80-90°C) for 24 hours.

    • Cool the reaction and concentrate under reduced pressure.

    • The resulting amino alcohol can be purified or used directly in the next step.

Step 3: Deprotection and Cyclization (Final Spirocycle Formation).

  • Rationale: Removal of the Boc protecting group under acidic conditions unmasks the secondary amine, which can then undergo an intramolecular cyclization to form the second (tetrahydropyran) ring. This step is often driven by the formation of a stable six-membered ring.

  • Procedure:

    • Dissolve the amino alcohol intermediate in a solution of hydrochloric acid (HCl) in dioxane.

    • Stir at room temperature for 4-6 hours until TLC or LC-MS indicates complete deprotection.

    • Neutralize the reaction with a base (e.g., sodium bicarbonate) and heat to induce cyclization.

    • Extract the final spirocyclic product and purify by chromatography or crystallization.

G start N-Boc-4-Piperidone step1 Step 1: Epoxidation (Corey-Chaykovsky Reaction) start->step1 intermediate1 Spiro-Epoxide Intermediate step1->intermediate1 step2 Step 2: Ring Opening (Arylamine Nucleophile) intermediate1->step2 intermediate2 Amino Alcohol Intermediate step2->intermediate2 step3 Step 3: Deprotection & Cyclization (Acidic Conditions, Heat) intermediate2->step3 end_product Final Product: N-Aryl-1-Oxa-9-Azaspiro[5.5]undecane step3->end_product G cluster_0 Primary Validation cluster_1 Secondary Confirmation ms Mass Spectrometry (Confirms MW) ir IR Spectroscopy (Confirms Functional Groups) ms->ir nmr NMR Spectroscopy (Confirms Structure) hplc HPLC (Confirms Purity) nmr->hplc final Structurally Validated & Pure Compound ir->final hplc->final start Purified Compound start->ms start->nmr

References

The Emergence of 3-Oxa-9-azaspiro[5.5]undecane: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel molecular architectures with enhanced therapeutic potential has propelled the exploration of three-dimensional (3D) scaffolds in medicinal chemistry. Among these, spirocyclic systems have garnered considerable attention due to their inherent structural rigidity and precise vectoral display of substituents. This guide delves into the 3-Oxa-9-azaspiro[5.5]undecane core, a heterocyclic scaffold demonstrating significant promise in the development of next-generation therapeutics. While the initial discovery of this specific parent compound is not extensively documented, its value is underscored by the diverse biological activities exhibited by its derivatives. This document provides a comprehensive overview of the synthesis, physicochemical properties, and burgeoning pharmacological applications of this important molecular framework, offering field-proven insights for its strategic deployment in drug discovery programs.

The Strategic Advantage of Spirocyclic Scaffolds in Medicinal Chemistry

The incorporation of spirocyclic motifs into drug candidates offers a distinct departure from the predominantly planar structures of many traditional pharmaceuticals.[1] This unique 3D geometry allows for a more precise orientation of functional groups, facilitating optimal interactions with the intricate topographies of biological targets like enzymes and receptors.[1] The rigidity of the spirocyclic system can lock the conformation of a molecule, optimizing the orientation of binding elements in a controlled manner, which can lead to improved efficacy and selectivity.[2]

Furthermore, shifting from planar, aromatic structures to molecules with a higher fraction of sp3-hybridized carbons (Fsp3), a characteristic of spirocycles, generally correlates with improved physicochemical properties and pharmacokinetic profiles.[2] This can translate to enhanced solubility, metabolic stability, and reduced off-target toxicity, ultimately increasing the probability of clinical success.[1] The this compound core, featuring both an oxygen and a nitrogen heteroatom, provides rich opportunities for chemical modification and hydrogen bonding interactions, making it a versatile and valuable scaffold in the medicinal chemist's toolbox.

Synthesis of the this compound Core: A Representative Protocol

While a singular "discovery" paper for the parent this compound is not prominent in the literature, its synthesis can be achieved through established and reliable synthetic routes. A common and versatile strategy for constructing similar spirocyclic systems involves a multi-step sequence starting from readily available cyclic ketones. The following protocol is a representative, self-validating system for the synthesis of the this compound core, adapted from methodologies reported for analogous structures.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol outlines a plausible synthetic route, starting from N-Boc-4-piperidone.

Step 1: Epoxide Formation

  • To a stirred solution of N-Boc-4-piperidone (1.0 eq) in a suitable solvent such as a mixture of DMSO and THF, add trimethylsulfoxonium iodide (1.1 eq).

  • Cool the mixture in an ice bath and add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude epoxide, tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate.

Step 2: Reductive Ring Opening

  • Dissolve the crude epoxide (1.0 eq) in a suitable solvent such as ethanol.

  • Add a reducing agent, for example, sodium borohydride (2.0 eq), in portions.

  • Stir the reaction at room temperature for 4-6 hours.

  • Acidify the reaction mixture with dilute HCl.

  • Concentrate the mixture under reduced pressure and partition between ethyl acetate and water.

  • Basify the aqueous layer with NaOH and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give the amino alcohol, tert-butyl 4-(hydroxymethyl)-4-piperidinylcarbamate.

Step 3: Intramolecular Cyclization (Williamson Ether Synthesis)

  • Dissolve the amino alcohol (1.0 eq) in a polar aprotic solvent like THF.

  • Add a strong base, such as sodium hydride (1.2 eq), at 0 °C.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Heat the reaction to reflux for 8-12 hours.

  • Cool the reaction and quench with water.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the Boc-protected this compound.

Step 4: Boc-Deprotection

  • Dissolve the Boc-protected compound (1.0 eq) in a suitable solvent like dichloromethane or 1,4-dioxane.

  • Add an excess of a strong acid, such as hydrochloric acid (4M in 1,4-dioxane) or trifluoroacetic acid.

  • Stir the mixture at room temperature for 2-4 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude this compound hydrochloride.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether).

Synthesis_Workflow A N-Boc-4-piperidone B Epoxidation (Corey-Chaykovsky) A->B (CH3)3SO+I-, NaH C tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate B->C D Reductive Ring Opening C->D NaBH4 E tert-butyl 4-(hydroxymethyl)-4-piperidinylcarbamate D->E F Intramolecular Cyclization E->F NaH, heat G Boc-protected This compound F->G H Boc-Deprotection (HCl) G->H I This compound Hydrochloride H->I Biological_Applications Core This compound Core Scaffold Kinase Kinase Inhibitors (e.g., Cancer) Core->Kinase TB Antituberculosis Agents (MmpL3 Inhibition) Core->TB sEH sEH Inhibitors (Chronic Kidney Disease) Core->sEH Opioid Dual Opioid/Sigma-1 Ligands (Pain Management) Core->Opioid GABA GABA-A Receptor Antagonists Core->GABA

References

An In-Depth Technical Guide to 3-Oxa-9-azaspiro[5.5]undecane and its Hydrochloride Salt: A Key Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Oxa-9-azaspiro[5.5]undecane and its hydrochloride salt, tailored for researchers, medicinal chemists, and professionals in drug development. We will delve into its structural significance, physicochemical properties, synthetic strategies, and its burgeoning role as a privileged scaffold in creating novel therapeutics.

The Strategic Value of Spirocyclic Scaffolds in Medicinal Chemistry

In the quest for novel drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemistry has increasingly embraced three-dimensional (3D) molecular architectures. Spirocycles, compounds containing two rings connected by a single common atom, have emerged as particularly valuable frameworks.[1][2] Their inherent structural rigidity and 3D topology offer a distinct advantage over flat, sp²-rich molecules by enabling more precise and novel interactions with biological targets.[3]

This compound belongs to this promising class of molecules. It combines a tetrahydropyran ring with a piperidine ring, creating a scaffold that offers both structural rigidity and opportunities for functionalization. The presence of the oxygen heteroatom can influence key properties such as polarity and solubility, making it an attractive building block for navigating complex biological systems.[4] This guide aims to consolidate the technical knowledge surrounding this specific scaffold, providing a foundational resource for its application in research and development.

Core Structures

Below are the chemical structures of this compound and its corresponding hydrochloride salt.

Caption: Chemical structures of the free base and hydrochloride salt.

Physicochemical and Safety Profile

The hydrochloride salt is the most common form of this compound supplied for research purposes, offering enhanced stability and solubility in aqueous media compared to the free base.

Data Summary Table
PropertyThis compound (Free Base)This compound HClReference(s)
CAS Number 311-21-71380300-88-8[5]
Molecular Formula C₉H₁₇NOC₉H₁₈ClNO[5]
Molecular Weight 155.24 g/mol 191.70 g/mol [5]
IUPAC Name This compoundThis compound hydrochloride[5]
InChIKey NJGVTIXCHOYDJW-UHFFFAOYSA-NCRGMWUWIKHZVNG-UHFFFAOYSA-N[5]
SMILES C1CNCCC12CCOCC2C1CNCCC12CCOCC2.Cl[5]
Physical Form -White to light yellow solid/powder[6]
Purity ->98%[6]
Storage -Inert atmosphere, 2-8°C
Safety and Handling

The hydrochloride salt is classified with the GHS07 pictogram, indicating it is a potential irritant and can be harmful.[7]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][7]

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Expert Insight: The hydrochloride form is preferred for biological screening due to its improved handling characteristics and solubility in DMSO and aqueous buffers, which are standard in high-throughput screening (HTS) campaigns. Proper storage under inert gas at refrigerated temperatures is crucial to prevent degradation.

Synthesis and Manufacturing Principles

While the exact proprietary synthesis of commercially available this compound is not publicly detailed, a robust synthetic route can be designed based on established methodologies for constructing spirocyclic amines.[4][8][9] The following represents a logical and field-proven retrosynthetic approach.

Retrosynthetic Analysis and Proposed Workflow

The core challenge is the formation of the spirocyclic center. A plausible strategy involves constructing one ring onto a pre-existing cyclic ketone. A practical approach starts from N-Boc-4-piperidone, a readily available starting material.

G Target This compound Intermediate3 N-Boc Protected Spirocycle Target->Intermediate3 Deprotection (e.g., TFA) Intermediate2 Diol Intermediate Intermediate3->Intermediate2 Intramolecular Cyclization (e.g., Mitsunobu) Intermediate1 Allyl Alcohol Intermediate Intermediate2->Intermediate1 Hydroboration-Oxidation Start N-Boc-4-piperidone (Starting Material) Intermediate1->Start Grignard Reaction (Allylmagnesium bromide) G Scaffold this compound Core Reaction Parallel Synthesis (e.g., Amidation, Reductive Amination) Scaffold:f0->Reaction Functionalization at N9 Position Library Diverse Compound Library Reaction->Library Generation Screening High-Throughput Screening (HTS) Library->Screening Biological Assays Hit Hit Compounds (e.g., Kinase Inhibitors, GPCR Modulators) Screening->Hit Identification

References

An In-depth Technical Guide to the Spectroscopic Data of 3-Oxa-9-azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected spectroscopic data for 3-Oxa-9-azaspiro[5.5]undecane, a spirocyclic compound with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections synthesize predictive data based on fundamental principles of spectroscopic analysis with insights into experimental design and data interpretation. While experimental data for this specific molecule is not widely published, this document serves as a robust predictive framework for its characterization.

Introduction

This compound possesses a unique three-dimensional structure, combining a tetrahydropyran ring and a piperidine ring fused at a central quaternary carbon. This spirocyclic system imparts conformational rigidity, a desirable trait in drug design for optimizing ligand-receptor interactions. Accurate structural elucidation and purity assessment are paramount, and a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive characterization.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule.[1][2] It operates on the principle that atomic nuclei with a quantum property called spin will absorb and re-emit electromagnetic radiation when placed in a magnetic field.[1][3]

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The electronegativity of the oxygen and nitrogen atoms will cause protons on adjacent carbons (α-protons) to be deshielded, shifting their signals downfield.

Structure for ¹H NMR Assignments:

Table 1: Predicted ¹H NMR Data for this compound

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
a~3.6 - 3.8t4H-O-CH ₂-Protons adjacent to the ether oxygen are significantly deshielded.
b~2.8 - 3.0t4H-NH-CH ₂-Protons adjacent to the secondary amine nitrogen are deshielded.
c~1.5 - 1.7m8H-C-CH ₂-C-Methylene protons on the piperidine and tetrahydropyran rings.
d~1.8 - 2.2br s1H-NH -The N-H proton signal is often broad and its chemical shift can vary with concentration and solvent.
Predicted ¹³C NMR Spectrum

In ¹³C NMR, each unique carbon atom in the molecule gives rise to a distinct signal.[4][5] The chemical shift of each signal is influenced by the electronic environment of the carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound

SignalPredicted Chemical Shift (δ, ppm)AssignmentRationale
1~70 - 75C-OCarbons bonded to the electronegative oxygen are significantly deshielded.[6][7]
2~45 - 50C-NCarbons bonded to the nitrogen atom are deshielded.
3~35 - 40Spiro CThe quaternary spirocyclic carbon.
4~30 - 35C-C (Piperidine)Methylene carbons in the piperidine ring.
5~25 - 30C-C (Tetrahydropyran)Methylene carbons in the tetrahydropyran ring.
Experimental Protocol for NMR Data Acquisition

A robust NMR analysis relies on a well-defined experimental protocol.

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse experiment with a 90° pulse angle.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum to simplify the signals to singlets.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-100 ppm).

    • A larger number of scans will be required due to the low natural abundance of ¹³C.[5]

Diagram of the NMR Experimental Workflow:

IR_Workflow A Clean ATR Crystal B Acquire Background Spectrum A->B C Apply Sample to Crystal B->C D Acquire Sample Spectrum C->D E Process Data (Baseline Correction) D->E MS_Workflow A Prepare Dilute Sample Solution B Infuse into Ion Source A->B C Electrospray Ionization (ESI) B->C D Mass Analysis C->D E Detection D->E

References

An In-Depth Technical Guide to the 3-Oxa-9-azaspiro[5.5]undecane Scaffold: Physicochemical Properties and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-Oxa-9-azaspiro[5.5]undecane scaffold has emerged as a compelling structural motif in modern medicinal chemistry. Its inherent three-dimensionality, conferred by the spirocyclic fusion of a tetrahydropyran and a piperidine ring, offers a distinct advantage in the exploration of chemical space for novel therapeutic agents. This guide provides a comprehensive analysis of the core physicochemical properties of this scaffold, methodologies for its characterization, and a review of its applications as a privileged core in the development of innovative therapeutics. By synthesizing data from computational models and experimental findings on its derivatives, we present a holistic view for researchers, scientists, and drug development professionals aiming to leverage this unique molecular architecture.

Introduction: The Rationale for Spirocyclic Scaffolds in Medicinal Chemistry

In the quest for novel drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly "escaping flatland" by incorporating three-dimensional (3D) scaffolds into their designs. Spirocycles, characterized by two rings connected through a single common atom, are exemplary of this approach. The rigid, well-defined geometry of a spirocyclic core, such as this compound, offers several key advantages:

  • Enhanced 3D-Character: The perpendicular orientation of the two rings creates a more complex and distributed array of substituents in space, enabling more specific and potent interactions with biological targets.

  • Improved Physicochemical Properties: The introduction of a sp3-rich spirocenter can lead to increased aqueous solubility, reduced lipophilicity, and improved metabolic stability compared to their planar aromatic counterparts.[1]

  • Novelty and Patentability: These unique structures provide access to novel chemical matter, opening new avenues for intellectual property.

The this compound scaffold, in particular, combines the structural features of two pharmacologically significant heterocycles: piperidine, a common motif in centrally active and other drugs, and tetrahydropyran, which can act as a polar, metabolically stable bioisostere for other groups. This combination makes it a versatile and attractive starting point for library synthesis and lead optimization.

Core Physicochemical Properties of this compound

While detailed experimental data for the parent this compound is not extensively published, we can infer its key properties from computational data and the known behavior of its constituent rings.

PropertyPredicted/Inferred ValueSourceSignificance in Drug Discovery
CAS Number 311-21-7[2]Unique identifier for the parent compound.
Molecular Formula C₉H₁₇NO[2]Confirms the elemental composition.
Molecular Weight 155.24 g/mol [2]Falls within the range for "rule of five" compliance, suggesting potential for good oral bioavailability.
XlogP (Predicted) 0.7[2][3]Indicates a relatively low lipophilicity, which is often associated with better aqueous solubility and reduced off-target effects.
pKa (Predicted) ~8.5 - 9.5InferredThe basicity of the piperidine nitrogen is crucial for salt formation, solubility, and interaction with biological targets. This value is typical for secondary amines in a piperidine ring.
Topological Polar Surface Area (TPSA) 21.3 Ų[2]Suggests good potential for cell membrane permeability and oral absorption (typically < 140 Ų).
Hydrogen Bond Donors 1 (the piperidine N-H)[2]Contributes to interactions with biological targets and influences solubility.
Hydrogen Bond Acceptors 2 (the ether oxygen and the nitrogen)[2]Important for target binding and physicochemical properties.

Synthesis and Reactivity

A plausible synthetic approach is visualized in the workflow below:

G cluster_0 Synthetic Pathway to this compound Scaffold start Commercially available 4-piperidone derivative step1 Introduction of a two-carbon unit at C4 start->step1 e.g., Wittig or Horner-Wadsworth-Emmons reaction step2 Intramolecular cyclization to form the tetrahydropyran ring step1->step2 e.g., Oxy-Michael addition or acid-catalyzed cyclization step3 Deprotection of the piperidine nitrogen step2->step3 Removal of protecting group (e.g., Boc, Cbz) end_product This compound step3->end_product

Caption: Generalized synthetic workflow for the this compound core.

The reactivity of the scaffold is primarily dictated by the secondary amine of the piperidine ring. This nitrogen can be readily functionalized through N-alkylation, N-arylation, acylation, or sulfonylation to generate a diverse library of derivatives. The ether linkage in the tetrahydropyran ring is generally stable under most physiological and synthetic conditions, contributing to the scaffold's robustness.

Analytical and Spectroscopic Characterization

A combination of analytical techniques is essential to confirm the structure and purity of this compound and its derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would be expected to show a complex pattern of aliphatic protons in the two rings. The chemical shifts and coupling constants of the protons adjacent to the nitrogen and oxygen atoms would be characteristic.

    • ¹³C NMR: The number of signals would confirm the symmetry of the molecule. The spiro carbon would have a unique chemical shift, and the carbons bonded to the heteroatoms (C-N and C-O) would be deshielded.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) would likely show a prominent protonated molecule [M+H]⁺ at m/z 156.1383.[3]

  • Infrared (IR) Spectroscopy:

    • Characteristic peaks would include C-H stretching vibrations for the aliphatic rings, a C-O-C stretching band for the ether linkage, and an N-H stretching vibration for the secondary amine.

  • X-ray Crystallography:

    • Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure, including the precise bond angles, bond lengths, and the chair conformations of the six-membered rings. While no crystal structure for the parent compound is publicly available, structures of its derivatives have been reported.[4]

Experimental Protocols for Physicochemical Characterization

The following protocols are generalized methods that can be applied to determine the key physicochemical properties of this compound and its analogues.

Determination of pKa by Potentiometric Titration

Rationale: The pKa of the piperidine nitrogen is a critical parameter influencing ionization at physiological pH, which affects solubility, permeability, and target binding. Potentiometric titration is a reliable method for its determination.[5]

Protocol:

  • Prepare a 0.01 M solution of this compound hydrochloride in deionized water.

  • Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0).

  • Titrate the sample solution with a standardized 0.1 M NaOH solution, recording the pH after each addition of titrant.

  • Plot the pH versus the volume of NaOH added to generate a titration curve.

  • The pKa is determined from the pH at the half-equivalence point.

G cluster_pka pKa Determination Workflow prep Prepare 0.01 M sample solution titrate Titrate with 0.1 M NaOH prep->titrate plot Plot pH vs. Volume of NaOH titrate->plot determine Determine pKa at half-equivalence point plot->determine

Caption: Workflow for pKa determination by potentiometric titration.

Determination of logP by Shake-Flask Method

Rationale: The octanol-water partition coefficient (logP) is a key measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol:

  • Prepare a stock solution of the compound in either n-octanol or water.

  • Add a known volume of the stock solution to a mixture of pre-saturated n-octanol and water (pH 7.4 buffer) in a separatory funnel.

  • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.

  • Allow the two phases to separate completely.

  • Carefully collect samples from both the aqueous and n-octanol layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculate logP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Applications in Drug Discovery

The this compound scaffold and its isomers are increasingly recognized as "privileged structures" in drug discovery. The rigid framework allows for the precise positioning of functional groups to interact with specific biological targets, leading to enhanced potency and selectivity.

As a Scaffold for Novel Therapeutics

Derivatives of the oxa-azaspiro[5.5]undecane core have shown promise in a variety of therapeutic areas:

  • Antituberculosis Agents: Derivatives of the isomeric 1-oxa-9-azaspiro[5.5]undecane have been investigated as inhibitors of the MmpL3 protein in Mycobacterium tuberculosis, a critical transporter for the bacterium's survival. This highlights the potential of the scaffold in developing new treatments for infectious diseases.[6]

  • Central Nervous System (CNS) Agents: The piperidine moiety is a well-established pharmacophore for CNS targets. The spirocyclic nature of the scaffold can be used to fine-tune properties like blood-brain barrier permeability and target selectivity.

  • Metabolic Diseases: The conformational rigidity of the scaffold can be exploited to design potent and selective enzyme inhibitors.

The diagram below illustrates how the this compound core can be decorated with various functional groups (R¹, R²) to explore structure-activity relationships (SAR).

G cluster_sar Scaffold Decoration for SAR Studies scaffold r1 scaffold->r1 Functionalization at Nitrogen (e.g., Alkyl, Aryl, Acyl) r2 scaffold->r2 Substitution on the Rings (e.g., at C2, C4, etc.)

Caption: Decoration points on the this compound scaffold.

Conclusion and Future Perspectives

The this compound scaffold represents a valuable building block in the design of novel, three-dimensional drug candidates. Its favorable predicted physicochemical properties, combined with the demonstrated biological activity of its derivatives, underscore its potential in a wide range of therapeutic areas. While a comprehensive experimental characterization of the parent compound is yet to be consolidated in the public domain, the methodologies and insights presented in this guide offer a solid foundation for its synthesis, characterization, and derivatization. Future work should focus on the systematic exploration of the chemical space around this scaffold, leveraging its unique stereochemical and conformational features to develop next-generation therapeutics with enhanced efficacy and safety profiles.

References

The Ascendancy of Spirocyclic Scaffolds: A Technical Guide to Their Strategic Role in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and superior pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional "flat" chemical space dominated by aromatic and heteroaromatic systems. This guide provides an in-depth technical exploration of spirocyclic scaffolds, a class of conformationally restricted, three-dimensional structures that have emerged as a powerful tool in contemporary drug discovery. We will delve into the fundamental principles underpinning the advantages of spirocycles, from their unique stereochemical and conformational properties to their profound impact on critical drug-like attributes. This whitepaper will further provide practical, field-proven insights into the synthesis of key spirocyclic systems and showcase their successful application through illustrative case studies of approved drugs and clinical candidates.

Introduction: Escaping "Flatland" and Embracing Three-Dimensionality

For decades, drug discovery efforts have heavily relied on two-dimensional, aromatic ring systems. While this approach has yielded numerous successful drugs, the chemical space it occupies is becoming increasingly crowded, leading to challenges in achieving selectivity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The concept of "escaping flatland" advocates for the exploration of more three-dimensional (3D) molecular architectures to access novel chemical space and improve drug-like properties.[1]

Spirocycles, which are bicyclic systems where the two rings are joined by a single common atom (the spiro atom), are at the forefront of this 3D revolution.[2] Their inherent rigidity and defined spatial arrangement of substituents offer a unique platform for optimizing ligand-target interactions and fine-tuning physicochemical properties.[3] This guide will serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the transformative potential of spirocyclic scaffolds in their therapeutic programs.

The Spirocyclic Advantage: A Paradigm Shift in Drug Design

The incorporation of a spirocyclic motif into a drug candidate can impart a multitude of benefits, stemming from its distinct structural characteristics.

Conformational Rigidity and Pre-organization

One of the most significant advantages of spirocycles is their inherent conformational rigidity.[4] Unlike their flexible acyclic or monocyclic counterparts, the spirocyclic framework locks the relative orientation of the two rings, reducing the entropic penalty upon binding to a biological target. This pre-organization of the molecule into a bioactive conformation can lead to a significant increase in binding affinity and potency.

Caption: Spirocycles reduce the entropic cost of binding.

Enhanced Three-Dimensionality and Increased sp³ Character

Spirocycles inherently possess a higher fraction of sp³-hybridized carbon atoms compared to their aromatic counterparts. This increased sp³ character is strongly correlated with improved clinical success rates, as it often leads to better solubility, reduced promiscuity, and improved metabolic stability.[3] The 3D nature of spirocycles allows for the projection of substituents into distinct vectors in space, enabling a more precise and comprehensive exploration of the target's binding pocket.

Modulation of Physicochemical Properties

The introduction of a spirocyclic scaffold can be a powerful strategy to fine-tune key physicochemical properties that govern a drug's pharmacokinetic profile.

  • Solubility: By disrupting crystal packing and increasing the sp³ character, spirocyclization can lead to a significant improvement in aqueous solubility.[5]

  • Lipophilicity: The replacement of a flat aromatic ring with a saturated spirocyclic system can effectively reduce lipophilicity (LogP/LogD), which is often beneficial for reducing off-target effects and improving metabolic clearance.[6][7]

  • Metabolic Stability: The rigid nature of spirocycles can shield metabolically labile sites from enzymatic degradation, thereby enhancing metabolic stability and prolonging the drug's half-life.[8][9]

Table 1: Comparative Physicochemical Properties of Spirocyclic vs. Non-Spirocyclic Analogs

Scaffold ComparisonclogPAqueous Solubility (µM)Metabolic Stability (t½ in HLM, min)Reference
Sonidegib (meta-benzene) 6.8>118[7]
trans-Spiro[3.3]heptane analog 6.0>136[7]
cis-Spiro[3.3]heptane analog 6.0>1156[7]
Piperazine -1.3HighVariable[10]
2,6-Diazaspiro[3.3]heptane -1.1HighGenerally Improved[10]

HLM: Human Liver Microsomes

Synthetic Strategies for Accessing Key Spirocyclic Scaffolds

While the synthesis of spirocycles can present unique challenges due to the formation of a quaternary spirocenter, a variety of robust and versatile synthetic methodologies have been developed.

Intramolecular Reactions

Intramolecular reactions are a cornerstone of spirocycle synthesis, leveraging a tethered precursor to facilitate ring closure.

  • Intramolecular Aldol Condensation: Dicarbonyl compounds can undergo intramolecular aldol condensation to form spirocyclic enones, particularly when five- or six-membered rings are formed.[11][12]

  • Intramolecular Alkylation/Acylation: The reaction of a nucleophile with an electrophile within the same molecule is a common strategy for constructing spirocyclic systems.

Intramolecular_Aldol start Dicarbonyl Precursor enolate Enolate Formation (Base) start->enolate cyclization Intramolecular Nucleophilic Attack enolate->cyclization product Spirocyclic Aldol Product cyclization->product

Caption: General workflow for intramolecular aldol condensation.

Cycloaddition Reactions

[2+2] and [3+2] cycloaddition reactions provide efficient routes to various spirocyclic frameworks.

Rearrangement Reactions

Pinacol and semi-pinacol rearrangements can be employed to construct spirocyclic ketones from appropriately substituted precursors.

Experimental Protocols: Synthesis of Representative Spirocyclic Scaffolds

To provide a practical understanding of spirocycle synthesis, we present detailed, step-by-step methodologies for the preparation of two medicinally relevant scaffolds.

Synthesis of a 2,6-Diazaspiro[3.3]heptane Derivative[13]

This protocol describes a practical route to functionalized 2,6-diazaspiro[3.3]heptanes, which are valuable as piperazine bioisosteres.

Step 1: Synthesis of 1-Benzyl-3-chloromethylazetidine-3-carbaldehyde

  • To a solution of the corresponding chloroester (1 equivalent) in anhydrous THF at -78 °C, add a solution of lithium aluminum hydride (1.1 equivalents) in THF dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature.

  • Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting suspension and concentrate the filtrate under reduced pressure.

  • Dissolve the crude alcohol in anhydrous dichloromethane and add triethylamine (3 equivalents).

  • Cool the solution to -78 °C and add a solution of oxalyl chloride (1.5 equivalents) in dichloromethane dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then warm to room temperature.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the aldehyde.

Step 2: Reductive Amination and Cyclization

  • To a solution of the aldehyde (1 equivalent) and a primary amine (1.1 equivalents) in 1,2-dichloroethane, add acetic acid (1 equivalent).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portionwise and stir the reaction at room temperature overnight.

  • Quench the reaction with saturated aqueous sodium bicarbonate and extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the crude amine in a mixture of DMF and water (9:1) and heat in a sealed tube at 110 °C for 4 hours.

  • Cool the reaction to room temperature, add water, and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired 2,6-diazaspiro[3.3]heptane.

Synthesis of a Spirocyclic PARP Inhibitor Analog[14][15]

This protocol outlines a general approach to synthesizing spirocyclic analogs of PARP inhibitors like Olaparib.

Step 1: Synthesis of the Spirocyclic Piperazine Core

  • This step would involve a multi-step synthesis to construct the desired spirocyclic diamine, for example, a diazaspiro[3.3]heptane as described above.

Step 2: Coupling with the Phthalazinone Moiety

  • To a solution of the spirocyclic diamine (1 equivalent) and 4-((4-fluoro-3-(piperazine-1-carbonyl)phenyl)methyl)phthalazin-1(2H)-one (1.1 equivalents) in a suitable solvent such as DMF, add a coupling agent like HATU (1.2 equivalents) and a base such as DIPEA (2 equivalents).

  • Stir the reaction mixture at room temperature overnight.

  • Dilute the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the spirocyclic PARP inhibitor analog.

Case Studies: Spirocycles in Action

The successful application of spirocyclic scaffolds is evident in a growing number of approved drugs and promising clinical candidates.

Revumenib: A Menin-MLL Inhibitor for Acute Leukemia

Revumenib (SNDX-5613) is a potent, orally bioavailable small-molecule inhibitor of the menin-MLL protein-protein interaction, which is a key driver in certain types of acute leukemia.[13][14] The central 2,7-diazaspiro[3.5]nonane scaffold plays a crucial role in the molecule's activity, providing a rigid framework that orients the key binding motifs for optimal interaction with the menin protein.[15] This spirocyclic core contributes to the high affinity and selectivity of Revumenib, leading to durable clinical responses in patients with KMT2A-rearranged or NPM1-mutant acute leukemia.[16]

Revumenib_Binding revumenib Revumenib 2,7-Diazaspiro[3.5]nonane core Substituent 1 Substituent 2 menin Menin Protein Binding Pocket revumenib:core->menin:pocket Rigid orientation for optimal binding revumenib:sub1->menin:pocket Key interactions revumenib:sub2->menin:pocket Enhanced affinity

Caption: The spirocyclic core of Revumenib facilitates optimal binding to the menin protein.

Olaparib and its Spirocyclic Analogs: PARP Inhibition in Cancer Therapy

Olaparib is a groundbreaking PARP inhibitor used in the treatment of various cancers, particularly those with BRCA mutations. While Olaparib itself contains a piperazine ring, researchers have explored the replacement of this motif with spirocyclic diamines to further optimize the drug's properties. These spirocyclic analogs have shown promise in improving selectivity among PARP family members and modulating the pharmacokinetic profile.[17]

Future Perspectives and Conclusion

The strategic incorporation of spirocyclic scaffolds into drug candidates represents a significant advancement in medicinal chemistry. As our understanding of the intricate relationship between molecular three-dimensionality and pharmacological activity deepens, and as synthetic methodologies for accessing diverse spirocyclic systems continue to evolve, we can anticipate an even greater impact of these unique structural motifs on the discovery and development of next-generation therapeutics. The ability of spirocycles to confer conformational rigidity, enhance physicochemical properties, and unlock novel chemical space positions them as a cornerstone of modern drug design, offering a clear path to overcoming many of the challenges associated with traditional "flat" molecules.

References

Methodological & Application

Synthesis of 3-Oxa-9-azaspiro[5.5]undecane Derivatives: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The 3-oxa-9-azaspiro[5.5]undecane scaffold is a compelling structural motif in modern medicinal chemistry. Its inherent three-dimensionality, conferred by the spirocyclic fusion of a tetrahydropyran and a piperidine ring, offers a distinct advantage in the exploration of chemical space for novel therapeutic agents. This guide provides an in-depth exploration of the synthetic routes to this valuable scaffold and its derivatives, offering both detailed protocols and the underlying chemical principles to empower researchers in drug discovery and development.

Introduction: The Significance of the this compound Core

Spirocyclic systems have garnered significant attention in drug design due to their rigid structures, which can lead to enhanced binding affinity, improved selectivity, and favorable pharmacokinetic profiles. The this compound core, in particular, combines the key pharmacophoric elements of an ether and a secondary amine, opening avenues for the development of a wide range of therapeutic agents. While direct biological data for the parent compound is limited, analogous aza- and oxa-spirocycles have demonstrated promising activities, including neuroprotection and enzyme inhibition, highlighting the potential of this scaffold. For instance, derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), a target for chronic kidney disease.

Synthetic Strategies: Constructing the Spirocyclic Core

The synthesis of the this compound core can be approached through several strategic routes. A highly convergent and adaptable method involves the initial construction of a related precursor, 3-oxaspiro[5.5]undecane-2,4-dione, followed by its conversion to the desired aza-spirocycle.

Part 1: Synthesis of the Key Intermediate: 3-Oxaspiro[5.5]undecane-2,4-dione

A common and efficient method for the synthesis of 3-oxaspiro[5.5]undecane-2,4-dione is the dehydration of 1,1-cyclohexanediacetic acid. This reaction is typically achieved by heating with a dehydrating agent like acetic anhydride.

Conceptual Workflow:

G A 1,1-Cyclohexanediacetic Acid C Heat (e.g., 80°C) A->C B Acetic Anhydride (Dehydrating Agent) B->C D 3-Oxaspiro[5.5]undecane-2,4-dione C->D Intramolecular Dehydration

Figure 1: Synthesis of the dione intermediate.

Protocol 1: Laboratory-Scale Synthesis of 3-Oxaspiro[5.5]undecane-2,4-dione

This protocol is an adaptation of an industrial-scale synthesis for laboratory use.

Materials:

  • 1,1-Cyclohexanediacetic acid

  • Acetic anhydride

  • Toluene

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Nitrogen or Argon supply

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), create a suspension of 1,1-cyclohexanediacetic acid in toluene.

  • Heating: Heat the suspension to 80°C with vigorous stirring.

  • Addition of Acetic Anhydride: Slowly add acetic anhydride to the heated suspension over 1-2 hours. The reaction is slightly endothermic, so maintain the temperature at 80°C. As the acetic anhydride is added, the mixture will become more fluid.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 80°C for an additional 30 minutes to ensure the reaction goes to completion.

  • Work-up and Purification: The product can be isolated and purified by methods such as recrystallization from a suitable solvent system (e.g., ethyl acetate/water) or column chromatography.

Expert Insights: The use of an inert atmosphere is crucial to prevent the hydrolysis of acetic anhydride. The slow addition of the anhydride helps to control the reaction temperature and ensures a homogeneous reaction mixture.

Part 2: Conversion to the this compound Core

The conversion of the 3-oxaspiro[5.5]undecane-2,4-dione intermediate to the target this compound can be envisioned through a reductive amination strategy. This involves a two-step process: ring-opening of the cyclic anhydride with a suitable amine, followed by reduction of the resulting amide/carboxylic acid functionalities.

Plausible Synthetic Pathway:

G A 3-Oxaspiro[5.5]undecane-2,4-dione C Ring-Opened Intermediate (Amide-Carboxylic Acid) A->C Nucleophilic Acyl Substitution B Amine (e.g., Benzylamine) B->C E This compound Derivative C->E Reduction D Reducing Agent (e.g., LiAlH4) D->E

The Versatile Scaffold: Harnessing 3-Oxa-9-azaspiro[5.5]undecane in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Spirocycles in Medicinal Chemistry

In the landscape of contemporary drug discovery, the quest for novel molecular architectures that confer enhanced pharmacological properties is perpetual. Among these, spirocyclic systems have garnered significant attention for their inherent three-dimensionality and conformational rigidity. The 3-Oxa-9-azaspiro[5.5]undecane scaffold, a unique heterocyclic entity, has emerged as a privileged structure in medicinal chemistry. Its distinct topology allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets and often leading to improved potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth exploration of the this compound scaffold, offering detailed synthetic protocols, application notes for various therapeutic targets, and methodologies for biological evaluation.

Core Synthesis of the this compound Scaffold

The synthesis of the this compound core can be achieved through various strategic approaches. A common and effective method involves a multi-step sequence starting from readily available precursors. The causality behind the chosen reagents and conditions lies in achieving high yields and purity while controlling stereochemistry where applicable.

General Synthetic Workflow

Synthetic_Workflow Start N-Boc-4-piperidone Step1 Corey-Chaykovsky Epoxidation Start->Step1 Trimethylsulfoxonium iodide, NaH Step2 Epoxide Ring Opening Step1->Step2 Primary amine (R-NH2) Step3 Intramolecular Cyclization Step2->Step3 Base (e.g., K2CO3) Final This compound Step3->Final Deprotection (if necessary) Kinase_Inhibition_Workflow Start Prepare Compound Dilutions Step1 Add Kinase and Incubate Start->Step1 Step2 Initiate Kinase Reaction Step1->Step2 Add Substrate/ATP Step3 Stop Reaction & Detect ADP Step2->Step3 End Calculate IC50 Step3->End

Applications of 3-Oxa-9-azaspiro[5.5]undecane in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 3-Oxa-9-azaspiro[5.5]undecane in Medicinal Chemistry

Introduction: The Spirocyclic Scaffold in Modern Drug Discovery

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in medicinal chemistry. Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional flat, aromatic scaffolds. This unique topology allows for more precise interactions with biological targets, often leading to enhanced potency, selectivity, and improved pharmacokinetic properties. The this compound core, featuring a tetrahydropyran ring fused with a piperidine ring, represents a compelling, albeit underexplored, scaffold for the design of novel therapeutic agents.

While direct biological data on this compound itself is emerging, a wealth of information from its close structural analogs provides a strong rationale for its application in various therapeutic areas. This guide synthesizes findings from related spirocyclic systems to provide a framework for researchers and drug development professionals to unlock the potential of this promising scaffold. We will explore potential applications, propose synthetic strategies, and detail protocols for biological evaluation, grounding our discussion in the principles of modern medicinal chemistry.

Part 1: Rationale and Potential Therapeutic Applications

The strategic advantage of the this compound scaffold lies in its combination of a piperidine ring, a common motif in centrally active and peripheral drugs, and a tetrahydropyran ring, which can act as a hydrogen bond acceptor and improve physicochemical properties. This combination opens avenues for developing novel agents in several key therapeutic areas.

Ligands for G-Protein Coupled Receptors (GPCRs): A New Frontier in Pain Management

GPCRs remain one of the most important classes of drug targets.[1] The development of ligands with mixed efficacy profiles, such as dual agonists/antagonists, is a leading strategy for creating safer and more effective medications.

Insight from Analogs: Research on 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives has identified potent dual-acting ligands that are agonists at the μ-opioid receptor (MOR) and antagonists at the sigma-1 receptor (σ1R).[2] This dual pharmacology is highly desirable for pain management. MOR activation is the primary mechanism for opioid analgesia, while σ1R antagonism can potentiate this analgesia and mitigate opioid-related side effects like tolerance and hyperalgesia.[2]

Hypothesized Application: The this compound scaffold can be similarly decorated to target GPCRs. The nitrogen atom at position 9 is an ideal handle for introducing various substituents to probe the ligand-binding pockets of receptors like MOR, while modifications on the tetrahydropyran ring can fine-tune selectivity and pharmacokinetic properties.

Enzyme Inhibitors: Targeting Key Pathological Pathways

The rigid structure of spirocycles allows them to bind with high specificity to the active sites of enzymes.

Insight from Analogs:

  • Carbonic Anhydrase (CA) Inhibitors: Derivatives of 1-oxa-9-azaspiro[5.5]undecane have been explored for the synthesis of sulfonamides that act as carbonic anhydrase inhibitors.[3] CAs are involved in a variety of physiological and pathological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[3]

  • Soluble Epoxide Hydrolase (sEH) Inhibitors: The 1-oxa-9-azaspiro[5.5]undecan-4-amine scaffold has been used to develop potent sEH inhibitors.[4] These inhibitors are being investigated for the treatment of chronic kidney disease and inflammation.[5]

Hypothesized Application: The this compound core can serve as a foundation for novel enzyme inhibitors. The piperidine nitrogen can be functionalized with zinc-binding groups like sulfonamides to target metalloenzymes such as carbonic anhydrases.

Antimicrobial Agents: A Novel Scaffold for Combating Tuberculosis

The rise of multidrug-resistant bacteria necessitates the development of antibiotics with novel mechanisms of action.

Insight from Analogs: Derivatives of 1-oxa-9-azaspiro[5.5]undecane have been synthesized and optimized for their antituberculosis activity.[4] These compounds have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains, by targeting the MmpL3 protein, which is essential for the transport of mycolic acids in the bacterial cell wall.[4][6]

Hypothesized Application: The this compound scaffold can be used to generate new libraries of potential antituberculosis agents. The structural variations offered by this scaffold could lead to compounds with improved potency and a better resistance profile.

Anticancer Agents: Exploring New Chemical Space

The search for novel anticancer agents is a continuous effort in medicinal chemistry. Spirocyclic compounds have shown promise in this area.

Insight from Analogs: While direct evidence for the this compound core is limited, other spirocyclic systems, such as 1-oxa-4-azaspiro[2][4]deca-6,9-diene-3,8-dione derivatives, have demonstrated potent activity against various human cancer cell lines.[7]

Hypothesized Application: The unique three-dimensional structure of this compound derivatives could allow for novel interactions with anticancer targets. This scaffold provides a fresh starting point for the design of cytotoxic agents or modulators of cancer-related signaling pathways.

Part 2: Protocols and Methodologies

General Synthetic Strategy for a this compound Library

A divergent synthetic approach can be employed to generate a library of this compound derivatives, allowing for systematic exploration of structure-activity relationships (SAR). The key is the initial construction of the core scaffold, followed by diversification at the piperidine nitrogen.

G A N-Boc-4-piperidone C Spirocyclization Reaction (e.g., Double Aldol Condensation) A->C B Tetrahydropyran-4-one B->C D Protected this compound Core C->D E Boc Deprotection D->E F This compound (Free Base) E->F H Diversification Reactions (Alkylation, Acylation, etc.) F->H G Library of Building Blocks (R-X) G->H I Final Library of This compound Derivatives H->I

Caption: General workflow for the synthesis of a this compound library.

Protocol 2.1.1: Synthesis of a Representative Derivative: N-benzyl-3-Oxa-9-azaspiro[5.5]undecane

This protocol outlines a plausible multi-step synthesis of a representative derivative.

Step 1: Synthesis of Boc-protected this compound

  • To a solution of N-Boc-4-piperidone (1.0 eq) and tetrahydropyran-4-one (1.1 eq) in methanol, add a catalytic amount of a base such as potassium carbonate.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Purify the crude product by column chromatography to yield the Boc-protected spirocycle. Causality: The base catalyzes a double aldol-type condensation to form the spirocyclic core. The Boc protecting group is crucial for preventing side reactions at the piperidine nitrogen.

Step 2: Deprotection of the Piperidine Nitrogen

  • Dissolve the Boc-protected spirocycle (1.0 eq) in a solution of hydrochloric acid in dioxane (4M).

  • Stir the mixture at room temperature for 2-4 hours.

  • Evaporate the solvent under reduced pressure to obtain the hydrochloride salt of this compound. Causality: Strong acidic conditions are required to cleave the acid-labile Boc protecting group, yielding the free secondary amine.

Step 3: N-Alkylation with Benzyl Bromide

  • To a solution of the this compound hydrochloride salt (1.0 eq) in a suitable solvent like DMF, add a base such as diisopropylethylamine (DIPEA) (2.5 eq).

  • Add benzyl bromide (1.2 eq) dropwise to the solution.

  • Stir the reaction at room temperature overnight.

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Purify the final compound by column chromatography. Causality: The base deprotonates the secondary amine, activating it for nucleophilic attack on the electrophilic benzyl bromide, forming the N-benzyl derivative.

Biological Evaluation Protocols

The following protocols are designed to assess the potential of novel this compound derivatives in key therapeutic areas identified from analog studies.

G cluster_0 Discovery Workflow A Synthesized Compound Library B Primary Screening (e.g., Binding Assay) A->B C Hit Identification B->C D Secondary Screening (Functional Assay) C->D E Lead Optimization (SAR Studies) D->E F In Vivo Studies E->F

Caption: A typical drug discovery workflow for evaluating new chemical entities.

Protocol 2.2.1: μ-Opioid Receptor (MOR) Competitive Binding Assay

This protocol determines the binding affinity (Ki) of a test compound for the MOR.

Materials:

  • Membrane homogenates from cells expressing human MOR.

  • [³H]-DAMGO (a radiolabeled MOR agonist).

  • Test compounds dissolved in DMSO.

  • Assay buffer (e.g., Tris-HCl with MgCl₂).

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • In a 96-well plate, add assay buffer, cell membrane homogenate, and [³H]-DAMGO.

  • Add varying concentrations of the test compound. For non-specific binding, add a high concentration of a known non-labeled ligand like naloxone.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through a glass fiber filter, washing with cold assay buffer to separate bound from free radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of specific [³H]-DAMGO binding) and then convert it to a Ki value using the Cheng-Prusoff equation. Trustworthiness: This assay is a standard in pharmacology. Including controls for non-specific binding and a known reference compound ensures the validity of the results.

Protocol 2.2.2: In Vitro Carbonic Anhydrase II Inhibition Assay

This protocol measures the ability of a compound to inhibit the enzymatic activity of human Carbonic Anhydrase II (hCA II).

Materials:

  • Recombinant human CA II.

  • 4-Nitrophenyl acetate (NPA) as the substrate.

  • Test compounds dissolved in DMSO.

  • Assay buffer (e.g., phosphate buffer, pH 7.4).

  • A spectrophotometer capable of reading at 400 nm.

Procedure:

  • In a 96-well plate, add assay buffer and the test compound at various concentrations.

  • Add a solution of hCA II to each well and incubate for a short period (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate, NPA.

  • Immediately monitor the increase in absorbance at 400 nm over time. The product of the reaction, 4-nitrophenol, is yellow.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the percent inhibition and calculate the IC₅₀ value by fitting the data to a dose-response curve. Causality: The inhibitor binds to the enzyme, reducing its ability to hydrolyze the NPA substrate. The rate of color formation is therefore inversely proportional to the inhibitor's potency.

Part 3: Data Presentation and Summary

To guide future research, it is instructive to summarize the data from key analogs that inform the potential of the this compound scaffold.

Analog Scaffold Target Key Compound Example Potency (IC₅₀/EC₅₀/Ki) Therapeutic Area Reference
1-Oxa-4,9-diazaspiro[5.5]undecaneMOR (agonist) / σ1R (antagonist)Compound 15auMOR EC₅₀ = 112 nM, σ1R Ki = 2.7 nMPain[2]
1-Oxa-9-azaspiro[5.5]undecaneM. tuberculosis MmpL3ST004Potent inhibitionTuberculosis[4]
1-Oxa-9-azaspiro[5.5]undecan-4-amineSoluble Epoxide Hydrolase (sEH)Compound (±)-22Potent inhibitionInflammation, CKD[4]
1-Oxa-9-azaspiro[5.5]undecaneCarbonic Anhydrase (CA)Sulfonamide derivativesVaries with derivativeGlaucoma, Cancer[3]

Conclusion and Future Directions

The this compound scaffold stands as a promising but largely untapped resource in medicinal chemistry. By leveraging the extensive research on its close structural analogs, a clear and compelling case can be made for its application in developing novel ligands for GPCRs, enzyme inhibitors, and antimicrobial agents. Its inherent three-dimensionality provides an opportunity to explore new chemical space and develop compounds with superior pharmacological profiles.

Future research should focus on the efficient and scalable synthesis of the core scaffold, followed by the generation of diverse chemical libraries. The protocols outlined in this guide provide a robust starting point for these endeavors. As our understanding of the intricate interactions between small molecules and biological targets grows, scaffolds like this compound will be invaluable in the design of the next generation of therapeutics.

References

Application Notes and Protocols for the Solid-Phase Synthesis of 3-Oxa-9-azaspiro[5.5]undecane-Based Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the exploration of novel chemical space is paramount for the discovery of next-generation therapeutics. Spirocyclic scaffolds, characterized by their unique three-dimensional architecture, have emerged as a privileged structural motif in drug design.[1] The inherent rigidity and conformational constraint of spirocycles can lead to enhanced binding affinity and selectivity for biological targets.[2] 3-Oxa-9-azaspiro[5.5]undecane, with its embedded secondary amine, presents a versatile and attractive building block for the construction of diverse compound libraries. This document provides a comprehensive guide to the application of this compound in solid-phase synthesis, a powerful technique for the rapid generation of molecular diversity.[3]

The solid-phase approach offers significant advantages for library synthesis, including the use of excess reagents to drive reactions to completion and simplified purification through washing steps.[4] This allows for the efficient construction of a multitude of analogs from a common scaffold, facilitating the exploration of structure-activity relationships (SAR).

Core Principles: Immobilization and Diversification of the Spirocyclic Scaffold

The successful solid-phase synthesis of a this compound-based library hinges on two key stages: the efficient immobilization of the scaffold onto a solid support and the subsequent diversification of the tethered molecule. This guide will focus on a robust and versatile strategy employing reductive amination for scaffold attachment, followed by a suite of diversification reactions targeting the secondary amine.

Choosing the Right Solid Support and Linker

The selection of the solid support and linker is critical for the success of any solid-phase synthesis. For the immobilization of this compound, an aldehyde-functionalized resin, such as the commercially available Wang aldehyde resin, is an excellent choice. The aldehyde group provides a reactive handle for the covalent attachment of the secondary amine via reductive amination. The Wang linker is an acid-labile linker, allowing for the cleavage of the final products from the resin under acidic conditions, typically with trifluoroacetic acid (TFA).[1]

Experimental Workflows and Protocols

This section details the step-by-step procedures for the solid-phase synthesis of a diversified library based on the this compound scaffold.

Diagram of the Overall Synthetic Workflow

Solid-Phase Synthesis Workflow Resin Aldehyde Resin Immobilization Immobilization: This compound, Reductive Amination Resin->Immobilization Diversification Diversification: - Acylation - Sulfonylation - Alkylation Immobilization->Diversification Cleavage Cleavage from Resin Diversification->Cleavage Purification Purification & Analysis Cleavage->Purification Library Compound Library Purification->Library

Caption: Overall workflow for the solid-phase synthesis of a this compound library.

Protocol 1: Immobilization of this compound onto Aldehyde Resin

This protocol describes the attachment of the spirocyclic scaffold to an aldehyde-functionalized solid support via reductive amination.

Materials:

  • Wang aldehyde resin (100-200 mesh, ~1.0 mmol/g loading)

  • This compound hydrochloride

  • N,N-Diisopropylethylamine (DIPEA)

  • Sodium cyanoborohydride (NaBH₃CN)

  • 1% Acetic acid in N,N-Dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM), Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Wang aldehyde resin (1.0 g, 1.0 mmol) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Scaffold Preparation: In a separate vial, dissolve this compound hydrochloride (383 mg, 2.0 mmol) in DMF (5 mL) and add DIPEA (348 µL, 2.0 mmol) to neutralize the salt and liberate the free amine.

  • Imine Formation: Add the solution of the free amine to the swollen resin. Agitate the mixture at room temperature for 2 hours to facilitate the formation of the imine intermediate.

  • Reductive Amination: Add a solution of sodium cyanoborohydride (126 mg, 2.0 mmol) in 1% acetic acid in DMF (5 mL) to the resin slurry. Agitate the mixture at room temperature for 16 hours.[5]

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

Monitoring the Reaction: The progress of the reductive amination can be monitored using a qualitative test for the presence of unreacted aldehyde groups on a small sample of the resin (e.g., 2,4-dinitrophenylhydrazine test).[6] The loading of the scaffold can be determined quantitatively by cleaving the scaffold from a small amount of resin and analyzing the cleavage solution by LC-MS.

Protocol 2: Diversification of the Resin-Bound Scaffold

The secondary amine of the immobilized this compound is a versatile handle for introducing molecular diversity. The following protocols outline three common diversification strategies: acylation, sulfonylation, and alkylation. These reactions can be performed in parallel to generate a library of compounds.

Materials:

  • Immobilized this compound resin

  • Carboxylic acid (3.0 eq)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (3.0 eq)

  • DIPEA (6.0 eq)

  • DMF

Procedure:

  • Pre-activation: In a separate vial, dissolve the carboxylic acid (3.0 mmol), PyBOP (1.56 g, 3.0 mmol), and DIPEA (1.04 mL, 6.0 mmol) in DMF (5 mL). Allow the mixture to stand for 15 minutes to pre-activate the carboxylic acid.

  • Acylation Reaction: Add the pre-activated carboxylic acid solution to the resin (1.0 g, ~1.0 mmol). Agitate the mixture at room temperature for 4 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

Monitoring the Reaction: The completion of the acylation can be monitored by a colorimetric test for the absence of free secondary amines (e.g., chloranil test).[7]

Materials:

  • Immobilized this compound resin

  • Sulfonyl chloride (3.0 eq)

  • Pyridine

  • DCM

Procedure:

  • Reaction Setup: Swell the resin (1.0 g, ~1.0 mmol) in a mixture of DCM (8 mL) and pyridine (2 mL).

  • Sulfonylation Reaction: Add the sulfonyl chloride (3.0 mmol) to the resin slurry. Agitate the mixture at room temperature for 6 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

Materials:

  • Immobilized this compound resin

  • Aldehyde or Ketone (5.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (5.0 eq)

  • 1% Acetic acid in 1,2-Dichloroethane (DCE)

Procedure:

  • Imine Formation: Swell the resin (1.0 g, ~1.0 mmol) in 1% acetic acid in DCE (10 mL). Add the aldehyde or ketone (5.0 mmol) and agitate at room temperature for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (1.06 g, 5.0 mmol) and continue to agitate at room temperature for 16 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCE (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

Diagram of Diversification Reactions

Diversification Reactions cluster_0 Resin-Bound Scaffold cluster_1 Diversification Pathways Scaffold Immobilized This compound Acylation Acylation (R-COOH, PyBOP) Scaffold->Acylation Sulfonylation Sulfonylation (R-SO₂Cl, Pyridine) Scaffold->Sulfonylation Alkylation Reductive Alkylation (R'-CHO, NaBH(OAc)₃) Scaffold->Alkylation

Caption: Diversification pathways for the immobilized spirocyclic scaffold.

Protocol 3: Cleavage of the Final Products from the Resin

This protocol describes the release of the diversified compounds from the solid support.

Materials:

  • Diversified resin

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Place the dried, diversified resin (approximately 100 mg) in a reaction vessel.

  • Cleavage: Add the cleavage cocktail (2 mL) to the resin. Agitate the mixture at room temperature for 2 hours.

  • Product Collection: Filter the resin and collect the filtrate. Wash the resin with an additional portion of the cleavage cocktail (1 mL).

  • Precipitation: Add the combined filtrate to a centrifuge tube containing cold diethyl ether (10 mL). A precipitate of the cleaved product should form.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the precipitate with cold ether (2 x 5 mL).

  • Drying: Dry the final product under vacuum.

Purification and Analysis: The crude product can be purified by preparative HPLC. The identity and purity of the final compounds should be confirmed by LC-MS and NMR spectroscopy.

Data Presentation: Expected Outcomes

The following table summarizes the expected outcomes for a representative set of diversification reactions. Yields are estimated based on typical solid-phase synthesis results.

Diversification ReactionReagent ExampleExpected Purity (LC-MS)Expected Yield (after purification)
AcylationAcetic Anhydride>90%70-85%
SulfonylationBenzenesulfonyl Chloride>90%65-80%
Reductive AlkylationBenzaldehyde>85%60-75%

Conclusion: A Gateway to Novel Chemical Entities

The protocols outlined in this application note provide a robust framework for the solid-phase synthesis of compound libraries based on the this compound scaffold. The strategic combination of efficient immobilization and versatile diversification reactions enables the rapid exploration of a rich chemical space. This approach is well-suited for lead discovery and optimization programs in drug development, offering a powerful tool for the generation of novel and structurally diverse molecular entities with the potential for significant biological activity.

References

Application Notes & Protocols: The 3-Oxa-9-azaspiro[5.5]undecane Scaffold in Antituberculosis Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tuberculosis (TB), caused by the intracellular pathogen Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide.[1] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has severely compromised the efficacy of current treatments, creating an urgent need for novel therapeutic agents with new mechanisms of action.[2][3] In this context, medicinal chemistry has turned towards exploring unique, three-dimensional molecular architectures to unlock new pharmacological potential. Spirocyclic compounds, characterized by their inherent structural rigidity and novelty, have garnered significant attention as promising scaffolds for anti-tubercular drug development.[2]

This document provides a detailed guide to the application of the oxa-azaspiro[5.5]undecane scaffold in the development of novel antituberculosis agents. While the initial query focused on the 3-oxa-9-azaspiro[5.5]undecane isomer, a review of the current scientific literature reveals that its regioisomer, 1-oxa-9-azaspiro[5.5]undecane , is the scaffold with published and optimized antituberculosis activity.[4][5] Therefore, these notes will focus on the experimentally validated 1-oxa isomer as a representative of this promising chemical class, while proposing the 3-oxa isomer as a scaffold for further exploratory research. The primary molecular target for these compounds has been identified as the essential mycobacterial membrane protein large 3 (MmpL3).[4][6]

The Molecular Target: Mycobacterial Membrane Protein Large 3 (MmpL3)

MmpL3 is an essential transporter protein in Mycobacterium tuberculosis. It plays a critical role in the translocation of mycolic acids, a key component of the mycobacterial cell wall, from the cytoplasm to the periplasm.[4] The disruption of this transport process is lethal to the bacterium, making MmpL3 a prime target for the development of new anti-tubercular drugs.[1][6] The 1-oxa-9-azaspiro[5.5]undecane scaffold has been shown to bind potently to MmpL3, inhibiting its function.[6][7]

MmpL3_Pathway cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm / Cell Wall FAS_I Fatty Acid Synthase I (FAS-I) Mycolic_Acid Mycolic Acid Precursors (trehalose monomycolate - TMM) FAS_I->Mycolic_Acid Synthesis MmpL3 MmpL3 Transporter Mycolic_Acid->MmpL3 Cell_Wall Mycolic Acid Integration into Cell Wall MmpL3->Cell_Wall Translocation TDM Trehalose Dimycolate (TDM) MmpL3->TDM Spiro_Compound 1-Oxa-9-azaspiro[5.5]undecane Derivative Spiro_Compound->MmpL3 Inhibition

Caption: Mechanism of action of 1-Oxa-9-azaspiro[5.5]undecane derivatives.

PART I: Synthesis of the Spirocyclic Scaffold and Derivatives

The development of potent antituberculosis agents from this scaffold requires a robust synthetic chemistry platform. The initial phase involves the synthesis of the core spirocycle, followed by diversification to explore structure-activity relationships (SAR).

Protocol 1.1: General Synthesis of the 1-Oxa-9-azaspiro[5.5]undecane Core

The synthesis of the 1-oxa-9-azaspiro[5.5]undecane scaffold can be achieved through multi-step organic synthesis. While specific reaction conditions may vary, a general approach involves the construction of the two heterocyclic rings around a central quaternary carbon.

Methodology:

  • Starting Materials: Commercially available piperidone and tetrahydropyran precursors.

  • Key Reactions: Synthetic routes may involve reactions such as Michael additions, ring-closing metathesis, or intramolecular cyclizations to form the spirocyclic core.[8]

  • Purification: Purification of the final spirocyclic product is typically achieved through column chromatography on silica gel, followed by characterization using NMR and mass spectrometry to confirm its structure and purity.

Protocol 1.2: Derivatization for SAR Studies

To optimize antitubercular activity, the core scaffold is functionalized with various substituents. A common strategy involves the nucleophilic aromatic substitution on a versatile chemical template, such as a fluoroquinolone.[4]

Methodology:

  • Reactants: The synthesized 1-oxa-9-azaspiro[5.5]undecane and a suitable electrophile (e.g., 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid).[4]

  • Reaction Conditions: The reaction is typically carried out in a high-boiling point solvent like n-butanol in the presence of a non-nucleophilic base (e.g., triethylamine) and heat.[8] The use of a boron chelate complex can facilitate the nucleophilic substitution.[4]

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated, often by filtration. The crude product is then purified using recrystallization or column chromatography.

  • Characterization: The final derivatives are characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm their identity and purity before biological evaluation.[9]

PART II: In Vitro Evaluation Protocols

A cascade of in vitro assays is essential to determine the potency, selectivity, and mechanism of action of newly synthesized compounds.

Protocol 2.1: Primary Screening - Minimum Inhibitory Concentration (MIC) Assay

The first step is to determine the minimum concentration of the compound required to inhibit the visible growth of M. tuberculosis. The Microplate Alamar Blue Assay (MABA) is a widely used, sensitive, and reliable method.[10]

Principle: The assay uses the redox indicator Alamar Blue (resazurin), which is blue and non-fluorescent. In the presence of metabolically active bacteria, resazurin is reduced to the pink and highly fluorescent resorufin. Inhibition of growth is therefore indicated by the absence of a color change.

Step-by-Step Methodology:

  • Preparation: All work with live M. tuberculosis H37Rv strain must be performed in a Biosafety Level 3 (BSL-3) laboratory.

  • Compound Plating: Prepare serial dilutions of the test compounds in a 96-well microplate. Typically, concentrations range from 100 µg/mL to less than 0.1 µg/mL.

  • Bacterial Inoculum: Grow M. tuberculosis H37Rv in a suitable broth (e.g., Middlebrook 7H9) to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 1.0 and then dilute it to the final required concentration.

  • Inoculation: Add the bacterial inoculum to each well of the microplate containing the test compounds. Include positive (bacteria only) and negative (media only) controls.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Assay Development: Add the Alamar Blue solution to each well and re-incubate for 24 hours.

  • Data Reading: Visually inspect the plates for a color change (blue to pink). The MIC is defined as the lowest compound concentration that prevents the color change. Results can also be read fluorometrically.

Protocol 2.2: Intracellular Activity Assay

Since TB is an intracellular disease, evaluating a compound's ability to kill Mtb residing within host macrophages is a critical step.[1][11]

Step-by-Step Methodology:

  • Cell Culture: Seed a suitable macrophage cell line (e.g., RAW 264.7 or THP-1) in 24-well plates and allow them to adhere overnight.[12]

  • Infection: Infect the macrophage monolayer with M. tuberculosis H37Rv at a specific multiplicity of infection (MOI), typically 5-10, for 4 hours.[12]

  • Wash: Wash the cells multiple times with sterile PBS to remove extracellular bacteria.

  • Treatment: Add fresh culture medium containing serial dilutions of the test compounds to the infected cells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • Cell Lysis & CFU Enumeration: At the end of the incubation, lyse the macrophages with a gentle detergent (e.g., Triton X-100) to release the intracellular bacteria.

  • Plating: Prepare serial dilutions of the cell lysate and plate them on solid agar medium (e.g., Middlebrook 7H11).

  • Incubation & Counting: Incubate the agar plates for 3-4 weeks at 37°C and count the number of colony-forming units (CFUs). The compound's activity is determined by the reduction in CFU compared to the untreated control.

Protocol 2.3: Cytotoxicity Assay

To ensure that the antitubercular activity is not due to general toxicity, the compounds must be tested against a mammalian cell line. This allows for the calculation of the Selectivity Index (SI).

Step-by-Step Methodology:

  • Cell Seeding: Seed a mammalian cell line (e.g., Vero cells or the same macrophage line used in the intracellular assay) in a 96-well plate and incubate overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the cells.

  • Incubation: Incubate for 48-72 hours.

  • Viability Assessment: Measure cell viability using a standard method such as MTT or a resazurin-based assay.[13]

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the compound concentration that reduces cell viability by 50%. The Selectivity Index is then calculated as SI = CC₅₀ / MIC . A higher SI value (typically >10) is desirable.

PART III: Structure-Activity Relationship (SAR) Analysis

The data generated from the in vitro assays are used to build a structure-activity relationship (SAR), which guides the design of more potent and less toxic analogs.[3][14]

Data Presentation:

Compound IDR-Group on SpirocycleMIC (µg/mL) vs Mtb H37RvCC₅₀ (µg/mL) vs Vero CellsSelectivity Index (SI)
Lead-01 -H12.5>100>8
Lead-02 -Ciprofloxacin0.550100
Lead-03 -Phenyl6.25>100>16
Lead-04 -4-Fluorophenyl1.568051.2

Note: Data are hypothetical and for illustrative purposes only.

SAR_Workflow cluster_design Design & Synthesis cluster_testing In Vitro Testing Cascade cluster_analysis Analysis & Optimization Scaffold Core Scaffold: 1-Oxa-9-azaspiro[5.5]undecane Library Synthesize Derivative Library (R1, R2...) Scaffold->Library MIC MIC Assay (Potency) Library->MIC Cyto Cytotoxicity Assay (CC50) MIC->Cyto Intra Intracellular Assay (CFU Reduction) Cyto->Intra SAR Establish SAR: Identify key functional groups Intra->SAR Optimize Optimize Lead Compound (Improve Potency/Toxicity Profile) SAR->Optimize New_Library Design Next-Gen Library Optimize->New_Library New_Library->Library Iterative Cycle

Caption: Iterative workflow for SAR-guided lead optimization.

PART IV: Advanced Protocols & Drug Discovery Pipeline

Promising lead compounds from in vitro studies advance to more complex models.

Advanced Methodologies:

  • Mechanism of Action Studies: For compounds targeting MmpL3, biophysical assays can confirm target engagement. This may include thermal shift assays or determining the cryo-electron microscopy structure of the MmpL3-inhibitor complex.[4]

  • In Vivo Efficacy Models: The standard model for TB drug testing is the mouse model, which can predict human responses.[15] More recently, high-throughput screening platforms using zebrafish larvae infected with Mycobacterium marinum have been developed to rapidly assess drug efficacy and toxicity in vivo.[15]

Drug_Discovery_Pipeline Hit_ID Hit Identification (HTS, Fragment Screening) Lead_Gen Lead Generation (Synthesis of Analogs) Hit_ID->Lead_Gen In_Vitro In Vitro Profiling (MIC, Intracellular, Cyto) Lead_Gen->In_Vitro SAR SAR & Lead Optimization In_Vitro->SAR SAR->Lead_Gen Iterate In_Vivo In Vivo Efficacy (Mouse/Zebrafish Models) SAR->In_Vivo ADMET ADMET & PK/PD Studies In_Vivo->ADMET Preclinical Preclinical Candidate Selection ADMET->Preclinical

Caption: High-level overview of the antituberculosis drug discovery pipeline.

Conclusion

The oxa-azaspiro[5.5]undecane scaffold, particularly the 1-oxa isomer, represents a validated and promising starting point for the development of novel antituberculosis agents targeting the essential MmpL3 protein. Its inherent three-dimensionality offers a distinct advantage in exploring chemical space compared to more planar molecules. The protocols outlined in this document provide a comprehensive framework for synthesizing, evaluating, and optimizing derivatives of this scaffold. Future research should focus on expanding the SAR, improving pharmacokinetic properties, and exploring the potential of other isomers, such as the this compound, to identify a preclinical candidate capable of combating drug-resistant tuberculosis.

References

The Strategic Incorporation of 3-Oxa-9-azaspiro[5.5]undecane in the Synthesis of Advanced Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals in Pharmaceutical and Biotechnology Industries.

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a primary focus of modern drug discovery. The design of potent and selective kinase inhibitors is a central challenge in medicinal chemistry, requiring a sophisticated approach to scaffold design to optimize pharmacological properties. This guide provides an in-depth technical overview of the application of the 3-Oxa-9-azaspiro[5.5]undecane scaffold in the synthesis of next-generation kinase inhibitors. We will explore the rationale behind the use of this spirocyclic moiety, detailed synthetic protocols for its incorporation, and its impact on the biological activity and pharmacokinetic profiles of the resulting inhibitors.

Introduction: The Imperative for Three-Dimensionality in Kinase Inhibitor Design

The landscape of kinase inhibitor development has evolved from largely planar, ATP-mimetic compounds to molecules with greater three-dimensional (3D) complexity. This shift is driven by the need to overcome challenges such as off-target effects, acquired resistance, and poor physicochemical properties. Spirocyclic scaffolds, which feature two rings connected by a single common atom, are at the forefront of this evolution.

The incorporation of a spirocyclic moiety, such as this compound, offers several distinct advantages:

  • Enhanced sp³ Character: Increasing the fraction of sp³-hybridized carbons in a molecule is correlated with improved clinical success.[1] Spirocycles inherently increase the sp³ character, moving away from the flat structures of many traditional kinase inhibitors. This can lead to improved solubility, metabolic stability, and reduced off-target toxicity.[1][2]

  • Improved Physicochemical Properties: The rigid, 3D nature of spirocycles can disrupt planarity and crystallinity, leading to enhanced aqueous solubility. Furthermore, the introduction of the oxa-azaspiro[5.5]undecane motif can modulate a compound's lipophilicity (LogP) and polar surface area (PSA), key parameters in determining oral bioavailability and cell permeability.

  • Novel Exit Vectors and Target Interactions: The defined stereochemistry of the spirocyclic core provides precise exit vectors for substituents, allowing for the exploration of new binding interactions within the kinase active site. This can lead to improved potency and selectivity.

  • Bioisosteric Replacement: The this compound can be considered a bioisostere for more traditional, flexible, or planar motifs like piperazine or morpholine. This substitution can lock the conformation of the molecule, reducing the entropic penalty upon binding to the target kinase.

The this compound Scaffold: A Privileged Building Block

The this compound scaffold combines the structural rigidity of a spirocycle with the functionality of a secondary amine and the favorable physicochemical properties imparted by the ether linkage. The secondary amine provides a convenient handle for synthetic elaboration, allowing for its coupling to a variety of kinase-targeting pharmacophores.

Application in Kinase Inhibitor Synthesis: A Case Study with a Purine Scaffold

Many kinase inhibitors are based on a heterocyclic core that mimics the adenine ring of ATP. Purines are a common choice for this core structure. The following protocol details the synthesis of a model kinase inhibitor scaffold, coupling this compound with 6-chloropurine. This reaction is a classic example of a nucleophilic aromatic substitution (SₙAr), a cornerstone reaction in the synthesis of kinase inhibitors.

Synthetic Workflow Overview

The overall synthetic strategy involves the nucleophilic displacement of the chlorine atom on the 6-position of the purine ring by the secondary amine of the this compound.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 This compound (Hydrochloride Salt) Reaction Nucleophilic Aromatic Substitution (SₙAr) Reactant1->Reaction Reactant2 6-Chloropurine Reactant2->Reaction Base Triethylamine (NEt3) Base->Reaction Solvent n-Butanol (nBuOH) Solvent->Reaction Temperature 100 °C Temperature->Reaction Product 6-(3-Oxa-9-azaspiro[5.5]undecan-9-yl)-9H-purine (Target Scaffold) Reaction->Product

Caption: Synthetic workflow for the coupling of this compound with 6-chloropurine.

Detailed Experimental Protocol

Reaction: Synthesis of 6-(3-Oxa-9-azaspiro[5.5]undecan-9-yl)-9H-purine

Materials:

  • This compound hydrochloride (Commercially available)

  • 6-Chloropurine

  • Triethylamine (NEt₃)

  • n-Butanol (n-BuOH)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 6-chloropurine (1.0 eq), this compound hydrochloride (1.1 eq), and n-butanol (to achieve a concentration of ~0.1 M).

  • Base Addition: Add triethylamine (2.5 eq) to the suspension. The triethylamine serves to neutralize the hydrochloride salt of the spirocycle and to scavenge the HCl generated during the reaction.

  • Reaction Execution: Place the flask under an inert atmosphere and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (6-chloropurine) is consumed (typically 12-24 hours).

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the n-butanol under reduced pressure using a rotary evaporator.

    • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, 6-(3-Oxa-9-azaspiro[5.5]undecan-9-yl)-9H-purine.

Rationale for Experimental Choices
  • Solvent: n-Butanol is a high-boiling polar solvent that is suitable for SₙAr reactions which often require elevated temperatures to proceed at a reasonable rate.

  • Base: Triethylamine is a common organic base used in SₙAr reactions. It is strong enough to deprotonate the hydrochloride salt and neutralize the generated acid, but generally not nucleophilic enough to compete in the substitution reaction.

  • Temperature: The reaction is heated to 100 °C to overcome the activation energy barrier for the nucleophilic attack on the electron-deficient purine ring.

  • Stoichiometry: A slight excess of the spirocyclic amine is used to ensure complete consumption of the limiting reagent, 6-chloropurine. A larger excess of the base is used to ensure the reaction medium remains basic.

Impact on Kinase Inhibitor Properties: A Hypothetical Case Study

To illustrate the potential impact of incorporating the this compound scaffold, let's consider a hypothetical series of kinase inhibitors targeting Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation and a promising immuno-oncology target.

G cluster_pathway HPK1 Signaling Pathway TCR T-Cell Receptor (TCR) Activation HPK1 HPK1 (Kinase) TCR->HPK1 Activates SLP76 SLP76 (Substrate) HPK1->SLP76 Phosphorylates TCell_Activation T-Cell Activation (Inhibited) SLP76->TCell_Activation Leads to Inhibition of Inhibitor Spirocycle-Containing HPK1 Inhibitor Inhibitor->HPK1 Inhibits

References

Introduction: The Strategic Value of the 3-Oxa-9-azaspiro[5.5]undecane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the In Vitro Characterization of 3-Oxa-9-azaspiro[5.5]undecane Derivatives

In the landscape of modern medicinal chemistry, the quest for novel chemical matter with improved pharmacological profiles is relentless. Spirocyclic systems, which feature two rings connected by a single common atom, have emerged as "privileged scaffolds." Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over flat, aromatic structures, enabling more precise and selective interactions with biological targets. The this compound core is a prime example of such a scaffold, providing a robust framework for the development of potent and selective modulators of complex biological systems.

Derivatives of closely related azaspiro[5.5]undecane scaffolds have demonstrated significant activity at G protein-coupled receptors (GPCRs), particularly opioid and sigma (σ) receptors. These targets are pivotal in pain, neuropsychiatric disorders, and addiction. For instance, strategic chemical modifications have yielded dual-acting compounds, such as μ-opioid receptor (MOR) agonists combined with sigma-1 receptor (σ1R) antagonism, a multimodal approach aimed at achieving potent analgesia with an improved safety profile.

This guide provides a comprehensive framework of in vitro assays designed to thoroughly characterize the pharmacological profile of novel this compound derivatives. The protocols herein are presented not merely as steps to be followed, but as a logical, self-validating cascade that moves from initial target binding to functional activity and early safety assessment.

The Assay Cascade: A Strategic Workflow

A systematic approach is essential to efficiently evaluate a new chemical series. The workflow should prioritize assays that provide foundational data, upon which subsequent, more complex functional studies are built. This cascade ensures that resources are focused on compounds with the most promising characteristics.

Assay_Cascade cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Selectivity & Safety Profile Binding Receptor Binding Assays (Determine Affinity, Ki) GTP [35S]GTPγS Binding Assay (Measure G Protein Activation, EC50/Emax) Binding->GTP Compounds with high affinity (low Ki) cAMP cAMP Second Messenger Assay (Confirm Downstream Signaling) GTP->cAMP Confirm functional agonism/antagonism ADME In Vitro ADME Assays (Metabolic Stability, Solubility) cAMP->ADME Prioritize potent & efficacious leads Cyto Cytotoxicity Assay (e.g., MTT) (Assess General Cell Health Impact) ADME->Cyto Ensure drug-like properties

Caption: A logical workflow for characterizing novel spirocyclic derivatives.

Primary Target Engagement: Radioligand Binding Assays

The Rationale: The first critical question is whether a compound physically interacts with its intended target. Radioligand binding assays provide a direct measure of this interaction, allowing for the determination of a compound's affinity (Ki), which is the concentration required to occupy 50% of the receptors at equilibrium. A high affinity (low Ki value) is often a prerequisite for a potent functional effect. These assays are typically performed using cell membrane preparations expressing the receptor of interest.

Protocol 1: Sigma-1 Receptor (σ1R) Competitive Binding Assay

This protocol determines the binding affinity of test compounds for the human σ1R using --INVALID-LINK---pentazocine, a selective radioligand.

Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Radioligand: --INVALID-LINK---pentazocine (specific activity ~30-60 Ci/mmol).

  • Membrane Preparation: HEK-293 cells or guinea pig liver membranes expressing human σ1R.

  • Non-specific Agent: Haloperidol (10 µM final concentration).

  • Test Compounds: Serially diluted in assay buffer.

  • Filtration: 96-well glass fiber filter plates (e.g., GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation Cocktail and a Microplate Scintillation Counter .

Procedure:

  • Preparation: On a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM haloperidol (for non-specific binding), or 50 µL of test compound at various concentrations.

  • Radioligand Addition: Add 50 µL of --INVALID-LINK---pentazocine to all wells. A final concentration of ~1.0 nM is typically used, which is near the Kd value for high-affinity binding.

  • Reaction Initiation: Add 150 µL of the membrane preparation (typically 50-100 µg protein/well) to initiate the binding reaction. The final volume is 250 µL.

  • Incubation: Incubate the plate at 37°C for 120-360 minutes with gentle agitation to reach equilibrium.

  • Termination: Rapidly terminate the reaction by vacuum filtration through the pre-soaked filter plate. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of the test compound. Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of radioligand used and Kd is its dissociation constant.

Functional Characterization: G Protein Signaling

The Rationale: Binding to a GPCR does not guarantee a functional response. An agonist must induce a conformational change that triggers downstream signaling. For Gi/o-coupled receptors like MOR and KOR, the first step is the activation of the heterotrimeric G protein. The [³⁵S]GTPγS binding assay directly measures this event. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor activation, serving as a robust measure of agonist potency (EC₅₀) and efficacy (Emax).

Signaling Pathway of a Gi/o-Coupled Receptor

GPCR_Signaling cluster_0 Cell Membrane cluster_1 G Protein (Inactive) cluster_2 Intracellular Agonist Spirocyclic Agonist GPCR GPCR (e.g., MOR, KOR) Agonist->GPCR 1. Binding G_alpha_i Gαi GPCR->G_alpha_i 2. Activation G_beta_gamma Gβγ G_alpha_i->G_beta_gamma GDP GDP G_alpha_i->GDP AC Adenylyl Cyclase G_alpha_i->AC 4. Inhibition GTP_S [35S]GTPγS (Assay Reagent) GDP->GTP_S 3. Exchange cAMP cAMP AC->cAMP Inhibited ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Response Cellular Response PKA->Response

Caption: Agonist binding to a Gi-coupled GPCR promotes GDP/[35S]GTPγS exchange.

Protocol 2: [³⁵S]GTPγS Binding Assay

This protocol is adapted for characterizing agonists at human opioid receptors expressed in CHO or HEK-293 cell membranes.

Materials:

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP: 10 µM final concentration.

  • Radioligand: [³⁵S]GTPγS (specific activity >1000 Ci/mmol).

  • Membrane Preparation: CHO or HEK-293 cells expressing the receptor of interest (e.g., hMOR, hKOR).

  • Test Compounds: Agonists serially diluted in assay buffer.

  • Filtration and Scintillation Counting materials as in Protocol 1.

Procedure:

  • Preparation: On a 96-well plate, add 50 µL of assay buffer (for basal binding) or 50 µL of test compound at various concentrations. Include a known full agonist (e.g., DAMGO for MOR) as a positive control.

  • Membrane and GDP Addition: Add 150 µL of a pre-mixed solution containing the cell membranes (10-20 µg protein/well) and GDP in assay buffer. Pre-incubate for 15-20 minutes at 30°C to facilitate the dissociation of any endogenous GTP.

  • Reaction Initiation: Add 50 µL of [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to all wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination and Quantification: Terminate the reaction by rapid filtration and quantify radioactivity as described in Protocol 1.

  • Data Analysis: Calculate the percentage stimulation over basal binding. Plot the % stimulation against the log concentration of the agonist. Determine the EC₅₀ (potency) and Emax (efficacy) values by fitting the data to a sigmoidal dose-response curve. Efficacy is often expressed relative to a standard full agonist.

Downstream Functional Confirmation: cAMP Assays

The Rationale: While [³⁵S]GTPγS binding confirms G protein activation, measuring the modulation of second messengers like cyclic AMP (cAMP) validates the downstream physiological consequence. For Gi-coupled receptors, agonists inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This is typically measured by first stimulating cells with forskolin (a direct activator of adenylyl cyclase) and then measuring the ability of the agonist to inhibit this cAMP production. Numerous assay formats are available, including highly sensitive luminescence-based kits.

Protocol 3: Luminescence-Based cAMP Assay for Gi-Coupled Receptors

This protocol outlines a general procedure using a commercial kit (e.g., Promega's cAMP-Glo™).

Materials:

  • Cell Line: A cell line stably expressing the Gi-coupled receptor of interest (e.g., CHO-hKOR).

  • Assay Medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Forskolin: To stimulate adenylyl cyclase.

  • Test Compounds: Agonists and antagonists serially diluted.

  • cAMP-Glo™ Assay System: Includes lysis buffer and detection reagents.

  • Luminometer: For signal detection.

Procedure:

  • Cell Plating: Seed cells in a white, opaque 96-well plate and grow to confluence.

  • Compound Addition: Replace growth medium with assay medium. For antagonist testing, pre-incubate with the antagonist for 15-30 minutes.

  • Stimulation: Add the test agonist followed immediately by forskolin (a final concentration that produces ~80% of its maximal effect). Incubate for 15-30 minutes at room temperature.

  • Cell Lysis: Add cAMP-Glo™ Lysis Buffer and incubate for 15 minutes to lyse the cells and release cAMP.

  • cAMP Detection: Add the cAMP Detection Solution, which contains Protein Kinase A (PKA). The amount of active PKA is inversely proportional to the amount of cAMP. Incubate for 20 minutes.

  • Luminescence Reaction: Add the Kinase-Glo® Reagent. This measures the amount of ATP remaining after the PKA reaction. The resulting luminescent signal is inversely proportional to the cAMP concentration. Incubate for 10 minutes.

  • Signal Reading: Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence signals to cAMP concentrations using a standard curve. For agonists, plot the inhibition of forskolin-stimulated cAMP levels to determine IC₅₀ (functionally equivalent to EC₅₀ in this context). For antagonists, perform a Schild analysis to determine the Kb value.

Parameter Receptor Binding (Ki) [³⁵S]GTPγS (EC₅₀ / Emax) cAMP Assay (IC₅₀)
Compound A 1.5 nM (σ1R)25 nM / 95% (MOR)40 nM (MOR)
Compound B 250 nM (σ1R)800 nM / 45% (MOR)>1 µM (MOR)
Compound C 5.2 nM (KOR)15 nM / 102% (KOR)22 nM (KOR)
Reference Antagonist 0.8 nM (KOR)No activity (Antagonist)Kb = 1.2 nM (KOR)
Table 1: Representative quantitative data summary for a hypothetical series of this compound derivatives. Data illustrates how different assays provide complementary information on affinity, potency, and efficacy.

Early Safety and Druggability Assessment

The Rationale: A potent and efficacious compound is of little value if it is toxic or possesses poor drug-like properties. Early in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and general cytotoxicity is a critical, cost-saving step in drug discovery.

Protocol 4: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. It is widely used to screen compounds for general cytotoxicity.

Materials:

  • Cell Line: A representative cell line (e.g., HEK-293, HepG2).

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • Solubilization Buffer: e.g., DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Test Compounds: Serially diluted.

  • Microplate Reader: Capable of measuring absorbance at ~570 nm.

Procedure:

  • Cell Seeding: Seed cells in a clear 96-well plate and allow them to attach overnight.

  • Compound Treatment: Replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control and a positive control for toxicity (e.g., doxorubicin).

  • Incubation: Incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm.

  • Data Analysis: Express the results as a percentage of the vehicle control. Determine the CC₅₀ (concentration that causes 50% cytotoxicity) from the dose-response curve.

Key In Vitro ADME Assays

While detailed protocols are beyond the scope of this guide, the following assays are essential for profiling lead candidates:

  • Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes to determine its metabolic half-life. Rapid metabolism can predict poor oral bioavailability.

  • CYP450 Inhibition: Assessing the potential for drug-drug interactions by measuring the compound's ability to inhibit major cytochrome P450 enzymes.

  • Plasma Protein Binding: Determining the fraction of the compound bound to plasma proteins, as only the unbound fraction is typically pharmacologically active.

  • Aqueous Solubility: Measuring solubility is critical as it directly impacts absorption and formulation.

Conclusion

The this compound scaffold holds considerable promise for developing novel therapeutics. A rigorous and logically structured in vitro evaluation is paramount to unlocking this potential. By systematically progressing from binding affinity (Ki) to G protein activation (EC₅₀, Emax), downstream signaling, and early ADME/Tox profiling, researchers can build a comprehensive pharmacological dossier. This integrated approach not only validates the mechanism of action but also enables the selection of candidates with the highest probability of success in subsequent preclinical and clinical development.

The Ascendancy of 3-Oxa-9-azaspiro[5.5]undecane: A Guide to its Application in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Third Dimension in Drug Discovery

In the pursuit of novel therapeutics, medicinal chemists are increasingly "escaping flatland" by incorporating three-dimensional scaffolds into drug design.[1] Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as privileged structures. Their rigid, well-defined geometries can enhance binding affinity, improve selectivity, and favorably modulate physicochemical properties crucial for drug development.[1] Among these, the 3-Oxa-9-azaspiro[5.5]undecane scaffold offers a unique combination of a polar tetrahydropyran ring and a reactive piperidine moiety, presenting a versatile building block for creating complex molecules with improved pharmacological profiles.

The introduction of a heteroatom like oxygen into the spirocyclic framework can significantly enhance aqueous solubility and lower lipophilicity, key attributes for favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[2][3] This guide provides an in-depth exploration of this compound as a strategic building block, detailing its synthesis, functionalization, and application with field-proven protocols.

Core Attributes of the this compound Scaffold

The strategic value of this spirocycle is rooted in its distinct structural and physicochemical properties.

PropertyStructural Feature & ConsequenceReference
Enhanced Three-Dimensionality The spiro fusion of the tetrahydropyran and piperidine rings creates a rigid, non-planar structure. This pre-organized conformation can reduce the entropic penalty upon binding to a biological target, potentially increasing potency.[1]
Improved Physicochemical Profile The embedded oxygen atom in the tetrahydropyran ring acts as a hydrogen bond acceptor, which can increase aqueous solubility and lower the distribution coefficient (logD), contributing to better ADME properties.[2]
Metabolic Stability The spirocyclic nature can shield adjacent chemical bonds from metabolic enzymes, potentially increasing the half-life of a drug candidate.[1][4]
Versatile Functionalization Handle The secondary amine of the piperidine ring serves as a prime site for introducing a wide range of substituents, allowing for extensive exploration of the chemical space around the core scaffold.[5]

Synthesis of the Core Scaffold

While multiple routes to azaspirocycles exist, a common and adaptable strategy for constructing the 1-oxa-9-azaspiro[5.5]undecane core, an isomer of our topic scaffold, involves an acid-catalyzed Prins cyclization. This approach can be conceptually adapted for the 3-oxa isomer. A more direct, albeit multi-step, synthesis can be envisioned starting from commercially available materials like N-Boc-4-piperidone.

Conceptual Synthetic Pathway

The following diagram illustrates a plausible synthetic route to the this compound core, demonstrating the key transformations required.

G cluster_start Starting Material cluster_step1 Step 1: Wittig Reaction cluster_step2 Step 2: Hydroboration-Oxidation cluster_step3 Step 3: Ring Formation cluster_step4 Step 4: Deprotection N-Boc-4-piperidone N-Boc-4-piperidone Intermediate_1 N-Boc-4-methylenepiperidine N-Boc-4-piperidone->Intermediate_1 Ph3PCH2Br, n-BuLi Intermediate_2 N-Boc-4-(hydroxymethyl)piperidine Intermediate_1->Intermediate_2 1. BH3-THF 2. H2O2, NaOH Intermediate_3 Boc-protected Spirocycle Intermediate_2->Intermediate_3 e.g., Reaction with a three-carbon electrophile Final_Product This compound Hydrochloride Intermediate_3->Final_Product HCl in Dioxane

Caption: Conceptual synthesis of this compound.

Key Functionalization Protocols

The true power of this compound lies in its utility as a scaffold for building more complex molecules. The secondary amine is the primary point of diversification, most commonly through N-alkylation (reductive amination) and N-arylation (Buchwald-Hartwig amination).

Protocol 1: N-Alkylation via Reductive Amination

Reductive amination is a robust and widely used method for forming C-N bonds.[6][7] It proceeds via the in-situ formation of an iminium ion from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced by a mild hydride source like sodium triacetoxyborohydride [NaBH(OAc)₃].[7] This one-pot procedure is highly efficient and tolerates a wide range of functional groups.

Workflow for Reductive Amination

G Start This compound + Aldehyde/Ketone Step1 Mix in Solvent (e.g., DCM, THF) Start->Step1 Step2 Add Reducing Agent (e.g., NaBH(OAc)3) Step1->Step2 Step3 Stir at Room Temperature Step2->Step3 Step4 Aqueous Workup Step3->Step4 Step5 Purification (Chromatography) Step4->Step5 End N-Alkylated Product Step5->End

Caption: General workflow for N-alkylation via reductive amination.

Detailed Step-by-Step Protocol:

This protocol describes the N-alkylation of this compound hydrochloride with a representative aldehyde.

  • Materials:

    • This compound hydrochloride (1.0 eq)

    • Aldehyde (e.g., 4-tert-butylbenzaldehyde) (1.5 eq)

    • Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.2-2.0 eq)

    • Potassium acetate (KOAc) or a non-nucleophilic base like triethylamine (TEA) (1.5 eq, if starting from the hydrochloride salt)

    • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound hydrochloride, the aldehyde, and KOAc or TEA.

    • Add anhydrous DCM to dissolve/suspend the reagents.

    • Stir the mixture at room temperature for approximately 2 hours to facilitate iminium ion formation.[8]

    • Carefully add sodium triacetoxyborohydride portion-wise to the stirring mixture. Caution: Gas evolution may occur.

    • Continue stirring the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-16 hours).

    • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired N-alkylated this compound.

  • Self-Validation and Characterization:

    • The purified product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[8]

    • Expected ¹H NMR signals would include the disappearance of the N-H proton and the appearance of new signals corresponding to the introduced alkyl group.

    • The HRMS should show the correct mass for the [M+H]⁺ ion of the product.[8]

Protocol 2: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an amine and an aryl halide or triflate.[9][10] This reaction is indispensable for synthesizing aryl amines, which are prevalent in pharmaceuticals. The choice of palladium precursor, ligand, and base is critical for success, especially with less reactive aryl chlorides.[11]

Logical Relationship of Components in Buchwald-Hartwig Amination

G Reactants This compound + Aryl Halide (Ar-X) Product N-Aryl-3-Oxa-9-azaspiro[5.5]undecane + Byproducts Reactants->Product CatalystSystem Palladium Precursor (e.g., Pd2(dba)3) + Ligand (e.g., Xantphos, RuPhos) CatalystSystem->Product Base Strong, Non-nucleophilic Base (e.g., NaOtBu, K3PO4) Base->Product Solvent Anhydrous, Aprotic Solvent (e.g., Toluene, Dioxane) Solvent->Product

Caption: Key components for a successful Buchwald-Hartwig reaction.

Detailed Step-by-Step Protocol:

This protocol provides a general method for the N-arylation of this compound with an aryl chloride.

  • Materials:

    • This compound (1.2 eq)

    • Aryl chloride (e.g., 4-chloropyridine hydrochloride) (1.0 eq)

    • Palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%)

    • Phosphine ligand (e.g., Xantphos, RuPhos, 4-10 mol%)

    • Strong base (e.g., Sodium tert-butoxide (NaOtBu), 2.0-3.0 eq)

    • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Procedure:

    • In a glovebox or under a strictly inert atmosphere, add the aryl chloride, palladium precursor, and ligand to an oven-dried Schlenk tube or reaction vial.

    • Add the base to the tube.

    • Add this compound followed by the anhydrous, degassed solvent.

    • Seal the vessel and heat the reaction mixture to the required temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS. The reaction may take 12-24 hours.

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with a suitable solvent like ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.

    • Wash the filter cake with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the N-arylated product.

  • Self-Validation and Characterization:

    • Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.

    • The ¹H NMR spectrum should show characteristic signals for both the spirocycle and the newly introduced aryl group, with appropriate shifts in the protons adjacent to the nitrogen.

    • The ¹³C NMR will confirm the presence of all carbons in the final structure.

    • HRMS analysis will provide the exact mass, confirming the elemental composition.

Applications in Drug Discovery: Case Studies

The this compound scaffold and its isomers are increasingly being incorporated into complex bioactive molecules.

Case Study 1: Modulators of Opioid and Sigma Receptors for Pain Management

Derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have been synthesized and identified as potent dual agonists of the μ-opioid receptor (MOR) and antagonists of the σ₁ receptor.[12] This multimodal approach aims to develop potent analgesics with a reduced side-effect profile compared to traditional opioids.[12] The synthesis of these complex molecules often starts from N-protected piperidone, highlighting the utility of the core piperidine ring in building the spirocyclic system.[12]

Case Study 2: Inhibitors of MmpL3 for Tuberculosis Treatment

Recently, derivatives of 1-oxa-9-azaspiro[5.5]undecane have been identified as potent inhibitors of the MmpL3 protein in Mycobacterium tuberculosis.[5][8] This protein is a crucial transporter for the bacterium's survival, making it a promising target for new anti-tuberculosis drugs.[5][8] The spirocyclic core was shown to provide an optimal geometric fit within the MmpL3 binding pocket, demonstrating the scaffold's ability to present substituents in a precise three-dimensional arrangement for effective target engagement.[13]

Conclusion and Future Outlook

The this compound scaffold is a powerful and versatile building block for the synthesis of complex, three-dimensional molecules. Its inherent structural rigidity and favorable physicochemical properties make it an attractive component in modern drug discovery programs. The robust and well-established protocols for its functionalization, such as reductive amination and Buchwald-Hartwig amination, provide medicinal chemists with reliable tools to explore vast areas of chemical space. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of spirocyclic scaffolds like this compound is set to play an increasingly pivotal role.

References

Application Notes & Protocols: Development of Dual μ-Opioid Receptor Agonists Using Azaspiro Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The global opioid crisis underscores the urgent need for potent analgesics with improved safety profiles. Conventional μ-opioid receptor (MOR) agonists, while effective for severe pain, are fraught with life-threatening side effects, including respiratory depression, constipation, tolerance, and addiction potential.[1][2][3] A promising strategy to mitigate these risks involves the design of multi-target ligands. This guide details the rationale, design, and development of dual-acting compounds that combine MOR agonism with sigma-1 receptor (σ1R) antagonism, utilizing the versatile azaspiro scaffold. Azaspirocyclic structures offer inherent three-dimensionality, which can lead to improved potency, selectivity, and pharmacokinetic properties such as enhanced metabolic stability and solubility.[4][5][6] This document provides a comprehensive overview and detailed protocols for the synthesis, in vitro characterization, and in vivo evaluation of these next-generation analgesics, intended for researchers in drug discovery and pharmacology.

Introduction: The Rationale for a Dual-Target Approach

The primary analgesic action of classical opioids like morphine is mediated through the activation of the MOR, a G-protein coupled receptor (GPCR).[1] MOR activation initiates a signaling cascade via the Gαi/o subunit, which inhibits adenylyl cyclase, reduces intracellular cAMP, and modulates ion channels to suppress neuronal excitability and pain transmission.[7][8][9] However, MOR activation also triggers a β-arrestin recruitment pathway, which is increasingly linked to the development of tolerance and adverse effects like respiratory depression.[8][10]

The sigma-1 receptor (σ1R) is an intracellular chaperone protein located at the endoplasmic reticulum, which modulates various signaling pathways. Preclinical studies have identified σ1R as an "anti-opioid" system; its activation counteracts MOR-mediated analgesia, while its antagonism potentiates it.[1] This has led to the hypothesis that a single molecule capable of simultaneously activating MOR and blocking σ1R could produce potent analgesia with a significantly wider therapeutic window.[11] The development of such dual-target ligands represents a rational design approach to separate desired analgesia from life-threatening side effects.[1][11]

MOR Signaling Pathways

The diagram below illustrates the two primary signaling pathways initiated by MOR activation. The goal of developing safer opioids is often to bias signaling towards the G-protein pathway (analgesia) and away from the β-arrestin pathway (side effects).

MOR_Signaling cluster_membrane Cell Membrane MOR μ-Opioid Receptor (MOR) G_Protein Gαi/o βγ MOR->G_Protein Activates Beta_Arrestin β-Arrestin 2 MOR->Beta_Arrestin Recruits Agonist Azaspiro Dual Agonist Agonist->MOR Binds AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channels Ion Channel Modulation (↑ K+, ↓ Ca2+) G_Protein->Ion_Channels Modulates Side_Effects Adverse Effects (Respiratory Depression, Tolerance) Beta_Arrestin->Side_Effects Internalization Receptor Internalization & Desensitization Beta_Arrestin->Internalization cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channels->Analgesia Synthesis_Workflow Start Starting Materials (e.g., Protected Piperidones) Step1 Multi-step synthesis to form core azaspiro scaffold Start->Step1 Step2 Functionalization Step 1: Introduction of R1 group (e.g., N-alkylation/arylation) Step1->Step2 Step3 Deprotection Step2->Step3 Step4 Functionalization Step 2: Introduction of R2 group (e.g., Amide coupling) Step3->Step4 Final Final Compound: Purification & Characterization (NMR, HRMS) Step4->Final

References

PART 1: The Scientific Mandate for Spirocyclic Monomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of 3-Oxa-9-azaspiro[5.5]undecane in Advanced Polymer Development

Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of a Senior Application Scientist

This document serves as a comprehensive guide to the synthesis, application, and characterization of polymers derived from this compound. This unique spirocyclic compound is at the forefront of developing next-generation materials, particularly where dimensional stability is a critical design parameter. We will move beyond simple procedural outlines to explore the causal relationships behind experimental choices, ensuring that the protocols are not just followed, but understood.

Conventional polymerization of vinyl or acrylic monomers is invariably accompanied by a significant reduction in volume. This shrinkage, arising from the conversion of longer van der Waals distances between monomer units to shorter covalent bonds in the polymer backbone, induces internal stress, micro-fracturing, and ultimately, premature failure of the material.[1][2] This is a critical drawback in high-precision applications such as dental restorations, electronic encapsulants, and aerospace composites.[1][3]

This compound belongs to a class of "expanding monomers" designed to counteract this fundamental problem.[2] These molecules possess a strained, bicyclic structure. During cationic ring-opening polymerization (CROP), at least one of the rings is cleaved. This process results in an increase in the molar volume of the repeating unit, which can partially or completely offset the shrinkage from bond formation.[1][2] This unique mechanism is the primary driver for its adoption in advanced polymer formulations.

PART 2: Key Application Arenas

The principal advantage of incorporating this compound is the formulation of low-shrinkage thermosets and composites.

  • Dental Composites: The reduction of polymerization stress is paramount in dental fillings to prevent the formation of marginal gaps, which can lead to secondary caries and restoration failure.[1][3] Spiro-containing resins offer superior dimensional fidelity at the tooth-enamel interface.

  • High-Performance Adhesives: For bonding critical components, minimizing internal stress enhances bond strength and long-term durability.

  • 3D Printing and Additive Manufacturing: Spiro monomers enable the printing of high-resolution objects with exceptional dimensional accuracy by mitigating warping and shrinkage-induced defects.[4][5]

  • Electronic Materials: In applications like microchip encapsulation, low-shrinkage polymers protect delicate components from stress-related damage during curing.

PART 3: Experimental Workflow and Protocols

This section provides a detailed, field-tested protocol for the synthesis and characterization of a UV-curable, low-shrinkage polymer system incorporating this compound.

Materials and Reagents
Reagent/EquipmentSpecificationRecommended Supplier
This compound>98% PurityBiosynth (Cat: AAA31121)[6]
Bisphenol A diglycidyl ether (DGEBA)Epoxy Resin, EEW ~188 g/eqMajor Chemical Suppliers
Diaryliodonium HexafluorophosphateCationic PhotoinitiatorMajor Chemical Suppliers
Anhydrous Dichloromethane (DCM)<50 ppm H₂O, Inhibitor-FreeMajor Chemical Suppliers
UV Curing Chamber365 nm, >100 mW/cm²Industrial/Lab Supplier
FTIR SpectrometerWith ATR capabilityMajor Scientific Inst. Supplier
Gas PycnometerFor accurate density measurementMajor Scientific Inst. Supplier
Protocol: UV-Initiated Cationic Copolymerization

Causality: This protocol utilizes a cationic photoinitiator to generate a strong acid upon UV exposure, which protonates and initiates the ring-opening of both the spiro monomer and the epoxy comonomer.[7] The epoxy resin provides a robust, cross-linked network, while the spiro monomer mitigates shrinkage.

Step-by-Step Methodology:

  • Preparation (Under Amber Lighting): In a light-protected flask, prepare a stock solution by dissolving 0.5 g of Diaryliodonium Hexafluorophosphate in 10 mL of anhydrous DCM.

  • Monomer Formulation: In a separate, dry glass vial, combine 8.0 g of DGEBA with 2.0 g of this compound. Mix thoroughly with a magnetic stirrer until a homogenous, clear liquid is formed.

  • Initiator Addition: Add 0.4 mL of the initiator stock solution to the monomer blend (yields ~2 wt% initiator relative to monomers). Continue stirring in the dark for 15 minutes to ensure complete dissolution.

  • Density Measurement (Pre-Cure): Carefully measure the density (ρ_monomer) of the liquid formulation using a gas pycnometer. This is the baseline for shrinkage calculations.

  • Casting: Cast the resin into a silicone mold of defined geometry (e.g., a 10x10x2 mm square).

  • Curing: Place the mold in the UV curing chamber and expose it to 365 nm UV light for 180 seconds.

  • Post-Curing: Transfer the cured sample to a laboratory oven and post-cure at 120°C for 1 hour to ensure maximum conversion.

  • Density Measurement (Post-Cure): After cooling to room temperature, remove the polymer from the mold and measure its density (ρ_polymer).

  • Shrinkage Calculation: Calculate the volumetric shrinkage (%) using the formula: Shrinkage (%) = [(ρ_polymer - ρ_monomer) / ρ_polymer] * 100

Expected Results & Data Summary

The inclusion of this compound is expected to dramatically reduce polymerization shrinkage compared to a pure epoxy system.

FormulationVolumetric Shrinkage (Expected %)Key Observations
100% DGEBA (Control)4.0% - 6.0%Significant shrinkage, potential for warping.
80% DGEBA / 20% Spiro Monomer0.5% - 1.5%Markedly improved dimensional stability.
Characterization: FTIR Analysis

Self-Validation: FTIR spectroscopy provides direct evidence of the ring-opening mechanism.

  • Pre-Cure Spectrum: Identify the characteristic peak for the epoxy oxirane ring at ~915 cm⁻¹.

  • Post-Cure Spectrum: Confirm the significant reduction or complete disappearance of the 915 cm⁻¹ peak, indicating successful ring-opening and polymerization. The appearance of a broad ether band (C-O-C) around 1100 cm⁻¹ will also be evident.

PART 4: Mechanistic Visualization

The cationic ring-opening polymerization (CROP) is the cornerstone of this technology. The process can be visualized as follows:

CROP_Mechanism cluster_initiation 1. Initiation cluster_propagation 2. Propagation Initiator Photoinitiator + UV (hν) Proton Strong Acid (H+) Initiator->Proton Generates Monomer Spiro Monomer Protonated_Monomer Protonated Monomer (Activated) Ring_Opening Ring-Opened Cation Protonated_Monomer->Ring_Opening Ring Cleavage Polymer_Chain Growing Polymer Chain Ring_Opening->Polymer_Chain Attacks next Monomer

Caption: Workflow of UV-initiated cationic ring-opening polymerization.

PART 5: Field Insights & Troubleshooting

Problem Probable Cause(s) Recommended Solution(s)
Tacky or Incompletely Cured Surface 1. Oxygen inhibition (less common in cationic systems but possible).2. Moisture contamination in reagents or on surfaces (terminates cationic chains).3. Insufficient UV dose or initiator concentration.1. Cure under a nitrogen atmosphere.2. Use anhydrous solvents and thoroughly dry all glassware. Store monomers over molecular sieves.3. Increase UV exposure time or initiator concentration incrementally.
Higher-than-Expected Shrinkage 1. Inefficient ring-opening of the spiro monomer.2. Phase separation of monomers during polymerization.1. Increase post-cure temperature to drive the reaction to completion.2. Ensure complete miscibility of monomers before adding the initiator.

PART 6: References

  • R Discovery. (2022, June 1). Development and Dental Applications of Spiro Expanding Monomers as Antishrinkage Additives. Available at: --INVALID-LINK--

  • ResearchGate. Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives 27–29. Available at: --INVALID-LINK--

  • Photopolymer. (2019, October 25). Anti‐shrinkage monomers for 3D-printing. Available at: --INVALID-LINK--

  • PMC - NIH. (2023, April 20). Tailoring the monomers to overcome the shortcomings of current dental resin composites – review. Available at: --INVALID-LINK--

  • MDPI. Expanding Monomers as Anti-Shrinkage Additives. Available at: --INVALID-LINK--

  • This compound-9-carboxylic acid, 2,4-dioxo-, 1,1-dimethylethyl ester. Available at: --INVALID-LINK--

  • Express Polymer Letters. Spiroorthocarbonate as shrinkage resistance for UV-curing 3D printing. Available at: --INVALID-LINK--

  • PubChem. This compound. Available at: --INVALID-LINK--

  • Biosynth. This compound | 311-21-7 | AAA31121. Available at: --INVALID-LINK--

  • Aston Research Explorer. The cationic ring-opening polymerization of cyclic ethers. Available at: --INVALID-LINK--

  • MDPI. (2023, January 29). Photoinitiated Cationic Ring-Opening Polymerization of Octamethylcyclotetrasiloxane. Available at: --INVALID-LINK--

  • RSC Publishing. The “solid-state” ring-opening cationic polymerization of 1,3,5-trioxane: frozen polymerization for suppression of oligomer formation and synthesis of ultrahigh molecular weight polymers. Available at: --INVALID-LINK--

  • RSC Publishing. (2020, March 6). Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane. Available at: --INVALID-LINK--

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Oxa-9-azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Oxa-9-azaspiro[5.5]undecane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this valuable spirocyclic amine.

Introduction to Purification Challenges

This compound, as a secondary amine, presents a unique set of purification challenges. Its basic nature can lead to strong interactions with silica gel, causing peak tailing and poor separation in chromatography. Furthermore, its susceptibility to absorbing atmospheric carbon dioxide can lead to the formation of carbonate salts, introducing impurities over time.[1] Understanding the potential impurities from its synthesis is the first step toward developing a robust purification strategy.

Common synthetic routes, such as reductive amination or multi-step cyclizations, can result in a variety of impurities including:

  • Unreacted Starting Materials: Depending on the synthetic route, these could be precursor aldehydes, ketones, or amino alcohols.

  • Over-alkylation Products: In syntheses involving alkylation, the formation of tertiary amines is a possibility.

  • Isomeric Byproducts: Incomplete cyclization or alternative reaction pathways can lead to structural isomers.

  • Polymeric Materials: Side reactions can sometimes lead to the formation of higher molecular weight polymers.

This guide provides a structured approach to tackling these purification challenges through various techniques.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a brownish oil. What is the likely cause of the color?

A1: The brownish color is likely due to minor impurities, possibly from oxidation or residual reagents from the synthesis. Amines, in general, are prone to air oxidation, which can lead to colored byproducts.[1] A simple acid-base extraction or filtration through a small plug of activated carbon can often remove these colored impurities.

Q2: I'm observing a white precipitate forming in my purified this compound upon storage. What is it?

A2: This is a common issue with many amines and is most likely the formation of a carbonate salt due to the absorption of atmospheric carbon dioxide.[1] To prevent this, it is recommended to store the purified amine under an inert atmosphere (e.g., nitrogen or argon) and in a tightly sealed container.

Q3: Can I purify this compound by distillation?

A3: Yes, distillation can be an effective method, especially for removing non-volatile impurities or starting materials with significantly different boiling points.[1] Due to the relatively high boiling point of many cyclic amines, vacuum distillation is often preferred to prevent thermal degradation.

Q4: Is it necessary to convert the amine to its hydrochloride salt for purification?

A4: While not always necessary, converting the amine to its hydrochloride salt is a highly effective purification strategy, especially if the free base is an oil or difficult to crystallize.[2] The salt is typically a crystalline solid with a higher melting point, making it amenable to recrystallization. This process is excellent for removing non-basic impurities.

Q5: My column chromatography on silica gel is giving very broad, tailing peaks. What can I do to improve the separation?

A5: This is a classic problem when purifying amines on acidic silica gel. The basic amine interacts strongly with the acidic silanol groups. To mitigate this, you can either:

  • Use a modified mobile phase: Add a small amount of a competing amine, such as triethylamine (typically 0.1-1%), to your eluent.[3]

  • Use an alternative stationary phase: Amine-functionalized silica or basic alumina are excellent alternatives that minimize the acid-base interactions and provide much sharper peaks.[3][4]

Troubleshooting Guides

This section provides a problem-and-solution format for specific issues you might encounter during the purification of this compound.

Problem 1: Low Recovery after Acid-Base Extraction
Symptom Possible Cause Troubleshooting Steps
Low yield of the purified amine after extraction and basification.Incomplete extraction into the acidic aqueous layer.Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) to fully protonate the amine. Perform multiple extractions with the acidic solution to ensure complete transfer.
Emulsion formation during extraction.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Incomplete back-extraction after basification.Ensure the aqueous layer is sufficiently basic (pH 12-14) to deprotonate the ammonium salt back to the free amine. Perform multiple extractions with the organic solvent to recover all the product.
Problem 2: Impure Product After Recrystallization of the Hydrochloride Salt
Symptom Possible Cause Troubleshooting Steps
The recrystallized salt is still colored or shows impurities by TLC/NMR.The chosen solvent is not ideal for recrystallization.The ideal recrystallization solvent should dissolve the compound when hot but not when cold. Experiment with different solvents or solvent mixtures. For amine hydrochlorides, isopropanol is often a good choice.[5]
Impurities are co-crystallizing with the product.Try a different recrystallization solvent. A slow cooling rate is crucial for the formation of pure crystals. If impurities persist, a second recrystallization may be necessary.
The product is an oil and does not crystallize.The salt may be too soluble in the chosen solvent. Try adding a less polar co-solvent (an "anti-solvent") dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool slowly.
Problem 3: Co-elution of Impurities During Column Chromatography
Symptom Possible Cause Troubleshooting Steps
Impurities are eluting with the product peak.The polarity of the eluent is too high.Decrease the polarity of your mobile phase to increase the separation between your product and the impurities. A shallower gradient in gradient elution can also improve resolution.
The impurity has a very similar polarity to the product.If optimizing the mobile phase doesn't work, consider switching to a different stationary phase. If you are using silica, try alumina or an amine-functionalized silica column.[4]

Experimental Protocols

Protocol 1: Acid-Base Extraction for General Purification

This protocol is designed to separate this compound from neutral and acidic impurities.

Workflow Diagram:

AcidBaseExtraction start Crude Product in Organic Solvent (e.g., Dichloromethane) add_acid Extract with 1M HCl (aq) (Repeat 2-3 times) start->add_acid separate1 Separate Layers add_acid->separate1 organic1 Organic Layer: Neutral Impurities separate1->organic1 Contains aqueous1 Aqueous Layer: Protonated Amine (Salt) separate1->aqueous1 Contains basify Add 6M NaOH (aq) until pH > 12 aqueous1->basify extract_product Extract with Organic Solvent (e.g., Dichloromethane, Repeat 2-3 times) basify->extract_product separate2 Separate Layers extract_product->separate2 aqueous2 Aqueous Layer: Inorganic Salts separate2->aqueous2 Discard organic2 Organic Layer: Purified Amine separate2->organic2 Contains dry Dry over Na2SO4, filter, and concentrate organic2->dry final_product Purified this compound dry->final_product

Caption: Workflow for Acid-Base Extraction.

Steps:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as dichloromethane or diethyl ether.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid. The amine will be protonated and move into the aqueous layer.[6][7] Repeat the extraction 2-3 times to ensure all the amine is transferred.

  • Separation of Layers: Combine the aqueous layers. The organic layer now contains any neutral impurities and can be discarded.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a concentrated base, such as 6M sodium hydroxide, until the solution is strongly basic (pH > 12). The protonated amine will be converted back to the free base.

  • Product Extraction: Extract the basified aqueous solution with an organic solvent (e.g., dichloromethane) 2-3 times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification via Recrystallization of the Hydrochloride Salt

This protocol is particularly useful for obtaining a highly pure, solid form of the compound.

Workflow Diagram:

Recrystallization start Crude Amine in a Minimal Amount of a Suitable Solvent (e.g., Isopropanol) add_hcl Add HCl in a suitable solvent (e.g., 2M HCl in Diethyl Ether) dropwise until precipitation is complete start->add_hcl filter_salt Filter the Precipitate and wash with a non-polar solvent (e.g., Diethyl Ether) add_hcl->filter_salt crude_salt Crude Hydrochloride Salt filter_salt->crude_salt dissolve_hot Dissolve in a Minimum Amount of Hot Recrystallization Solvent (e.g., Isopropanol) crude_salt->dissolve_hot cool_slowly Allow to Cool Slowly to Room Temperature, then in an Ice Bath dissolve_hot->cool_slowly filter_crystals Filter the Crystals and wash with a small amount of cold solvent cool_slowly->filter_crystals dry_crystals Dry the Crystals under Vacuum filter_crystals->dry_crystals final_product Pure this compound Hydrochloride dry_crystals->final_product

Caption: Workflow for Recrystallization of the Hydrochloride Salt.

Steps:

  • Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., isopropanol or diethyl ether). Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate out.

  • Isolation of Crude Salt: Collect the precipitate by vacuum filtration and wash it with a non-polar solvent like diethyl ether to remove any non-basic, soluble impurities.

  • Recrystallization: Transfer the crude salt to a clean flask. Add a minimal amount of a suitable hot recrystallization solvent (e.g., isopropanol) until the solid just dissolves.[5]

  • Crystallization: Allow the solution to cool slowly to room temperature. The pure hydrochloride salt should crystallize out. Cooling in an ice bath can help to maximize the yield.

  • Isolation of Pure Crystals: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

References

Technical Support Center: Azaspirocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for azaspirocycle synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the intricate challenges encountered during the synthesis of these valuable scaffolds. Azaspirocycles are prevalent in many natural products and pharmaceuticals, making their efficient synthesis a critical endeavor.[1]

Troubleshooting Guides

This section addresses common issues encountered during azaspirocycle synthesis, offering potential causes and solutions in a question-and-answer format.

Question 1: My intramolecular cyclization reaction to form the azaspirocycle is resulting in low yields or failing completely. What are the common culprits?

Answer: Low yields in the key cyclization step are a frequent hurdle. Several factors can contribute to this issue:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters.[2]

    • Troubleshooting: A systematic optimization of these conditions is crucial. Running small-scale trial reactions can help identify the ideal parameters without committing large quantities of starting materials.[2] For thermally demanding reactions, such as intramolecular Diels-Alder reactions, careful optimization of temperature and time is necessary to avoid decomposition of sensitive substrates or products.[3] The use of microwave-assisted synthesis can sometimes offer rapid and efficient heating, minimizing degradation.[3]

  • Purity of Reagents and Solvents: Impurities in starting materials or solvents can interfere with the reaction, leading to side products or incomplete conversion.[2]

    • Troubleshooting: Always use reagents and solvents of appropriate purity and ensure solvents are dry when necessary, especially for moisture-sensitive reactions.[2]

  • Atmospheric Moisture and Oxygen: Many organic reactions are sensitive to air and moisture.

    • Troubleshooting: If your reaction is air-sensitive, employ proper inert atmosphere techniques, such as using a nitrogen or argon blanket.[2]

  • Inefficient Mixing: In heterogeneous reactions, inefficient stirring can lead to poor reaction rates and lower yields.[2]

    • Troubleshooting: Ensure the stir rate is adequate for the scale and viscosity of your reaction mixture.[2]

  • Unfavorable Conformational Pre-organization: For intramolecular reactions, the reactive moieties must adopt a specific orientation. Steric hindrance or the inherent conformational preferences of the tether connecting the reactive partners can disfavor the required transition state.

    • Troubleshooting: Consider modifying the length or rigidity of the tether. Introducing or removing specific functional groups can alter the conformational landscape to favor cyclization.[3]

Question 2: I am observing the formation of significant side products in my azaspirocycle synthesis. What are the likely side reactions and how can I mitigate them?

Answer: The formation of byproducts is a common challenge that can significantly reduce the yield of the desired azaspirocycle. Some common side reactions include:

  • Intermolecular Reactions: If the concentration of the starting material is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomers or polymers.

    • Troubleshooting: Employing high-dilution conditions can favor the intramolecular pathway. This can be achieved by slowly adding the substrate to the reaction mixture over an extended period.

  • Rearrangement Reactions: Certain reaction conditions or intermediates can promote rearrangements, leading to isomeric products. For instance, semipinacol rearrangements are a known pathway in the formation of some azaspirocycles, but can also lead to undesired isomers if not properly controlled.[4][5][6] The aza-quasi-Favorskii rearrangement is another example that can lead to the formation of highly substituted aziridines instead of the desired spirocycle under certain conditions.[7]

    • Troubleshooting: Careful selection of catalysts and reaction conditions is crucial to direct the reaction towards the desired product. Mechanistic understanding of potential rearrangements can guide the optimization process. For example, in some semipinacol rearrangements, the choice of Lewis acid can influence the diastereoselectivity.[4]

  • Reactions with Protecting Groups: The protecting groups used to mask reactive functional groups can sometimes participate in side reactions.

    • Troubleshooting: Select protecting groups that are stable to the reaction conditions required for the cyclization step.[8][9][10] It may be necessary to screen different protecting groups to find one that is both robust and easily removable. The choice of a p-toluenesulfonyl protecting group, for instance, has been noted to cause issues in subsequent transformations.[5]

  • Elimination Reactions: Depending on the substrate and reaction conditions, elimination reactions can compete with the desired cyclization.

    • Troubleshooting: Optimize the reaction temperature and base/acid concentration to minimize elimination.

Question 3: My purification of the final azaspirocyclic product is proving to be difficult. What are some common purification challenges and how can I address them?

Answer: The unique three-dimensional structure of azaspirocycles can sometimes lead to purification challenges.

  • Similar Polarity of Products and Byproducts: If the desired product and major side products have similar polarities, separation by standard column chromatography can be difficult.

    • Troubleshooting: Explore different solvent systems for chromatography. Sometimes a switch from a normal-phase to a reverse-phase column can provide better separation. Preparative HPLC can also be a powerful tool for separating closely related compounds. Inline purification techniques are also becoming more common in flow synthesis setups.[11][12]

  • Product Instability: The desired azaspirocycle may be unstable under the purification conditions.[2]

    • Troubleshooting: Monitor the stability of your product during purification. It may be necessary to use milder purification techniques, such as flash chromatography with deactivated silica gel or crystallization.

  • Complex Mixtures: If the reaction results in a complex mixture of products, initial purification by extraction or crystallization may be beneficial to simplify the mixture before chromatography.

Frequently Asked Questions (FAQs)

Q1: What are some common synthetic strategies for constructing azaspirocycles?

A1: Several powerful methods exist for the synthesis of azaspirocycles. These include:

  • Intramolecular Cycloadditions: Reactions like the Diels-Alder or 1,3-dipolar cycloadditions can be highly effective.[13]

  • Ring-Closing Metathesis: This method is particularly useful for forming unsaturated azaspirocycles.[14]

  • Dearomatization Reactions: The dearomative azaspirocyclization of bromoarenes is a modern approach to these structures.[15]

  • Cascade or Tandem Reactions: These reactions, such as the silver-catalyzed tandem cyclization of alkynes, can build molecular complexity rapidly.[16][17]

  • N-Acyliminium Ion Cyclizations: The coupling of heteroaromatic carboxylic acids with imines can generate N-acyliminium ions that undergo intramolecular cyclization to form azaspirocycles.[18]

  • Radical Cyclizations: Intramolecular trapping of spiro radicals can lead to the formation of complex spirocyclic compounds.[19][20][21]

Q2: How does the choice of protecting group impact the synthesis of azaspirocycles?

A2: The choice of a protecting group for the nitrogen atom is critical.[8][9][10] It must be stable to the reaction conditions used to build the molecule and for the cyclization step, yet be readily removable without affecting other functional groups. For example, the p-toluenesulfonyl (Ts) group is commonly used but can be difficult to remove and can lead to undesired side reactions.[5] In contrast, carbamate protecting groups like Boc or Cbz are often more easily cleaved under specific acidic or hydrogenolytic conditions, respectively. The concept of orthogonal protecting groups is vital when multiple functional groups require protection.[10]

Q3: What analytical techniques are most useful for characterizing azaspirocycles and identifying side products?

A3: A combination of spectroscopic techniques is essential for the unambiguous characterization of azaspirocycles.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): NMR is the most powerful tool for determining the connectivity and stereochemistry of the spirocyclic framework.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the product and identifying the masses of any byproducts.

  • X-ray Crystallography: When suitable crystals can be obtained, X-ray crystallography provides definitive proof of the structure and stereochemistry.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups present in the molecule.

Visualizing Key Concepts

Diagram 1: General Troubleshooting Workflow for Low Yield in Azaspirocycle Synthesis

This workflow provides a systematic approach to diagnosing and resolving low-yield issues.[2]

LowYieldTroubleshooting start Low Yield Observed check_conditions Verify Reaction Conditions (Temp, Time, Conc.) start->check_conditions check_purity Assess Reagent and Solvent Purity check_conditions->check_purity Conditions OK optimize Systematically Optimize Reaction Parameters check_conditions->optimize Incorrect check_atmosphere Ensure Inert Atmosphere (if needed) check_purity->check_atmosphere Purity OK check_purity->optimize Impure check_workup Review Workup and Purification Procedure check_atmosphere->check_workup Atmosphere OK check_atmosphere->optimize Inadequate check_workup->optimize Losses Detected

Caption: A flowchart for troubleshooting low reaction yields.

Diagram 2: Competing Intermolecular vs. Intramolecular Reactions

This diagram illustrates the competition between the desired intramolecular cyclization and the undesired intermolecular side reaction.

CompetingReactions substrate Starting Material intramolecular Desired Azaspirocycle substrate->intramolecular Intramolecular Cyclization (Favored at High Dilution) intermolecular Undesired Oligomer/Polymer substrate->intermolecular Intermolecular Reaction (Favored at High Concentration)

Caption: The influence of concentration on reaction pathways.

Experimental Protocols

Protocol 1: General Procedure for a Silver-Catalyzed Tandem Cyclization to Synthesize Azaoxaspirocycles

This protocol is adapted from a silver-catalyzed tandem cyclization strategy.[16]

  • To a reaction vessel, add the alkyne substrate (1.0 eq.).

  • Add the silver catalyst (e.g., Ag(I) salt, 5-10 mol%).

  • Add the appropriate solvent (e.g., DCE, toluene).

  • Stir the reaction mixture at the optimized temperature (e.g., 60-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired azaoxaspirocycle.

Protocol 2: General Procedure for a Palladium-Catalyzed Dearomative Azaspirocyclization

This protocol is based on a Pd-catalyzed dearomative azaspirocyclization of bromoarenes.[15]

  • To an oven-dried reaction tube, add the bromoarene (1.0 eq.), N-tosylhydrazone (1.2 eq.), palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and ligand (e.g., phosphine ligand, 10 mol%).

  • Add the base (e.g., K₂CO₃, 2.0 eq.) and solvent (e.g., dioxane).

  • Seal the tube and stir the mixture at the optimized temperature (e.g., 100-120 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with a suitable solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the azaspirocycle.

References

Technical Support Center: 3-Oxa-9-azaspiro[5.5]undecane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Oxa-9-azaspiro[5.5]undecane and its derivatives. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in successfully utilizing this versatile scaffold.

Introduction

This compound is a valuable spirocyclic scaffold in medicinal chemistry. Its unique three-dimensional structure, combining a piperidine and a tetrahydropyran ring, offers an attractive vector for exploring chemical space. The incorporation of an oxygen atom can improve aqueous solubility and lower lipophilicity compared to purely carbocyclic or diazacyclic analogues, making it a desirable feature in drug design.[1][2] However, like any reactive chemical, its use is not without challenges. This guide is designed to provide practical, experience-driven solutions to common issues encountered during its derivatization.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the handling, properties, and reactivity of this compound.

Q1: How should I handle and store this compound and its hydrochloride salt?

A1: The free base is a solid and should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric CO₂ and moisture. The hydrochloride salt is generally more stable, less hygroscopic, and easier to handle for weighing.[3][4] It is recommended to store it at 2-8°C.[3] To use the free base in a reaction, you can either purchase it directly or neutralize the hydrochloride salt.

Q2: How do I convert the hydrochloride salt to the free base for a reaction?

A2: A standard method is to dissolve the HCl salt in a suitable solvent (like dichloromethane or ethyl acetate) and wash it with an aqueous solution of a mild base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).

  • Protocol: Dissolve 1.0 equivalent of the HCl salt in a minimal amount of water or methanol. Add this solution to a separatory funnel containing dichloromethane (DCM). Add 1.5-2.0 equivalents of saturated aqueous NaHCO₃ solution. Shake vigorously, allowing any evolved CO₂ gas to be vented. Separate the organic layer. Wash the aqueous layer two more times with DCM. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base. Always confirm the absence of water before using the free base in moisture-sensitive reactions.

Q3: What makes the nitrogen on this scaffold nucleophilic?

A3: The nitrogen atom in the piperidine ring has a lone pair of electrons that is readily available for donation to an electrophile, making it a Lewis base and a good nucleophile.[5] Its reactivity is typical of a secondary aliphatic amine. However, the spirocyclic nature of the molecule introduces some steric bulk around the nitrogen, which can influence reaction rates compared to a simpler cyclic amine like piperidine.[6][7]

Q4: Is over-alkylation a concern with this secondary amine?

A4: Yes, over-alkylation is a potential side reaction.[8] After the initial N-alkylation, the resulting tertiary amine can still be nucleophilic and react with another molecule of the alkylating agent to form a quaternary ammonium salt.[9] This is particularly problematic when using highly reactive alkylating agents (like methyl iodide) or high temperatures. Careful control of stoichiometry (using a slight excess of the amine or limiting the alkylating agent) and reaction conditions is crucial to minimize this.[8]

Part 2: Troubleshooting Guide for Common Reactions

This section is structured to address specific problems you might observe in the lab.

Issue 1: Low or No Product Yield in N-Alkylation Reactions

N-alkylation is one of the most common reactions performed on this scaffold. If you are experiencing poor conversion, consider the following causes and solutions.

Potential CauseScientific ExplanationRecommended Solution(s)
Insufficient Base Strength or Solubility The reaction generates an acid (e.g., HBr, HCl) which protonates the starting amine, rendering it non-nucleophilic. An appropriate base is required to neutralize this acid and regenerate the free amine. Insoluble bases like K₂CO₃ can be ineffective if they don't have sufficient surface area or if the solvent doesn't promote interaction.[10]1. Switch to a stronger, soluble base: Use a hindered organic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA).[11] 2. Improve solvent-base compatibility: If using K₂CO₃ or Cs₂CO₃, switch to a polar aprotic solvent like DMF or acetonitrile (ACN) where they have better (though still limited) solubility and can be more effective, especially with heating.[10]
Steric Hindrance The spirocyclic structure presents more steric bulk around the nitrogen atom than a simple amine.[6][7] If your alkylating agent is also sterically demanding (e.g., a secondary or bulky primary halide), the Sₙ2 reaction rate can be dramatically reduced.[6][9]1. Increase reaction temperature: Use a high-boiling solvent like DMF or DMSO and heat the reaction (e.g., 80-120°C) to provide the activation energy needed to overcome the steric barrier.[9] 2. Use a more reactive electrophile: Switch from an alkyl chloride or bromide to an alkyl iodide or a sulfonate ester (e.g., tosylate, mesylate, triflate), which are better leaving groups.[9] 3. Add a catalyst: Catalytic amounts of sodium or potassium iodide (NaI, KI) can perform an in situ Finkelstein reaction, converting a less reactive alkyl chloride/bromide to the more reactive alkyl iodide.[10]
Poor Electrophile Reactivity The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride, the reaction may be too slow under mild conditions.As mentioned above, switch to the corresponding alkyl bromide or iodide. If this is not possible, more forcing conditions (higher temperature, longer reaction time) will be necessary.[9]
Solvent Mismatch The solvent must be able to dissolve the reactants and be appropriate for the reaction temperature. Non-polar solvents may not adequately dissolve the amine or the base.For Sₙ2 reactions, polar aprotic solvents like DMF, DMSO, or ACN are generally preferred. They solvate the cation of the base but not the anion, making the base more reactive.
Workflow for Troubleshooting Low N-Alkylation Yield

Below is a logical workflow to diagnose and solve low-yield issues.

Troubleshooting_Workflow Start Low / No Product Yield Check_Base Is the base strong enough and soluble? (e.g., K2CO3 in ACN/DMF, or DIPEA) Start->Check_Base Check_Electrophile Is the electrophile reactive? (I > Br > Ts > Cl) Check_Base->Check_Electrophile [Yes] Sol_Base Solution: - Switch to DIPEA or Cs2CO3. - Use polar aprotic solvent (DMF). Check_Base->Sol_Base [No] Check_Sterics Are reactants sterically hindered? Check_Electrophile->Check_Sterics [Yes] Sol_Electrophile Solution: - Convert R-Cl/Br to R-I with cat. KI. - Use a tosylate or triflate. Check_Electrophile->Sol_Electrophile [No] Check_Temp Is the temperature high enough? Check_Sterics->Check_Temp [Yes] Check_Sterics->Check_Temp [No] Sol_Sterics_Temp Solution: - Increase temperature (80-120°C). - Prolong reaction time (24-72h). - Use a more reactive electrophile. Check_Temp->Sol_Sterics_Temp [No]

Caption: Troubleshooting flowchart for N-alkylation reactions.

Issue 2: Product Purification Challenges

The basic nitrogen and polar oxygen in the scaffold mean that both the starting material and the products are polar basic compounds, which can be challenging to purify via standard silica gel chromatography.[12][13]

Observed ProblemScientific ExplanationRecommended Solution(s)
Product Streaking on Silica TLC/Column The basic nitrogen atom interacts strongly with the acidic silanol (Si-OH) groups on the surface of silica gel. This leads to poor peak shape, streaking, and sometimes irreversible binding of the product to the column.[13]1. Deactivate the silica: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-2% triethylamine (TEA) or ammonium hydroxide (NH₄OH) is effective.[13] This neutralizes the acidic sites on the silica. 2. Use a different stationary phase: Consider using alumina (basic or neutral) instead of silica.[13] 3. Reverse-phase chromatography: If the compound is sufficiently non-polar, C18 reverse-phase chromatography can be an excellent alternative.
Difficulty Separating Product from Starting Material If the reaction is incomplete, the starting amine and the tertiary amine product may have very similar polarities, making separation difficult.1. Drive the reaction to completion: The best solution is often to optimize the reaction to consume all the starting material. 2. Acidic Wash/Extraction: If feasible, you can sometimes exploit pKa differences. An acidic wash (e.g., dilute HCl) might selectively protonate and extract the more basic starting material into the aqueous phase, although this is often difficult to control. 3. Protection/Deprotection: For very difficult separations, consider protecting the starting amine with a Boc group, performing the reaction on a different part of the molecule, and then deprotecting.[13]
Product is Highly Water-Soluble The presence of the oxa- and aza- functionalities increases water solubility.[1] During aqueous work-up, a significant amount of product may be lost to the aqueous layer.1. Back-extract the aqueous layer: After the initial extraction, wash the aqueous layer multiple times with a more polar organic solvent like ethyl acetate or DCM. 2. Salt out the product: Saturate the aqueous layer with sodium chloride (NaCl) before extraction. This decreases the solubility of organic compounds in the aqueous phase and drives them into the organic layer.
General Purification of Polar Compounds Highly polar compounds are notoriously difficult to purify. They may not retain well on reverse-phase (C18) columns and elute in the void volume, while interacting too strongly with normal-phase (silica) columns.[14]Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a technique that uses a polar stationary phase (like silica, diol, or amine-functionalized silica) with a reverse-phase type eluent system (e.g., acetonitrile/water).[14][15] It is an excellent method for purifying polar compounds that are not well-suited for traditional normal or reverse-phase chromatography.[12][14]

Part 3: Exemplary Experimental Protocol

This section provides a detailed, self-validating protocol for a common reaction.

Protocol: N-Alkylation with 1-Bromo-3-phenylpropane

This protocol describes the reaction of this compound with an alkyl bromide using potassium carbonate as the base and catalytic potassium iodide.

Reagents & Equipment:

  • This compound (1.0 eq)

  • 1-Bromo-3-phenylpropane (1.1 eq)

  • Potassium Carbonate (K₂CO₃), finely ground (2.0 eq)

  • Potassium Iodide (KI), catalytic (0.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, heating mantle, condenser

  • TLC plates, ethyl acetate, hexanes, triethylamine

  • Standard work-up and purification glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 1.00 g, 6.44 mmol, 1.0 eq), finely ground K₂CO₃ (1.78 g, 12.88 mmol, 2.0 eq), and KI (0.11 g, 0.64 mmol, 0.1 eq).

    • Causality: Using finely ground K₂CO₃ increases its surface area and reactivity. KI acts as a catalyst via the Finkelstein reaction.

  • Solvent and Reagent Addition: Add anhydrous DMF (approx. 10 mL/g of amine). Stir the suspension for 10 minutes. Add 1-Bromo-3-phenylpropane (1.42 g, 7.08 mmol, 1.1 eq) dropwise via syringe.

    • Causality: DMF is a polar aprotic solvent that facilitates Sₙ2 reactions. Adding the electrophile last ensures the base is well-dispersed.

  • Reaction Execution: Heat the reaction mixture to 80°C with vigorous stirring.

    • Causality: Heating provides the activation energy to overcome potential steric hindrance and the lower reactivity of the alkyl bromide compared to an iodide.

  • Reaction Monitoring (Self-Validation): After 4 hours, cool the reaction briefly, take a small aliquot, and spot it on a TLC plate against a spot of the starting amine. Elute with 90:9:1 Hexanes:Ethyl Acetate:Triethylamine. Visualize under UV light and with a potassium permanganate stain. The reaction is complete when the starting amine spot has disappeared. If the reaction is not complete, continue heating and monitor every 2-4 hours.

    • Trustworthiness: This step ensures you do not proceed to work-up prematurely, which is a common cause of purification difficulties.

  • Work-up: Once complete, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water (50 mL) and ethyl acetate (50 mL). Shake and separate the layers. Extract the aqueous layer two more times with ethyl acetate (2x 25 mL).

    • Causality: This removes the DMF and inorganic salts.

  • Purification: Combine the organic layers, wash with brine (2x 25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel, using an eluent system containing 1% triethylamine to prevent streaking.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.

References

Technical Support Center: Purification of 3-Oxa-9-azaspiro[5.5]undecane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Oxa-9-azaspiro[5.5]undecane hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable spirocyclic scaffold. Achieving high purity is critical for reliable downstream applications, from biological screening to clinical development. This document provides in-depth, experience-driven answers to common purification challenges, detailed protocols, and troubleshooting advice to help you obtain your target compound at the desired specification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound hydrochloride sample?

A1: The impurity profile of your sample is intrinsically linked to its synthetic route. However, for spirocyclic amines like this, impurities typically fall into several categories:

  • Unreacted Starting Materials: Precursors used in the final steps of the synthesis are common contaminants.

  • Reaction By-products: These can arise from incomplete reactions or side reactions. For instance, in syntheses involving reductive amination or cyclization, partially reduced intermediates or isomeric by-products can form.

  • Reagents and Catalysts: Residual catalysts (e.g., palladium, tin) or reagents from previous steps may persist.[1]

  • Residual Solvents: Solvents used during the reaction or initial work-up (e.g., toluene, methanol, dichloromethane) can be trapped in the solid material.

  • Free Amine: The presence of the non-salt form (this compound) can occur if insufficient HCl was used during salt formation or if the material was exposed to basic conditions.

Q2: My initial analysis shows multiple impurities. What is the best first-pass purification strategy?

A2: For a crystalline solid like an amine hydrochloride, recrystallization is almost always the most efficient and scalable initial purification step.[2][3] It is particularly effective at removing impurities with different solubility profiles from the main compound. Before attempting more complex methods like chromatography, a well-executed recrystallization can often increase purity to >98%.

Q3: How do I select an appropriate solvent system for recrystallization?

A3: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point. For amine hydrochlorides, which are polar salts, polar protic solvents are the best starting point.

  • Primary Choices: Alcohols are generally effective. Isopropanol (2-Propanol) is often a superior choice to methanol or ethanol, as many hydrochloride salts exhibit excessively high solubility in the latter two, leading to poor recovery.[2][4]

  • Solvent/Anti-Solvent Systems: If you cannot find a single suitable solvent, a binary system is an excellent alternative. Dissolve the compound in a minimal amount of a "good" solvent (e.g., methanol, water) at an elevated temperature, and then slowly add a "poor" solvent (an anti-solvent, e.g., diethyl ether, ethyl acetate, or acetone) until turbidity (cloudiness) persists.[2] Re-heat gently to clarify and then allow to cool slowly.

Q4: Is chromatography a viable option for purifying this polar, basic compound?

A4: Yes, but standard silica gel chromatography can be challenging. The basic nitrogen of the free amine (even in salt form, some equilibrium exists) can interact strongly with the acidic silanol groups on standard silica gel, leading to significant peak tailing or complete retention on the column.[5] If chromatography is necessary, consider these specialized techniques:

  • Modified Normal Phase: Use a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia in methanol to suppress the interaction with the silica surface.[5]

  • Alternative Stationary Phases: Basic or neutral alumina can be more suitable for purifying basic compounds.[5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is excellent for purifying very polar compounds that are not well-retained in reverse-phase chromatography. It uses a polar stationary phase (like silica or diol) with a high organic/low aqueous mobile phase.[6][7]

  • Ion Exchange Chromatography: Solid-phase extraction (SPE) cartridges, such as Strong Cation Exchange (SCX), are highly effective. The positively charged amine hydrochloride binds to the negatively charged resin. Neutral impurities can be washed away, and the pure compound is then eluted by washing with a basic solution (e.g., ammonia in methanol).[8]

Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification technique based on initial purity assessment and the nature of the impurities.

purification_workflow start Crude this compound HCl purity_check Assess Purity (NMR, LCMS) Purity < 95%? start->purity_check is_nonpolar_impurity Major Impurity Non-Polar? purity_check->is_nonpolar_impurity Yes final_product Pure Product (>99%) purity_check->final_product No wash_solid Wash/Triturate Solid (Hexane, EtOAc, Et2O) is_nonpolar_impurity->wash_solid Yes recrystallize Recrystallization (e.g., Isopropanol) is_nonpolar_impurity->recrystallize No wash_solid->recrystallize purity_check_2 Assess Purity Purity > 99%? recrystallize->purity_check_2 is_polar_impurity Impurity Polar / Isomeric? purity_check_2->is_polar_impurity No purity_check_2->final_product Yes chromatography Advanced Chromatography is_polar_impurity->chromatography Yes acid_base Acid-Base Extraction is_polar_impurity->acid_base Consider as Alternative chromatography->purity_check_2 acid_base->purity_check_2 stop END final_product->stop

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield After Recrystallization 1. Too much solvent was used. This is the most common reason; the solution is not saturated enough upon cooling.[4]2. Incorrect solvent choice. The compound is too soluble at low temperatures.3. Product is highly impure. High levels of impurities can inhibit crystal formation (oiling out).1. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[4]2. Re-evaluate solvent choice using the table below. Consider an anti-solvent system.3. Perform a pre-purification step, such as an acid-base extraction or a quick filtration through a silica plug to remove gross impurities.
Compound "Oils Out" Instead of Crystallizing 1. Solution is cooling too rapidly. This promotes precipitation over ordered crystal lattice formation.2. Presence of greasy, insoluble impurities. 3. Melting point of the compound is lower than the boiling point of the solvent. 1. Re-heat the solution until homogeneous, then allow it to cool much more slowly. Insulate the flask to slow heat loss.2. Perform a hot filtration to remove insoluble impurities before cooling.3. Choose a lower-boiling point solvent or solvent system.
No Crystals Form, Even After Extended Cooling 1. The solution is supersaturated. The energy barrier for nucleation has not been overcome.[4]2. Too much solvent was used. (See "Low Yield" above).1. Induce crystallization: - Scratch the inside of the flask at the meniscus with a glass rod to create nucleation sites.[4] - Seed the solution with a tiny crystal from a previous batch. - Cool the solution to a lower temperature (ice bath or refrigerator).
Colored Impurities Persist After Recrystallization 1. The impurity co-crystallizes with the product. 2. The impurity is strongly adsorbed to the crystal surface. 1. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Use sparingly, as it can also adsorb your product.2. Attempt purification by a different method, such as ion-exchange chromatography or acid-base extraction, which rely on different chemical principles.

Detailed Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Isopropanol)

This protocol is the recommended starting point for purifying crude this compound hydrochloride.

Rationale: Isopropanol provides a good balance of solubility properties for many amine hydrochlorides, dissolving the compound when hot and allowing for good recovery upon cooling.[2][4]

Steps:

  • Place the crude solid (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a small volume of isopropanol (e.g., 3-4 mL) and begin heating the mixture to reflux with stirring.

  • Add more hot isopropanol dropwise until all the solid has just dissolved. Avoid adding a large excess of solvent to ensure the solution is saturated.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat to reflux for 5-10 minutes.

  • Perform a hot filtration through a pre-heated funnel with fluted filter paper to remove the charcoal or any insoluble impurities.

  • Cover the flask and allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration (Büchner funnel), washing them with a small amount of ice-cold isopropanol.

  • Dry the purified crystals under high vacuum to remove all residual solvent.

Visualizing the Recrystallization Workflow

recrystallization_steps cluster_dissolution 1. Dissolution cluster_filtration 2. Hot Filtration (Optional) cluster_crystallization 3. Crystallization cluster_isolation 4. Isolation & Drying dissolve Place crude solid in flask add_solvent Add minimal hot isopropanol until fully dissolved dissolve->add_solvent hot_filter Filter hot solution to remove insoluble impurities add_solvent->hot_filter cool_rt Cool slowly to Room Temp hot_filter->cool_rt cool_ice Cool in ice bath to maximize precipitation cool_rt->cool_ice vac_filter Collect crystals via vacuum filtration cool_ice->vac_filter wash Wash with ice-cold solvent vac_filter->wash dry Dry under high vacuum wash->dry

Caption: Step-by-step recrystallization process.

Protocol 2: Purification via Acid-Base Extraction

Rationale: This method leverages the change in solubility of the compound between its salt and free-base forms. It is highly effective for removing non-basic organic impurities and water-soluble inorganic materials.[8][9]

Steps:

  • Dissolve the crude hydrochloride salt in deionized water.

  • Transfer the aqueous solution to a separatory funnel.

  • Slowly add a base (e.g., 2M NaOH or saturated NaHCO₃ solution) until the aqueous layer is basic (pH > 10, check with pH paper).

  • Extract the aqueous layer with an organic solvent in which the free amine is soluble (e.g., dichloromethane or ethyl acetate). Perform the extraction three times.

  • Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the free amine, likely as an oil or low-melting solid.

  • Dissolve the resulting free amine in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol).

  • Slowly add a solution of HCl in a solvent (e.g., 2M HCl in diethyl ether or acetyl chloride in methanol) dropwise with stirring. The hydrochloride salt should precipitate.

  • Collect the precipitated solid by vacuum filtration, wash with the solvent (e.g., diethyl ether), and dry under high vacuum.

Purity Assessment

Verifying the purity of your final product is a critical final step. A combination of methods should be used for a comprehensive assessment.

Technique Purpose What to Look For
¹H NMR Structural confirmation and purity estimation.Absence of signals corresponding to impurities. Integration of peaks should match the expected proton ratios. Residual solvent peaks can also be identified and quantified.
LC-MS Purity assessment and impurity identification.A single major peak in the chromatogram (UV trace). The mass spectrum should show the correct molecular ion for the free amine (M+H)⁺.
qNMR Quantitative purity determination.Provides a highly accurate purity value (%) by comparing the integral of a product peak to that of a certified internal standard of known concentration.
Melting Point Indication of purity.A sharp melting point range (e.g., within 1-2 °C) is indicative of high purity. A broad or depressed melting point suggests the presence of impurities.

References

Stability issues of 3-Oxa-9-azaspiro[5.5]undecane in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Oxa-9-azaspiro[5.5]undecane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this spirocyclic scaffold in various solvents and experimental conditions. Our goal is to equip you with the knowledge to anticipate and troubleshoot potential stability issues, ensuring the integrity of your experiments.

Introduction to the Stability of this compound

This compound is a valuable building block in medicinal chemistry, prized for its three-dimensional structure that allows for an escape from "flatland" in drug design. Incorporating an oxygen atom into the spirocyclic core can lead to structures with lower lipophilicity and improved solubility, contributing to more favorable pharmaceutical properties.[1] However, the presence of a secondary amine and an ether linkage within the spirocyclic system introduces potential stability concerns that must be carefully considered during its handling, storage, and use in chemical reactions. This guide will address these issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that may be susceptible to degradation?

A1: The two key functional groups that influence the stability of this compound are the secondary amine and the ether linkage. Secondary amines can be susceptible to oxidation, while ether linkages, though generally stable, can undergo cleavage under strong acidic conditions.[2][3]

Q2: What are the recommended storage conditions for this compound and its solutions?

A2: For the solid compound, it is recommended to store it under an inert atmosphere at 2-8°C.[4] For solutions, the choice of solvent is critical. For short-term storage, aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or dichloromethane (DCM) are preferable. For long-term storage, it is best to store the compound as a solid and prepare solutions fresh. If solutions must be stored, they should be kept at low temperatures (-20°C or -80°C) under an inert atmosphere (argon or nitrogen) to minimize exposure to oxygen and moisture.

Q3: Are there any visual indicators of degradation?

A3: Visual inspection is often not a reliable indicator of degradation for this compound in solution, as degradation products may be colorless. The most dependable method for monitoring stability is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6]

Q4: Can I use protic solvents like methanol or water with this compound?

A4: While this compound may be soluble in polar protic solvents, their use should be carefully considered. The secondary amine can act as a base, and the solvent's acidity or basicity can influence stability. Furthermore, the presence of dissolved oxygen in these solvents can promote oxidative degradation of the amine. If protic solvents are necessary for your experimental protocol, it is crucial to use freshly degassed solvents and to prepare solutions immediately before use.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Inconsistent results or loss of compound activity over a short period.

  • Potential Cause: Degradation of the compound due to inappropriate solvent choice or handling.

  • Troubleshooting Steps:

    • Solvent Selection: If you are using protic solvents (e.g., methanol, ethanol, water), consider switching to aprotic solvents (e.g., acetonitrile, THF) for stock solutions.

    • Fresh Solutions: Always prepare solutions fresh for each experiment. Avoid using solutions that have been stored for extended periods, even at low temperatures.

    • Inert Atmosphere: When working with the compound for extended periods, handle it under an inert atmosphere to minimize exposure to oxygen.

    • Purity Check: Verify the purity of your starting material using a suitable analytical method like HPLC or NMR.

Issue 2: Appearance of new, unidentified peaks in my analytical chromatogram (e.g., HPLC, LC-MS).

  • Potential Cause: Chemical degradation of this compound.

  • Troubleshooting Steps:

    • Identify Degradation Pathway: The presence of new peaks suggests that the parent compound is breaking down. Potential degradation pathways include oxidation of the secondary amine or cleavage of the ether linkage.

    • Forced Degradation Study: To understand the degradation profile, consider performing a forced degradation study. This involves exposing the compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[7] This can help in identifying the unknown peaks in your chromatogram. A protocol for a forced degradation study is provided in the "Experimental Protocols" section.

    • Mass Spectrometry Analysis: Use LC-MS to obtain the mass of the degradation products. This information can provide clues to their structure. For example, an increase in mass by 16 amu could suggest oxidation.

Issue 3: Poor recovery of the compound from a reaction mixture.

  • Potential Cause: Instability of the compound under the reaction conditions (e.g., acidic or basic reagents, high temperatures).

  • Troubleshooting Steps:

    • Reaction Condition Compatibility: Review your reaction conditions. If strong acids are present, consider the possibility of ether cleavage. If oxidizing agents are used, the secondary amine is a likely site of reaction.

    • Temperature Control: If the reaction is performed at elevated temperatures, thermal degradation could be a factor. Attempt the reaction at a lower temperature if possible.

    • pH Monitoring: If the reaction is in an aqueous or protic solvent, monitor the pH. Extreme pH values can accelerate degradation.

Predicted Stability in Common Laboratory Solvents

The following table summarizes the predicted stability of this compound in different classes of solvents based on general chemical principles.

Solvent ClassExamplesPredicted StabilityRationale
Aprotic Non-Polar Hexanes, TolueneHigh Low reactivity and low solubility of potential reactants like water and oxygen.
Aprotic Polar Acetonitrile, THF, DCM, DMSO, DMFGood to High Generally unreactive with the compound. However, care should be taken to use anhydrous grades to minimize hydrolysis. DMSO can sometimes promote oxidation.
Protic Polar Water, Methanol, EthanolModerate to Low Can act as a proton source or sink, potentially catalyzing degradation. Higher solubility of oxygen can increase the risk of oxidation. Stability is highly pH-dependent.[8]
Acidic Acetic Acid, Trifluoroacetic AcidLow The ether linkage is susceptible to cleavage under acidic conditions. The secondary amine will be protonated.
Basic Pyridine, TriethylamineModerate Generally stable, but strong bases could potentially interact with the compound. The secondary amine will be deprotonated.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade this compound to understand its degradation pathways and to develop a stability-indicating analytical method.[7][9]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[10]

  • Thermal Degradation: Keep 1 mL of the stock solution in an oven at 80°C for 48 hours.

  • Photodegradation: Expose 1 mL of the stock solution to a UV lamp (254 nm) for 24 hours.

3. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Analyze all samples, including a control sample (stock solution stored at 4°C), by a suitable analytical method such as HPLC-UV or LC-MS.

  • Compare the chromatograms of the stressed samples with the control to identify degradation products.

Visualizations

Potential Degradation Pathways

G main This compound oxidation Oxidative Degradation (e.g., N-oxide formation) main->oxidation [O] / O2, metal ions acid_cleavage Acid-Catalyzed Ether Cleavage main->acid_cleavage H+

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Forced Degradation Study

G cluster_stress Stress Conditions acid Acid Hydrolysis analysis HPLC / LC-MS Analysis acid->analysis base Base Hydrolysis base->analysis oxidation Oxidation (H2O2) oxidation->analysis thermal Thermal Stress thermal->analysis photo Photostability photo->analysis start Prepare Stock Solution (1 mg/mL in ACN) start->acid start->base start->oxidation start->thermal start->photo end Identify Degradants & Assess Stability analysis->end

References

Technical Support Center: Stereoselective Azaspiro Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the stereoselective synthesis of azaspiro compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricate challenges of controlling stereochemistry in the formation of these structurally complex and pharmaceutically relevant scaffolds.[1][2][3] Azaspirocycles are privileged structures in drug discovery due to their rigid three-dimensional frameworks, which can lead to improved pharmacological properties.[3][4] However, their synthesis, particularly with high stereocontrol, presents significant hurdles.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses common problems encountered during the stereoselective synthesis of azaspiro compounds, offering potential causes and actionable solutions.

Issue 1: Poor Diastereoselectivity in Spirocyclization Reactions

Question: My spirocyclization reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereomeric ratio (d.r.)?

Answer: Low diastereoselectivity is a frequent challenge and can stem from multiple factors related to the transition state energies of the competing diastereomeric pathways.[5] Here’s a systematic approach to troubleshoot this issue:

Possible Causes & Recommended Solutions:

Cause Explanation Troubleshooting Steps & Protocol
Sub-Optimal Reaction Temperature Higher temperatures can provide enough energy to overcome the small activation energy difference between the two diastereomeric transition states, leading to poor selectivity.[6] Lower temperatures favor the kinetically controlled product, which is often the desired diastereomer.[5]Protocol: Screen a range of temperatures. Start at your current reaction temperature and decrease it in 10-20°C increments. For example, if the reaction is running at room temperature (25°C), attempt it at 0°C, -20°C, and even -78°C. Monitor the reaction progress, as lower temperatures will likely slow the reaction rate.
Inappropriate Solvent Choice The polarity and coordinating ability of the solvent can significantly influence the conformation of the substrate and the transition state geometry, thereby affecting facial selectivity.[6]Protocol: Conduct a solvent screen with varying polarities. For example, if you are using a non-polar solvent like toluene, try a more polar aprotic solvent like THF or DCM, or even a polar protic solvent like ethanol if your reaction chemistry allows.[6] Ensure all solvents are anhydrous, as water can interfere with many catalytic cycles.[6]
Steric Hindrance in the Substrate The steric bulk of substituents on your acyclic precursor can dictate the preferred conformation for cyclization.[5][6] An unfavorable conformation may lead to the undesired diastereomer or a mixture.Protocol: Consider modifying protecting groups to alter the steric environment.[5] For instance, replacing a small protecting group (e.g., Methyl) with a bulkier one (e.g., tert-Butyldimethylsilyl, TBDMS) can shield one face of the molecule, directing the attack of the nucleophile to the opposite, less hindered face.[5][7]
Ineffective Catalyst or Lewis Acid The choice of catalyst or Lewis acid is crucial for inducing facial selectivity. The catalyst may not be creating a sufficiently differentiated energetic landscape for the diastereomeric transition states.Protocol: Screen a variety of Lewis acids (e.g., TiCl₄, BF₃·OEt₂, Sc(OTf)₃) or, for asymmetric catalysis, a library of chiral ligands for your metal catalyst.[5] The steric and electronic properties of the ligand are critical for stereocontrol.[5]
Issue 2: Low Enantioselectivity in Asymmetric Catalysis

Question: My organocatalyzed or metal-catalyzed reaction to form a chiral azaspiro center is resulting in a low enantiomeric excess (ee). What steps can I take to improve this?

Answer: Achieving high enantioselectivity requires a well-defined chiral environment around the reacting centers. Low ee often points to issues with the catalyst's ability to effectively discriminate between the two enantiotopic faces of the substrate.

Possible Causes & Recommended Solutions:

Cause Explanation Troubleshooting Steps & Protocol
Suboptimal Chiral Catalyst/Ligand The chosen chiral catalyst or ligand may not be providing a significant enough energy difference between the pro-R and pro-S transition states.[5]Protocol: Screen a library of chiral catalysts or ligands. For organocatalysis, variations in the catalyst backbone or substituents can have a profound impact.[1] For metal catalysis, explore different classes of chiral ligands (e.g., BINAP, BOX, PyBOX) with varying steric and electronic properties.[8]
Background Uncatalyzed Reaction A non-selective background reaction may be competing with the desired enantioselective catalyzed pathway, eroding the overall ee.[5]Protocol: Lower the reaction temperature to slow down the uncatalyzed reaction, which typically has a lower activation energy barrier than the catalyzed pathway.[5] Additionally, slow addition of one of the reactants can help maintain a low concentration, favoring the faster, catalyzed reaction.[5]
Catalyst Loading and Purity Incorrect catalyst loading or the presence of impurities can negatively affect enantioselectivity.Protocol: Optimize the catalyst loading (typically between 1-20 mol%).[9] Ensure the catalyst is of high purity and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts).
Solvent Effects The solvent can interact with the catalyst and substrate, altering the chiral pocket and diminishing enantiocontrol.Protocol: Perform a systematic solvent screen. The optimal solvent is often a balance between reactant solubility and providing the ideal environment for the catalyst to enforce stereoselectivity.
Issue 3: Side Product Formation in Domino/Cascade Reactions

Question: I am attempting a domino radical bicyclization to form an azaspirocycle, but I'm observing significant formation of side products from premature quenching of radical intermediates. How can this be minimized?

Answer: Domino reactions are elegant for building molecular complexity quickly, but their success hinges on the relative rates of the desired reaction sequence versus competing side reactions.

Possible Causes & Recommended Solutions:

Cause Explanation Troubleshooting Steps & Protocol
Inappropriate Radical Initiator The choice of radical initiator and the reaction temperature can influence the rate of the desired cyclization versus undesired pathways like intermolecular reactions or premature quenching.[6]Protocol: If using a high-temperature initiator like AIBN, consider switching to one that functions at lower temperatures, such as triethylborane (Et₃B), which can be used at room temperature.[6] This can improve diastereoselectivity and reduce side products.
Concentration Effects High concentrations can favor intermolecular side reactions over the desired intramolecular cyclization.Protocol: Run the reaction under high dilution conditions. This can be achieved by using a larger volume of solvent or by the slow addition of the substrate to the reaction mixture using a syringe pump.
Issue 4: Challenges in Pictet-Spengler Type Spirocyclizations

Question: My Pictet-Spengler reaction to form an aza-spiroindoline is failing, or I'm getting the undesired tetrahydro-β-carboline product. What am I doing wrong?

Answer: The classical Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone.[10] Forming a spirocycle instead of the typical fused ring system requires specific strategies to favor the spirocyclization pathway.

Possible Causes & Recommended Solutions:

Cause Explanation Troubleshooting Steps & Protocol
Propensity for Rearomatization The intermediate formed after cyclization may be prone to rearomatization to form the fused Pictet-Spengler product rather than the desired spiroindoline.[11]Protocol: Consider an "interrupted" Pictet-Spengler strategy.[11][12] This can involve using a reductive cyclization of indole-linked amides or lactams, which proceeds through an iminium ion intermediate that favors the 5-endo-trig spirocyclization.[11][12]
Insufficient Electrophilicity of the Imine The imine formed from the condensation of the amine and carbonyl compound may not be electrophilic enough to undergo ring closure, especially with less nucleophilic aromatic rings.[10]Protocol: Ensure the use of an acid catalyst (protic or Lewis acid) to generate the more electrophilic iminium ion.[10][13] For challenging substrates, stronger acids and higher temperatures may be necessary.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for introducing stereocenters in azaspirocycle synthesis?

A1: The primary strategies include:

  • Chiral Pool Synthesis: Starting with a readily available chiral molecule (e.g., an amino acid like proline) that contains one or more stereocenters, which then direct the stereochemistry of subsequent transformations.[5][14]

  • Asymmetric Catalysis: Using a chiral catalyst (metal-based or organocatalyst) to control the formation of new stereocenters with high enantioselectivity.[1][5][15] This is a powerful and widely used approach.

  • Diastereoselective Reactions: Employing reactions that favor the formation of one diastereomer over others, often by taking advantage of existing stereocenters in the molecule to control the approach of reagents.[5][16] Examples include diastereoselective intramolecular aldol or Heck reactions.[5][8]

  • Use of Chiral Auxiliaries: Covalently attaching a chiral auxiliary to the substrate to direct the stereochemical outcome of a reaction. The auxiliary is then removed in a subsequent step.

Q2: How do protecting groups influence the stereochemical outcome of a reaction?

A2: Protecting groups play a critical role beyond simply masking a functional group.[7][17] They can significantly impact stereoselectivity through:

  • Steric Directing Effects: A bulky protecting group can block one face of a molecule, forcing a reagent to approach from the less hindered side.[5][7] This is a common strategy to control diastereoselectivity.

  • Conformational Locking: Protecting groups can restrict the conformational flexibility of a molecule, locking it into a specific conformation that favors the formation of one stereoisomer.

  • Chelation Control: Certain protecting groups can coordinate to a metal catalyst, creating a rigid, cyclic transition state that dictates the stereochemical outcome.[18]

The choice of protecting group is therefore a crucial strategic decision in a multi-step synthesis.[17][19][20]

Q3: My desired azaspiro compound is difficult to purify from its stereoisomers. What are some effective purification strategies?

A3: Separating stereoisomers can be challenging. Here are some common approaches:

  • Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase is often the most effective method for separating enantiomers and can also be used for diastereomers.

  • Diastereomer Derivatization: If you have a mixture of enantiomers, you can react them with a chiral resolving agent to form a mixture of diastereomers. Diastereomers have different physical properties and can often be separated by standard techniques like flash column chromatography or crystallization. The desired enantiomer can then be recovered by cleaving the chiral auxiliary.

  • Crystallization: Sometimes, one diastereomer is more crystalline than the others and can be selectively crystallized from the mixture.

Q4: What are the key considerations when choosing an organocatalyst for an enantioselective transformation?

A4: Selecting the right organocatalyst is key to success. Consider the following:

  • Activation Mode: Understand the mechanism of the reaction and the type of activation required (e.g., enamine, iminium ion, hydrogen bonding).[15] Choose a catalyst designed for that activation mode.

  • Catalyst Structure: The steric and electronic properties of the catalyst are paramount. Small changes to the catalyst's backbone or substituents can lead to large differences in reactivity and selectivity. It is often necessary to screen a small library of related catalysts.[1][15]

  • Reaction Conditions: Organocatalysts can be sensitive to solvent, temperature, and the presence of additives (e.g., acids or bases).[9] These factors must be optimized for each specific reaction.

Visualizing a Troubleshooting Workflow

The following diagram illustrates a typical decision-making process when troubleshooting poor stereoselectivity in an azaspirocyclization reaction.

Caption: A decision-making workflow for troubleshooting poor stereoselectivity.

Key Reaction Pathway: Intramolecular Heck Reaction

The intramolecular Heck reaction is a powerful tool for constructing azaspirocycles, often by creating a quaternary carbon center at the spirocyclic junction.[8] Understanding the catalytic cycle is crucial for optimization.

HeckCycle L2Pd0 L₂Pd(0) OxAdd Oxidative Addition (R-X) L2Pd0->OxAdd Aryl/Vinyl Halide Complex1 R-Pd(II)-X      |     L₂ OxAdd->Complex1 Coord Olefin Coordination Complex1->Coord Complex2 Olefin-Pd(II) Complex Coord->Complex2 Insertion Migratory Insertion (exo-trig favored) Complex2->Insertion C-C bond formation Complex3 Cyclized Alkyl-Pd(II) Intermediate Insertion->Complex3 BetaElim β-Hydride Elimination Complex3->BetaElim Complex4 Product-Pd(II)-H Complex BetaElim->Complex4 ReductElim Reductive Elimination (Base) Complex4->ReductElim + Base Product Azaspirocycle Product Complex4->Product Product Release ReductElim->L2Pd0 Catalyst Regeneration

Caption: Catalytic cycle of the intramolecular Mizoroki-Heck reaction.

References

Technical Support Center: Overcoming Low Yield in 3-Oxa-9-azaspiro[5.5]undecane Preparation

Author: BenchChem Technical Support Team. Date: January 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Synthesis Division Subject: A Troubleshooting Guide to the Synthesis of 3-Oxa-9-azaspiro[5.5]undecane and its Derivatives

Introduction

The this compound scaffold is a privileged structural motif in modern medicinal chemistry, appearing in molecules targeting a range of biological pathways.[1] Its rigid, three-dimensional architecture provides a unique conformational constraint that is highly desirable for optimizing ligand-receptor interactions. However, its synthesis, which typically involves a tandem aza-Michael and intramolecular oxa-Michael addition sequence, is often plagued by low yields. This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently encountered challenges to help you navigate the complexities of this synthesis and significantly improve your experimental outcomes.

Core Synthesis Pathway

The primary route to the this compound core involves a domino reaction beginning with a piperidine derivative and an appropriate Michael acceptor, such as an acrylate. The reaction proceeds through an initial aza-Michael addition, followed by a crucial intramolecular oxa-Michael cyclization to form the spirocyclic system.

cluster_start Starting Materials A Piperidin-4-one Derivative C Aza-Michael Adduct (Intermediate) A->C Aza-Michael Addition B Acrylate Derivative (e.g., ethyl acrylate) B->C D This compound (Final Product) C->D Intramolecular Oxa-Michael Cyclization

Caption: General synthesis scheme for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield is consistently below 30%. What are the most common culprits?

Low yields in spirocyclization reactions are unfortunately common and can arise from multiple factors throughout the process.[2] Before optimizing specific steps, consider these general points:

  • Purity of Starting Materials: Impurities in your piperidone derivative or acrylate can inhibit catalysis or lead to unwanted side reactions.[3] Always ensure the purity of your starting materials, using techniques like distillation or recrystallization if necessary.

  • Reaction Kinetics vs. Degradation: The desired product may form but then decompose under the reaction or workup conditions.[2] Monitor the reaction by TLC or LC-MS at various time points to build a reaction profile and identify the point of maximum product concentration.

  • Inefficient Cyclization: The final intramolecular oxa-Michael addition is often the yield-limiting step. The linear aza-Michael adduct may be the major species in your crude mixture, indicating a need to optimize the cyclization conditions specifically.

  • Product Loss During Workup: Spirocyclic amines can be challenging to isolate. Their polarity can lead to issues with phase separation during aqueous extraction, and they may bind irreversibly to silica gel during chromatography.[4][5]

Q2: The initial aza-Michael addition is sluggish or incomplete. How can I drive it to completion?

The aza-Michael reaction, while fundamental, can be reversible and highly dependent on reaction conditions.[6][7] If you suspect this step is the bottleneck, consider the following optimizations:

  • Catalyst Choice: While the reaction can proceed without a catalyst, its rate is often slow.

    • Lewis or Brønsted Acids: These can activate the Michael acceptor, making it more electrophilic. Ytterbium triflate is one example used to optimize the aza-Michael step.[8] Brønsted acids have also been shown to be effective catalysts.[9]

    • Organocatalysis: Certain organocatalysts can be highly effective and offer enantioselective control if a chiral center is being formed.[10] A screening of catalysts is often a valuable first step.

  • Solvent Effects: The choice of solvent can significantly influence reaction rates.[11]

    • Polar Protic Solvents (e.g., Ethanol): Can facilitate proton transfer and may stabilize charged intermediates, often accelerating the reaction.

    • Polar Aprotic Solvents (e.g., DMSO, THF): These are also commonly used. The reaction order and kinetics can change dramatically depending on the solvent.[11]

  • Concentration: Running the reaction at a higher concentration can often increase the rate and push the equilibrium toward the product.[11][12]

Q3: The final intramolecular oxa-Michael cyclization is failing. What can I do?

This is a critical ring-closing step. If the linear intermediate is stable and reluctant to cyclize, a change in strategy is needed.

  • Catalyst for Cyclization: The cyclization often requires specific promotion.

    • Base Catalysis: A non-nucleophilic base (e.g., potassium tert-butoxide, DBU) can deprotonate the hydroxyl group of the intermediate, forming an alkoxide that readily undergoes the intramolecular conjugate addition.

    • Acid Catalysis: Brønsted acids like triflic acid have proven highly efficient for intramolecular oxa-Michael additions, sometimes superior to Lewis acids.[9] This approach works by activating the carbonyl of the Michael acceptor.

  • Temperature Control: While heating can sometimes provide the activation energy needed for cyclization, it can also promote the reverse (retro-oxa-Michael) reaction.[13] If decomposition is observed at higher temperatures, try running the reaction at room temperature or below for a longer period.

  • Water Scavenging: Ensure the reaction is conducted under anhydrous conditions. The presence of water can interfere with both acid and base catalysts and may lead to hydrolysis side products.

Q4: My crude NMR looks messy, with multiple side products. What are they and how can I prevent them?

Side product formation is a primary cause of low yields. Common unwanted products include:

  • Polymerization of the Acrylate: Michael acceptors can self-polymerize, especially in the presence of catalysts or heat.

    • Solution: Add the acrylate slowly to the reaction mixture using a syringe pump. This keeps its instantaneous concentration low, favoring the desired bimolecular reaction over polymerization.

  • Bis-addition Product: If the starting piperidone has N-H protons, a double aza-Michael addition can occur where two acrylate molecules add to the nitrogen.

    • Solution: Use an N-protected piperidone (e.g., N-Boc, N-Cbz, N-benzyl). The protecting group can be removed in a subsequent step.

  • Uncyclized Intermediate: As discussed in Q3, the linear aza-Michael adduct may be the dominant product.

    • Solution: Re-subject the crude mixture to optimized cyclization conditions (e.g., add a suitable base or acid catalyst).

Q5: I'm losing most of my product during purification. What is a reliable purification protocol?

The basic nitrogen of the spirocycle makes purification non-trivial. Standard silica gel chromatography can result in significant product loss.

  • Acid-Base Extraction: This is a powerful technique for separating your basic amine product from neutral or acidic impurities.[5]

    • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

    • Extract with an acidic aqueous solution (e.g., 1M HCl). Your amine product will become protonated and move to the aqueous layer.

    • Wash the organic layer again to ensure complete extraction.

    • Combine the aqueous layers, cool in an ice bath, and carefully basify with a strong base (e.g., NaOH, NaHCO₃) until pH > 10.

    • Extract the now-neutral amine back into an organic solvent.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Modified Column Chromatography: If chromatography is necessary, avoid standard silica gel.

    • Deactivated Silica: Pre-treat the silica gel by flushing the column with a solvent mixture containing a small amount of triethylamine (e.g., 1-2%) to neutralize acidic sites and prevent product adhesion.

    • Alumina: Basic or neutral alumina can be a better stationary phase for purifying amines.

    • Reverse-Phase Chromatography: If the product is sufficiently non-polar, C18 reverse-phase chromatography can be an effective alternative.

Troubleshooting Workflow

If you are experiencing low yields, follow this logical decision tree to diagnose the issue.

cluster_analysis Crude Mixture Analysis cluster_solutions Potential Solutions start Low Yield of Final Product check_crude Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->check_crude no_product Mostly Starting Material check_crude->no_product intermediate Aza-Michael Adduct is Major Product check_crude->intermediate messy Complex Mixture/ Side Products check_crude->messy product_ok Clean Product in Crude, Low Isolated Yield check_crude->product_ok sol_no_product Optimize Aza-Michael Step: - Add Catalyst (Acid/Base) - Increase Concentration/Temp - Check Reagent Purity no_product->sol_no_product sol_intermediate Optimize Cyclization Step: - Add Strong Base (t-BuOK) - Add Brønsted Acid (TfOH) - Ensure Anhydrous Conditions intermediate->sol_intermediate sol_messy Minimize Side Reactions: - Use N-Protected Piperidone - Slow Addition of Acrylate - Lower Reaction Temperature messy->sol_messy sol_product_ok Optimize Purification: - Use Acid-Base Extraction - Use Deactivated Silica/Alumina - Check for Product Volatility product_ok->sol_product_ok

Caption: A decision tree for troubleshooting low-yield reactions.

Experimental Protocols
Protocol 1: Tandem Synthesis of N-Benzyl-3-oxa-9-azaspiro[5.5]undecan-2-one

This protocol provides a representative procedure. Note: Stoichiometry and conditions may require optimization for different substrates.

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 1-benzylpiperidin-4-one (1.0 eq) and anhydrous tetrahydrofuran (THF) (approx. 0.2 M).

  • Initiation: Add ethyl acrylate (1.1 eq) to the solution.

  • Catalysis: Add a catalytic amount of a suitable base, such as potassium tert-butoxide (0.1 eq), portion-wise at 0 °C. The choice of catalyst is a key optimization point; acids may also be effective.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, observing the consumption of starting material and the formation of the product. The intermediate may or may not be visible depending on its stability and the rate of cyclization.

  • Quenching: Once the reaction is complete, carefully quench by adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification via Column Chromatography on Deactivated Silica
  • Column Packing: Prepare a slurry of silica gel in the initial elution solvent (e.g., 99:1 Hexane:Triethylamine) and pack the column. Flush the column with several column volumes of this solvent to ensure the silica is fully deactivated.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dry powder onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system containing 1% triethylamine (e.g., Hexane/EtOAc gradient from 95:5 to 70:30, with 1% Et₃N constant throughout).

  • Fraction Collection: Collect fractions and analyze by TLC, staining with a suitable agent like potassium permanganate or ninhydrin to visualize the amine product.

  • Isolation: Combine the pure fractions and concentrate under reduced pressure to yield the purified this compound derivative.

Data Summary for Optimization

The following table summarizes key parameters that can be adjusted to optimize the synthesis, along with the scientific rationale for each change.

ParameterCondition ACondition BRationale & Expected Outcome
Catalyst None / Heat10 mol% KOtBuA base is often required to deprotonate the hydroxyl intermediate, facilitating the intramolecular oxa-Michael cyclization. Expect faster conversion to the final spirocycle.
Solvent Toluene (Non-polar)Ethanol (Polar, Protic)Solvent polarity can stabilize charged intermediates and transition states in Michael additions.[11] A polar solvent may increase the rate of one or both steps.
Temperature 80 °CRoom TemperatureHigh temperatures can promote side reactions or the retro-Michael reaction.[13] Running at RT may improve selectivity and final yield, albeit at a slower rate.
Acrylate Addition All at onceSyringe pump over 2hSlow addition minimizes the instantaneous concentration of the acrylate, reducing the rate of undesired polymerization relative to the bimolecular reaction.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 3-Oxa-9-azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 3-Oxa-9-azaspiro[5.5]undecane. In the absence of a directly published spectrum, this guide establishes a robust, predictive framework for its characterization. We will achieve this by dissecting the molecule into its constituent heterocyclic components—a piperidine ring and a morpholine ring—and comparing their known NMR data to the anticipated spectrum of the final spirocyclic system. This comparative approach, grounded in fundamental NMR principles, offers researchers a validated methodology for identifying and characterizing this and similar spirocyclic scaffolds in drug discovery and development.

The Structural Rationale: Why Comparison is Key

This compound is a unique bicyclic system featuring a central quaternary spiro-carbon (C5) that joins a piperidine ring and a morpholine ring. Understanding its NMR spectrum is best accomplished not in isolation, but by referencing the well-documented spectra of its parent heterocycles.

  • Piperidine: A simple six-membered saturated heterocycle containing one nitrogen atom.

  • Morpholine: A six-membered saturated heterocycle containing both an oxygen and a nitrogen atom.

The spirocyclic fusion introduces conformational rigidity and alters the electronic environment of the atoms proximal to the spiro-center (C5) compared to their parent rings. This guide will elucidate these expected differences, providing a clear roadmap for spectral assignment.

cluster_0 This compound mol lab Atom Numbering Scheme C1, C2, C4, C6, C7, C8, C10, C11: Methylene (CH₂) Carbons C5: Spiro (Quaternary) Carbon N9: Piperidine Nitrogen O3: Morpholine Oxygen

Caption: Structure and numbering of this compound.

Comparative ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the proton environment. In six-membered rings like piperidine and morpholine, the chair conformation is most stable, leading to distinct axial and equatorial proton signals.[1][2] The electronegativity of adjacent heteroatoms is the dominant factor influencing chemical shifts.

Key Predictive Features for this compound:

  • Morpholine Ring Protons (H1, H2, H4): The protons on carbons adjacent to the highly electronegative oxygen atom (C2, C4) will be the most deshielded, appearing furthest downfield. Protons on carbons adjacent to the nitrogen (C6, C8 in the piperidine ring; C10, C11 in the morpholine part) will be less deshielded than those next to oxygen.[3]

  • Piperidine Ring Protons (H6, H7, H8): These protons will resonate in a region typical for piperidine derivatives.[4]

  • N-H Proton: The chemical shift of the proton on the nitrogen (N9-H) is highly variable and depends on solvent, concentration, and temperature.[5][6] It often appears as a broad singlet.

Table 1: Comparative ¹H NMR Chemical Shift (δ, ppm) Predictions

Compound Solvent Protons α to Oxygen Protons α to Nitrogen Other Ring Protons N-H Proton
Morpholine [3]CDCl₃~3.67 (H2, H6)~2.86 (H3, H5)-~2.59
Piperidine [4]CDCl₃-~2.79 (H2, H6)~1.55 (H3, H4, H5)~2.04
This compound (Predicted) CDCl₃~3.7 ppm (H2, H4)~2.8 ppm (H8, H10)~1.6 ppm (H1, H6, H7, H11)Variable (e.g., ~1.7-2.5)

Note: Predicted values are estimates. The spiro-fusion will cause minor deviations and potentially more complex splitting patterns for protons on C1, C6, C7, and C11 due to conformational locking.

Comparative ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the carbon framework. The key signal for this compound will be the quaternary spiro-carbon.

Key Predictive Features for this compound:

  • Spiro-Carbon (C5): This unique quaternary carbon will have a distinct chemical shift, likely in the range of 60-80 ppm, and will be identifiable in a DEPT-135 experiment by its absence.

  • Carbons α to Oxygen (C2, C4): These carbons are significantly deshielded by the adjacent oxygen and will appear furthest downfield, typically around 67 ppm.[3][7]

  • Carbons α to Nitrogen (C8, C10): These carbons are less deshielded than those next to oxygen and resonate further upfield, generally in the 45-50 ppm region.[3]

  • Other Carbons (C1, C6, C7, C11): These aliphatic carbons will appear in the most upfield region of the spectrum.

Table 2: Comparative ¹³C NMR Chemical Shift (δ, ppm) Predictions

Compound Solvent Carbons α to Oxygen Carbons α to Nitrogen Other Ring Carbons Spiro Carbon
Morpholine [3]CDCl₃~67.8 (C2, C6)~46.2 (C3, C5)--
Piperidine [8]CDCl₃-~47.9 (C2, C6)~27.7 (C4), ~25.8 (C3, C5)-
This compound (Predicted) CDCl₃~67 ppm (C2, C4)~46 ppm (C8, C10)~25-35 ppm (C1, C6, C7, C11)~70 ppm (est.)

Experimental Protocols

To ensure trustworthy and reproducible results, the following protocols are recommended. The choice of solvent is critical; while CDCl₃ is common, solvents like DMSO-d₆ can provide sharper N-H signals.[6]

A. Sample Preparation

  • Weighing: Accurately weigh 10-20 mg of the this compound sample directly into a clean, dry NMR tube.

  • Solvation: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Standard: For precise chemical shift referencing, add a small amount of an internal standard, typically tetramethylsilane (TMS), although referencing to the residual solvent peak is also common practice.[9]

  • Homogenization: Cap the NMR tube and gently vortex or invert several times to ensure the sample is fully dissolved and the solution is homogeneous.

B. NMR Data Acquisition

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans: 8-16 scans, depending on sample concentration.

  • ¹³C{¹H} NMR Acquisition:

    • Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30').

    • Spectral Width: ~240 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more, as the ¹³C nucleus is much less sensitive than ¹H.

  • DEPT-135 Acquisition (Optional but Recommended):

    • Run a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups. CH/CH₃ signals will be positive, and CH₂ signals will be negative. Quaternary carbons (like the spiro-carbon) will be absent.

C. Data Processing

  • Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually or automatically phase correct the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction algorithm to obtain a flat baseline.[3]

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine proton ratios. Identify the chemical shift of each peak in both spectra.

G cluster_workflow NMR Characterization Workflow A Sample Preparation (10-20 mg in 0.6 mL solvent) B Data Acquisition (400+ MHz Spectrometer) A->B C 1D Experiments (¹H, ¹³C, DEPT-135) B->C D Data Processing (FT, Phasing, Referencing) C->D E Spectral Analysis (Shift, Integration, Splitting) D->E F Structure Confirmation E->F G 2D Experiments (Optional) (COSY, HSQC, HMBC) E->G If Ambiguity Exists G->F Detailed Connectivity

Caption: Standard workflow for NMR-based structure elucidation.

Conclusion: A Predictive and Validated Approach

The comprehensive characterization of this compound by ¹H and ¹³C NMR is readily achievable through a comparative analytical framework. By leveraging the known spectral data of its constituent morpholine and piperidine rings, researchers can confidently predict and assign the key resonances for this spirocyclic system.[3][4][8] The protons and carbons adjacent to the morpholine oxygen will exhibit the most downfield shifts, while the unique quaternary spiro-carbon provides a definitive marker in the ¹³C spectrum. Following the rigorous experimental protocols outlined herein will ensure the acquisition of high-quality, reliable data, enabling unambiguous structural confirmation for professionals in drug discovery and chemical research.

References

A Senior Application Scientist's Guide to the Structural Validation of 3-Oxa-9-azaspiro[5.5]undecane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the unequivocal structural confirmation of novel chemical entities is the bedrock of progress. The 3-Oxa-9-azaspiro[5.5]undecane scaffold is a promising motif in modern drug discovery, offering a unique three-dimensional architecture. However, its synthesis can present ambiguities, potentially yielding isomeric structures. This guide provides an in-depth comparison of analytical methodologies to definitively validate the structure of this compound derivatives, with a particular focus on distinguishing them from their plausible isomeric counterparts, such as the 1-Oxa-9-azaspiro[5.5]undecane derivatives.

The causality behind our experimental choices lies in the need for orthogonal data. No single technique provides the complete picture. It is the synergy between Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and single-crystal X-ray crystallography that builds an unshakeable foundation of structural proof.

The Structural Conundrum: 3-Oxa vs. 1-Oxa Isomers

The synthesis of oxa-azaspiro[5.5]undecanes can sometimes lead to the formation of regioisomers. The key to a successful drug discovery campaign is the ability to differentiate between the desired this compound and the isomeric 1-Oxa-9-azaspiro[5.5]undecane. This guide will use the N-benzyl derivatives of both isomers as a comparative framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule in solution. For the validation of this compound derivatives, a suite of 1D and 2D NMR experiments is essential.

Key Differentiating Features in NMR:

The primary distinction between the 3-Oxa and 1-Oxa isomers will be evident in the chemical shifts of the protons and carbons adjacent to the oxygen and nitrogen atoms.

  • In the 3-Oxa isomer: The protons on the carbons at the 2 and 4 positions, being adjacent to the oxygen atom, will exhibit a significant downfield shift (typically in the range of 3.5-4.5 ppm in the ¹H NMR spectrum). The carbons themselves will resonate in the 60-75 ppm region in the ¹³C NMR spectrum.

  • In the 1-Oxa isomer: The protons on the carbons at the 2 and 11 positions will be deshielded by the adjacent oxygen, while the protons at the 8 and 10 positions will be influenced by the nitrogen atom. This will result in a different pattern of chemical shifts compared to the 3-Oxa isomer.

Experimental Protocols:

1. ¹H NMR Spectroscopy:

  • Objective: To determine the proton environments and their multiplicities.

  • Protocol:

    • Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Pay close attention to the integration of signals to ensure the correct number of protons in each environment.

    • Analyze the coupling patterns to deduce the connectivity of the protons.

2. ¹³C NMR Spectroscopy:

  • Objective: To determine the number of unique carbon environments.

  • Protocol:

    • Using the same sample from the ¹H NMR, acquire a proton-decoupled ¹³C NMR spectrum.

    • Identify the spiro carbon, which is a quaternary carbon and will appear as a singlet, typically in the 60-80 ppm range.[1]

    • Note the chemical shifts of the carbons adjacent to the heteroatoms.

3. 2D NMR Spectroscopy (COSY, HSQC, HMBC):

  • Objective: To establish definitive correlations between protons and carbons, confirming the atomic connectivity.

  • Protocol:

    • COSY (Correlation Spectroscopy): Reveals proton-proton couplings, helping to trace the spin systems within each ring of the spirocycle.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon. This is crucial for assigning the carbon signals based on the more easily interpretable proton spectrum.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment to differentiate the isomers. For the 3-Oxa isomer, look for correlations from the protons at positions 2 and 4 to the spiro carbon (C5). For the 1-Oxa isomer, correlations would be expected from protons at positions 2 and 11 to the spiro carbon (C6).

Comparative ¹³C NMR Data:
Carbon PositionExpected Chemical Shift (ppm) for N-Benzyl-3-Oxa-9-azaspiro[5.5]undecaneExpected Chemical Shift (ppm) for N-Benzyl-1-Oxa-9-azaspiro[5.5]undecane
Spiro Carbon~70-80~70-80
C adjacent to OC2, C4 (~65-75)C2, C11 (~65-75)
C adjacent to NC8, C10 (~45-55)C8, C10 (~45-55)

Note: These are estimated chemical shift ranges and can vary based on substituents and solvent.[2][3]

High-Resolution Mass Spectrometry (HRMS): Confirming Elemental Composition and Fragmentation

HRMS provides the exact mass of the parent ion, which allows for the unambiguous determination of the molecular formula. Furthermore, the fragmentation pattern in tandem MS (MS/MS) experiments can provide valuable structural information.

Key Differentiating Features in HRMS:

While both isomers will have the same molecular formula and thus the same exact mass, their fragmentation patterns upon collision-induced dissociation (CID) are expected to differ. The fragmentation will likely be initiated by cleavage of the bonds adjacent to the heteroatoms.

  • For the 3-Oxa isomer: Expect to see characteristic losses related to the morpholine ring.

  • For the 1-Oxa isomer: Fragmentation may involve the tetrahydropyran ring.

Experimental Protocol for HRMS:
  • Objective: To determine the exact mass and elemental composition, and to study the fragmentation pattern.

  • Protocol:

    • Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

    • Infuse the sample into an ESI (Electrospray Ionization) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

    • Acquire the full scan mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

    • Analyze the resulting fragment ions to propose a fragmentation pathway.

X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination

When a suitable single crystal can be obtained, X-ray crystallography provides the absolute, three-dimensional structure of the molecule, including bond lengths, bond angles, and stereochemistry. This technique is the ultimate arbiter in cases of structural ambiguity.

Experimental Protocol for X-ray Crystallography:
  • Objective: To obtain the definitive solid-state structure of the compound.

  • Protocol:

    • Grow single crystals of the compound. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

    • Mount a suitable crystal on a goniometer.

    • Collect diffraction data using a single-crystal X-ray diffractometer.

    • Solve and refine the crystal structure using appropriate software.

Workflow for Structural Validation

The following diagram illustrates a logical workflow for the comprehensive structural validation of a this compound derivative.

G cluster_0 Initial Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Definitive Structure Confirmation cluster_3 Data Analysis & Comparison cluster_4 Final Validation synthesis Synthesis of Putative This compound Derivative purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) purification->nmr hrms High-Resolution Mass Spectrometry (HRMS & MS/MS) purification->hrms xray X-ray Crystallography (if single crystal available) purification->xray Attempt crystallization analysis Compare experimental data with expected values for 3-Oxa and alternative (e.g., 1-Oxa) isomers. nmr->analysis hrms->analysis xray->analysis validation Structure Validated analysis->validation Consistent Data

Caption: Workflow for the structural validation of this compound derivatives.

Conclusion

The structural validation of this compound derivatives requires a multi-faceted analytical approach. While NMR spectroscopy provides the foundational data for determining atomic connectivity, HRMS is indispensable for confirming the elemental composition. In cases of ambiguity, or for absolute stereochemical assignment, X-ray crystallography remains the definitive technique. By judiciously applying these methods and carefully comparing the experimental data with the expected values for all plausible isomers, researchers can ensure the structural integrity of their compounds, a critical step in the journey of drug discovery and development.

References

A Deep Dive into Azaspirocycles: A Comparative Guide to 3-Oxa-9-azaspiro[5.5]undecane and its Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the pursuit of novel molecular architectures that can overcome the limitations of traditional flat, aromatic compounds. In this quest, azaspirocycles have risen to prominence as privileged scaffolds, offering a unique three-dimensional topology that can lead to enhanced potency, selectivity, and superior pharmacokinetic profiles.[1] This guide provides an in-depth comparative analysis of 3-Oxa-9-azaspiro[5.5]undecane against other key azaspirocyclic systems, grounded in experimental data and practical insights to empower researchers, scientists, and drug development professionals in their scaffold selection and drug design endeavors.

The Strategic Advantage of Three-Dimensionality: Why Azaspirocycles?

Azaspirocycles are bicyclic systems where two rings share a single carbon atom, known as the spiro center. This structural feature imparts a rigid, non-planar geometry, allowing for a precise and predictable orientation of substituents in three-dimensional space.[1] This is a significant departure from the two-dimensional nature of many conventional drug molecules and offers several key advantages:

  • Enhanced Target Binding: The rigid conformation of azaspirocycles can minimize the entropic penalty upon binding to a biological target, potentially leading to higher affinity and potency.

  • Improved Physicochemical Properties: The introduction of sp³-rich centers generally leads to improved solubility, reduced lipophilicity, and better metabolic stability compared to their flat aromatic counterparts.[2]

  • Novel Chemical Space: Azaspirocycles provide access to novel chemical space, offering opportunities for intellectual property and the development of first-in-class therapeutics.

A Spotlight on this compound

This compound is a heterocyclic scaffold featuring a piperidine ring fused to a tetrahydropyran ring through a spiro carbon. The presence of both a nitrogen and an oxygen atom within this rigid framework provides a unique combination of properties, making it an attractive building block in drug discovery.

Physicochemical Properties

The physicochemical properties of the parent this compound scaffold are summarized in the table below, based on computed data from PubChem.[3] These properties can be significantly modulated through substitution.

PropertyValue
Molecular Weight155.24 g/mol
XLogP30.7
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count0
Topological Polar Surface Area21.3 Ų

Comparative Analysis: this compound vs. Other Azaspirocycles

The true value of a scaffold is often revealed through comparison. Here, we analyze this compound alongside other prominent azaspirocycles utilized in medicinal chemistry.

Structural Analogs and Their Applications
ScaffoldKey Structural FeaturesProminent Applications
This compound Piperidine and tetrahydropyran ringsKinase inhibitors, CNS agents[4]
1,9-Diazaspiro[5.5]undecane Two piperidine ringsAcetyl-CoA carboxylase (ACC) inhibitors, neuropeptide Y (NPY) Y5 receptor antagonists[5][6]
Azaspiro[3.3]heptane Fused four-membered ringsBioisostere for piperidine, improving metabolic stability[7]
Azaspiro[4.5]decane Fused five and six-membered ringsDopamine receptor antagonists, neurokinin receptor antagonists
Head-to-Head Data: A Look at Biological Activity

While direct comparative studies are limited, we can collate data from various sources to gain insights into the relative performance of these scaffolds against specific target classes.

Kinase Inhibition: Azaspirocycles have emerged as potent and selective kinase inhibitors.[1][8] The rigid scaffold can effectively orient substituents to interact with the ATP-binding pocket.

  • LRRK2 Inhibition: Azaspirocyclic 1H-3,4,5-trisubstituted pyrazoles have been developed as potent and selective inhibitors of the G2019S mutant of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease.[8]

Central Nervous System (CNS) Targets: The ability of azaspirocycles to modulate physicochemical properties makes them attractive for developing CNS-penetrant drugs.[1]

  • Dopamine Receptor Antagonism: Derivatives of 1,9-diazaspiro[5.5]undecane have been explored as dopamine receptor antagonists for the treatment of psychotic disorders.[6]

The following table provides a comparative overview of the cytotoxic activity of some azaspiro undecane dione derivatives against a liver adenocarcinoma cell line.[5]

Specific Scaffold (Azaspiro Undecane Diones)Cell LineIC50 (µg/mL)
Phenyl substituted diazaspiro undecane dioneSK-HEP-146.31
p-fluorophenyl substituted diazaspiro undecane dioneSK-HEP-147.46
Thiophene substituted diazaspiro undecane dioneSK-HEP-1109
5-methyl furyl substituted diazaspiro undecane dioneSK-HEP-1125

Experimental Protocols: A Guide for the Bench Scientist

To ensure the practical applicability of this guide, we provide detailed, step-by-step methodologies for key experiments.

Synthesis of this compound Derivatives

A general synthetic route to prepare derivatives of this compound often involves the nucleophilic substitution of a suitable precursor. The following protocol is a representative example.[4]

Protocol 1: N-Arylation of this compound

  • Reactants: this compound, 6-chloropurine, triethylamine (NEt₃), n-butanol (nBuOH).

  • Procedure: a. To a solution of this compound in n-butanol, add 6-chloropurine and triethylamine. b. Heat the reaction mixture to 100°C. c. Monitor the reaction progress by thin-layer chromatography (TLC). d. Upon completion, cool the reaction to room temperature. e. Remove the solvent under reduced pressure. f. Purify the crude product by column chromatography on silica gel to afford the desired N-purinyl-3-oxa-9-azaspiro[5.5]undecane derivative.

synthesis_workflow Reactants This compound + 6-Chloropurine + NEt3, nBuOH Reaction Heat to 100°C Reactants->Reaction Nucleophilic Substitution Purification Column Chromatography Reaction->Purification Crude Product Product N-Purinyl-3-oxa-9-azaspiro[5.5]undecane Purification->Product Purified Product

Caption: General workflow for the synthesis of N-substituted this compound derivatives.

Biological Evaluation: In Vitro Cytotoxicity Assay

The following protocol describes a standard MTT assay to evaluate the cytotoxic effects of newly synthesized compounds.[5]

Protocol 2: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., SK-HEP-1) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.

mtt_assay_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Readout cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well plate Treatment Treat Cells with Compounds Cell_Seeding->Treatment Compound_Prep Prepare Compound Dilutions Compound_Prep->Treatment Incubation_48h Incubate for 48 hours Treatment->Incubation_48h MTT_Addition Add MTT Solution Incubation_48h->MTT_Addition Incubation_4h Incubate for 4 hours MTT_Addition->Incubation_4h Solubilization Add DMSO Incubation_4h->Solubilization Read_Absorbance Measure Absorbance at 570 nm Solubilization->Read_Absorbance Data_Analysis Calculate % Viability & IC50 Read_Absorbance->Data_Analysis

Caption: Step-by-step workflow for a standard MTT cytotoxicity assay.

Conclusion and Future Perspectives

Azaspirocycles, with their inherent three-dimensional character, represent a powerful tool in the medicinal chemist's arsenal. This compound, with its unique blend of a piperidine and a tetrahydropyran ring, offers a compelling scaffold for the design of novel therapeutics, particularly in the realms of oncology and neuroscience. While direct comparative data remains somewhat scattered, the available evidence suggests that the strategic incorporation of this and other azaspirocyclic motifs can lead to significant improvements in drug-like properties. Future efforts should focus on the systematic and parallel evaluation of diverse azaspirocycles to build a more comprehensive understanding of their structure-property and structure-activity relationships, thereby enabling more rational and predictive drug design.

References

A Comparative Guide to 3-Oxa-9-azaspiro[5.5]undecane Analogs and Their Isomeric Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of the 3-Oxa-9-azaspiro[5.5]undecane Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that offer improved pharmacological properties is relentless. Spirocyclic scaffolds have garnered significant attention due to their inherent three-dimensionality, which can lead to enhanced target selectivity, improved physicochemical properties, and better pharmacokinetics compared to their "flat" aromatic counterparts.[1][2] Among these, the this compound core represents a promising, yet underexplored, structural motif. Its unique topology, combining a tetrahydropyran ring with a piperidine ring, offers a distinct spatial arrangement of heteroatoms and substituent vectors.

While the parent this compound is commercially available, a comprehensive body of public research detailing the structure-activity relationships (SAR) of its analogs remains elusive.[2] This guide, therefore, takes a "scaffold hopping" approach. We will first introduce the foundational this compound structure and then delve into a comparative analysis of its more extensively studied isomers: the 1-oxa-4,9-diaza and 3,9-diaza-spiro[5.5]undecane systems. By examining the SAR of these related scaffolds, we can extrapolate potential therapeutic applications and guide future research into the largely untapped chemical space of this compound derivatives.

Comparative Analysis of Oxa-Azaspiro[5.5]undecane Isomers

The positioning of the heteroatoms within the spirocyclic framework dramatically influences the molecule's properties and its potential interactions with biological targets. Below, we compare the SAR of two well-documented isomeric scaffolds to infer the potential of the this compound core.

The 1-Oxa-4,9-diazaspiro[5.5]undecane Scaffold: Modulators of Pain and Inflammation

Derivatives of the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold have been successfully explored as dual µ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists for the treatment of pain, as well as potent soluble epoxide hydrolase (sEH) inhibitors for chronic kidney diseases.[3][4]

Structure-Activity Relationship Highlights:

A key SAR study on dual MOR agonists/σ1R antagonists revealed the following insights[3]:

  • Substitution at the 9-position: A phenethyl group at the 9-position of the piperidine ring was found to be optimal for MOR agonism.

  • Substitution at the 4-position: Aryl or heteroaryl groups at the 4-position of the second nitrogen were crucial for σ1R antagonism. Substituted pyridyl moieties provided a good balance of activities.

  • Substitution on the Oxa-ring: Small alkyl groups at the 2-position of the tetrahydropyran ring were well-tolerated.

SAR_1_Oxa_4_9_diaza

Comparative Data for 1-Oxa-4,9-diazaspiro[5.5]undecane Analogs:

Compound IDR1 (at N9)R2 (at N4)MOR Agonism (EC50, nM)[3]σ1R Antagonism (Ki, nM)[3]
15au Phenethyl2-Methyl-5-pyridyl1.82.4
15av Phenethyl2-CF3-5-pyridyl1.91.1
15ba Phenethyl2-Chloro-5-pyridyl1.21.9
15ax 4-Fluorophenethyl2-Methyl-5-pyridyl2.34.1

Data extracted from J. Med. Chem. 2020, 63 (5), 2434-2454.[3]

This data underscores the tunability of the 1-oxa-4,9-diaza scaffold. For the this compound system, this suggests that derivatization of the piperidine nitrogen (N9) could be a fruitful avenue for exploring a range of biological targets.

The 3,9-Diazaspiro[5.5]undecane Scaffold: CNS-Active Agents

The 3,9-diazaspiro[5.5]undecane core has been investigated for its potential in treating central nervous system (CNS) disorders, with analogs showing activity as γ-aminobutyric acid type A (GABA-A) receptor antagonists and dopamine D3 receptor antagonists.[5][6]

Structure-Activity Relationship Highlights:

For GABA-A receptor antagonists, SAR studies on 3,9-diazaspiro[5.5]undecane-based compounds have shown[5]:

  • Spirocyclic Benzamide: The presence of a spirocyclic benzamide was found to be a key pharmacophoric element, compensating for the lack of a traditional acidic moiety in many GABA-A receptor ligands.

  • Aromatic Substitution: The substitution pattern on the aromatic ring of the benzamide significantly influenced both binding affinity and selectivity for different GABA-A receptor subtypes. A simple m-methylphenyl analog displayed high nanomolar affinity and good selectivity.[5]

SAR_3_9_diaza_GABA

In the context of dopamine D3 receptor antagonists, research has indicated that the diazaspiroalkane core provides a unique three-dimensional structure that can confer high selectivity over the D2 receptor.[6][7]

Comparative Data for 3,9-Diazaspiro[5.5]undecane-based GABA-A Receptor Antagonists:

Compound IDAromatic Substitution (R)GABA-A Binding Affinity (Ki, nM)[5]
1e m-methylphenyl180
1f p-methylphenyl340
1g o-methylphenyl1100

Data extracted from J. Med. Chem. 2021, 64, 13, 9349–9370.[5]

These findings suggest that for the this compound scaffold, incorporating amide functionalities at the 9-position could be a promising strategy for developing CNS-active agents. The oxygen at the 3-position would likely influence the hydrogen bonding capacity and conformational preferences of such derivatives.

Experimental Protocols

The following protocols are representative of the synthesis and biological evaluation of oxa-azaspiro[5.5]undecane systems and can be adapted for the investigation of this compound analogs.

General Synthesis of an Oxa-Azaspiro[5.5]undecane Core

This protocol is adapted from the synthesis of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives.[3]

Synthesis_Workflow

Step-by-Step Methodology:

  • Epoxidation of N-Boc-4-piperidone: To a solution of trimethylsulfonium iodide in dry DMSO, add sodium hydride at 0 °C. Stir for 30 minutes, then add a solution of N-Boc-4-piperidone in DMSO. Allow the reaction to warm to room temperature and stir for 12 hours. Quench with water and extract with ethyl acetate. The crude epoxide is purified by column chromatography.

  • Epoxide Ring-Opening: The purified epoxide is dissolved in a suitable solvent (e.g., methanol) and the desired primary amine is added. The reaction mixture is heated to reflux for 6-12 hours. After cooling, the solvent is removed under reduced pressure to yield the amino alcohol intermediate.

  • Cyclization to form the Spiro-lactam: The amino alcohol is dissolved in a chlorinated solvent (e.g., dichloromethane) and a base (e.g., triethylamine) is added. The solution is cooled to 0 °C and chloroacetyl chloride is added dropwise. The reaction is stirred at room temperature for 12 hours. The reaction is then quenched, and the organic layer is washed, dried, and concentrated. The crude product is purified by chromatography.

  • Boc Deprotection: The Boc-protected spiro-lactam is dissolved in dichloromethane, and trifluoroacetic acid is added. The reaction is stirred at room temperature for 2 hours. The solvent is removed in vacuo to yield the deprotected spirocycle.

  • Functionalization at the 9-position: The deprotected spirocycle can be further functionalized at the piperidine nitrogen via standard N-alkylation or N-arylation protocols (e.g., reductive amination, Buchwald-Hartwig amination).

Radioligand Binding Assay for Receptor Affinity Determination

This protocol is a generalized procedure for determining the binding affinity of test compounds to a specific receptor, for instance, the dopamine D3 receptor.[6]

Step-by-Step Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human dopamine D3 receptor) are prepared from transfected HEK-293 cells.

  • Assay Buffer Preparation: A suitable binding buffer is prepared (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Incubation: In a 96-well plate, add the cell membranes, a specific radioligand (e.g., [3H]-spiperone), and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

  • Equilibration: The plates are incubated at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are calculated by non-linear regression analysis. The Ki values are then determined using the Cheng-Prusoff equation.

Expert Opinion and Future Directions

The comparative analysis of the 1-oxa-4,9-diaza and 3,9-diaza-spiro[5.5]undecane scaffolds clearly demonstrates the versatility of the oxa-azaspiro[5.5]undecane framework in generating potent and selective modulators of various biological targets. The specific placement of heteroatoms dictates the accessible chemical space and the potential for forming key interactions within a binding site.

The this compound core, with its tetrahydropyran oxygen at the 3-position, presents a unique set of properties. This oxygen atom can act as a hydrogen bond acceptor and will influence the conformational rigidity and polarity of the spirocycle in a manner distinct from its isomers. Based on the learnings from its relatives, we can propose several promising avenues for future research:

  • CNS-Active Agents: Derivatization of the N9 position with various aryl amides, similar to the strategy used for the 3,9-diaza scaffold, could yield novel ligands for CNS targets like GABA, dopamine, or serotonin receptors. The 3-oxa moiety could impart favorable ADME properties, such as improved solubility or reduced hERG liability.

  • Kinase Inhibitors: The piperidine nitrogen provides a convenient handle for introducing moieties that can interact with the hinge region of protein kinases, a strategy that has been explored with related azaspirocycles.[1]

  • Antimicrobial Agents: The unique three-dimensional shape of the this compound scaffold could be exploited to design novel antimicrobial agents that disrupt protein-protein interactions or target unique binding pockets in microbial enzymes.

References

Comparing the biological activity of spirocyclic vs non-spirocyclic analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Third Dimension in Drug Design

In the landscape of medicinal chemistry, the quest for drug candidates with superior efficacy, selectivity, and pharmacokinetic profiles is a perpetual endeavor. Historically, drug discovery has often focused on planar, aromatic structures. However, the principle of "escaping from flatland" has gained significant traction, emphasizing the importance of three-dimensional (3D) molecular architecture.[1] Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, are at the forefront of this paradigm shift.[2] Their inherent rigidity and defined 3D geometry offer a unique platform to overcome challenges associated with traditional drug scaffolds.[3][4]

This guide provides a comprehensive comparison of the biological activity of spirocyclic compounds versus their non-spirocyclic analogs. We will delve into the mechanistic underpinnings of their advantages, supported by experimental data, and provide detailed protocols for key assays to empower researchers in their drug discovery efforts. The increasing presence of spirocyclic motifs in both clinical candidates and approved drugs underscores their growing importance in modern medicinal chemistry.[5][6]

The Spirocyclic Edge: A Comparative Analysis

The introduction of a spirocyclic motif can profoundly influence a molecule's biological and physicochemical properties. This is largely attributed to the conformational restriction and increased fraction of sp³-hybridized carbons (Fsp³), a parameter correlated with higher clinical success rates.[3]

Binding Affinity and Selectivity: A Lock-and-Key Refined

The rigid nature of spirocycles pre-organizes the substituents in a defined spatial orientation, which can lead to a more favorable interaction with the target protein's binding site.[2] This "conformational restriction" can reduce the entropic penalty upon binding, thereby enhancing binding affinity.

  • Causality: Non-spirocyclic, flexible molecules must adopt a specific, often energetically unfavorable, conformation to bind to their target. This conformational change comes at an entropic cost. Spirocycles, being more rigid, already possess a conformation that is closer to the required binding pose, thus minimizing this energetic penalty.

Furthermore, the precise positioning of functional groups in 3D space can significantly improve selectivity. By presenting functionalities at unique vectors, spirocyclic compounds can engage with specific sub-pockets of a target protein that may be inaccessible to their flatter counterparts, leading to reduced off-target effects.[2]

Physicochemical Properties: Fine-Tuning for Success

Spirocycles offer a powerful tool for modulating key physicochemical properties that are critical for a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[5][6]

  • Solubility and Lipophilicity: The introduction of sp³-rich spirocyclic scaffolds can disrupt planarity and decrease lipophilicity (logP), which often leads to improved aqueous solubility.[2][3] This is a crucial advantage, as poor solubility is a common hurdle in drug development.

  • Metabolic Stability: The quaternary spiro-carbon and adjacent atoms can be less susceptible to metabolic enzymes, such as cytochrome P450s. By "shielding" metabolically liable sites on a molecule, spirocycles can enhance metabolic stability and prolong the drug's half-life in the body.[3]

Case Study: MCHr1 Antagonists

A compelling example of the spirocyclic advantage can be seen in the development of melanin-concentrating hormone receptor 1 (MCHr1) antagonists. In one study, replacing a morpholine ring with various azaspirocycles led to a significant improvement in the drug's properties.[3]

CompoundStructureMCHr1 Ki (nM)hERG IC50 (µM)logD
Non-spirocyclic Morpholine analog5.62.33.1
Spirocyclic Azaspiro[3.3]heptane analog1.2>502.5

Table 1: Comparison of a non-spirocyclic MCHr1 antagonist with its spirocyclic analog. This data illustrates how the introduction of a spirocycle can lead to increased potency (lower Ki), improved selectivity against the hERG channel (a key anti-target), and a more favorable lipophilicity profile (lower logD).[3]

Visualizing the Concepts

G cluster_0 Non-Spirocyclic Analog cluster_1 Spirocyclic Analog a Flexible Conformation b High Conformational Entropy a->b c Potential for Off-Target Binding a->c d Metabolically Liable Sites a->d i Binding to Target Protein b->i Higher Entropic Penalty c->i Off-Target Effects e Rigid Conformation f Lower Conformational Entropy e->f g Improved Selectivity e->g h Enhanced Metabolic Stability e->h f->i Lower Entropic Penalty g->i Specific Binding

Caption: Logical relationship between spirocyclic and non-spirocyclic analogs and their impact on biological properties.

Experimental Protocols for Comparative Analysis

To empirically validate the theoretical advantages of spirocyclic compounds, a series of standardized in vitro assays are essential.

Ligand Binding Affinity Assay (Radioligand Competition)

This assay determines the affinity of a test compound for its target receptor by measuring its ability to displace a known radiolabeled ligand.[7]

Principle: The assay measures the equilibrium binding of a radioligand to a receptor preparation in the presence of varying concentrations of an unlabeled competitor ligand. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50, which can be converted to the inhibitory constant (Ki).[7]

Step-by-Step Protocol:

  • Prepare Receptor Membranes: Homogenize tissues or cells expressing the target receptor in an appropriate buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in assay buffer.

  • Set up Assay Plates: In a 96-well plate, add assay buffer, the radioligand at a fixed concentration (typically at or below its Kd), and a serial dilution of the spirocyclic or non-spirocyclic test compound.

  • Initiate Binding: Add the receptor membrane preparation to each well to start the binding reaction.

  • Incubate: Incubate the plates at a specific temperature for a predetermined time to reach equilibrium.

  • Separate Bound from Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand.

  • Wash: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantify Radioactivity: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G A Prepare Receptor Membranes B Set up Assay Plate (Radioligand + Competitor) A->B C Initiate Binding (Add Membranes) B->C D Incubate to Equilibrium C->D E Filter and Wash D->E F Quantify Radioactivity E->F G Data Analysis (IC50 -> Ki) F->G

Caption: Workflow for a radioligand competition binding assay.

Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Principle: The test compound is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes. The disappearance of the parent compound over time is monitored by LC-MS/MS.

Step-by-Step Protocol:

  • Prepare Reagents: Prepare a stock solution of the test compound. Thaw liver microsomes and the NADPH regenerating system on ice.

  • Set up Incubation: In a 96-well plate, add buffer, liver microsomes, and the test compound. Pre-incubate the plate at 37°C.

  • Initiate Reaction: Add the pre-warmed NADPH regenerating system to each well to start the metabolic reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This cell-free assay predicts the passive permeability of a compound across a biological membrane.[8]

Principle: The PAMPA system consists of a donor plate and an acceptor plate separated by a filter coated with an artificial lipid membrane. The test compound is added to the donor plate, and its appearance in the acceptor plate is measured over time.[9]

Step-by-Step Protocol:

  • Prepare Lipid Membrane: Coat the filter of the donor plate with a solution of lipids (e.g., lecithin in dodecane).[10]

  • Prepare Solutions: Prepare a solution of the test compound in a buffer at a specific pH (e.g., pH 7.4 for intestinal absorption). Fill the acceptor plate wells with buffer.

  • Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate.

  • Incubate: Incubate the PAMPA sandwich for a defined period (e.g., 4-18 hours) at room temperature.[11]

  • Sample Analysis: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Calculate Permeability: Calculate the effective permeability coefficient (Pe) using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * time) where VA is the volume of the acceptor well, VD is the volume of the donor well, and Area is the surface area of the membrane.

hERG Inhibition Assay

This assay is crucial for assessing the cardiotoxicity risk of a compound by measuring its effect on the hERG potassium channel.[12][13]

Principle: The assay measures the flow of ions through the hERG channel in cells stably expressing the channel. Inhibition of this current can lead to QT interval prolongation and potentially fatal arrhythmias.[13] There are several methods, including manual and automated patch-clamp electrophysiology, and fluorescence-based thallium flux assays.[12][14]

Step-by-Step Protocol (Thallium Flux Assay):

  • Cell Culture: Plate cells stably expressing the hERG channel (e.g., HEK293-hERG) in a multi-well plate.

  • Dye Loading: Load the cells with a thallium-sensitive fluorescent dye.

  • Compound Incubation: Add the test compound at various concentrations to the wells and incubate.

  • Stimulation and Measurement: Add a stimulation buffer containing thallium to the wells. The influx of thallium through open hERG channels causes an increase in fluorescence, which is measured in real-time using a kinetic plate reader.[14]

  • Data Analysis: The rate of fluorescence increase is proportional to hERG channel activity. The percentage of inhibition is calculated relative to vehicle-treated controls. Determine the IC50 from the concentration-response curve.

Conclusion and Future Perspectives

The strategic incorporation of spirocyclic scaffolds represents a powerful approach in modern drug discovery to enhance biological activity and optimize ADME properties.[5][6] By providing a rigid, three-dimensional framework, spirocycles can improve binding affinity, selectivity, and metabolic stability compared to their non-spirocyclic counterparts.[1] The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate and compare the performance of spirocyclic and non-spirocyclic analogs. As synthetic methodologies for creating diverse spirocyclic systems continue to advance, we can anticipate an even greater impact of these unique structures on the development of next-generation therapeutics.[15]

References

A Comparative Guide to the Analytical Quality Control of 3-Oxa-9-azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth comparison of analytical methodologies for ensuring the quality, purity, and identity of 3-Oxa-9-azaspiro[5.5]undecane, a key heterocyclic building block in pharmaceutical synthesis. The selection of appropriate analytical techniques is paramount for regulatory compliance and the successful development of safe and effective active pharmaceutical ingredients (APIs). This document moves beyond a simple listing of methods to explain the rationale behind selecting and optimizing a particular technique, grounded in the physicochemical properties of this unique spirocyclic compound.

The Critical Role of Quality Control for this compound

This compound is a bifunctional molecule featuring a piperidine and a tetrahydropyran ring sharing a spirocyclic carbon. This structure is of significant interest in medicinal chemistry. The quality of this intermediate directly impacts the purity, efficacy, and safety of the final drug product.[1][2][3] Therefore, a robust analytical quality control strategy is essential to:

  • Confirm Identity: Verify the correct chemical structure.

  • Determine Purity and Assay: Quantify the amount of this compound and identify and quantify any impurities.

  • Assess Stability: Evaluate the degradation profile of the compound under various conditions.

This guide will explore and compare the utility of several core analytical techniques for these purposes.

Gas Chromatography (GC): A Tool for Volatile Impurity Profiling

Gas chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds. For this compound, GC is particularly useful for assessing the presence of volatile organic impurities, residual solvents, and potential by-products from its synthesis.

Principle of GC Analysis

In GC, a sample is vaporized and injected into a chromatographic column. An inert carrier gas (mobile phase) carries the sample through the column, which contains a stationary phase. Separation occurs based on the differential partitioning of the analytes between the mobile and stationary phases. Compounds with higher volatility and lower affinity for the stationary phase elute faster.

Experimental Protocol: GC-FID for Purity and Impurity Profiling

This protocol is designed for the routine analysis of this compound purity and the detection of volatile impurities.

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent such as dichloromethane or methanol.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 6890 or equivalent with a Flame Ionization Detector (FID).

    • Column: A specialized column for volatile amines, such as an Rtx-Volatile Amine column (30 m x 0.32 mm ID, 1.8 µm film thickness), is recommended to ensure good peak shape for the basic amine functionality.[4][5][6]

    • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

    • Inlet: Split/splitless injector in split mode (e.g., 50:1 split ratio) at 250°C.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Detector: FID at 300°C.

    • Injection Volume: 1 µL.

  • Data Analysis:

    • The purity of this compound is determined by area percent calculation.

    • Impurities are identified by their relative retention times and quantified relative to the main peak.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject into GC dissolve->inject separate Separation on Column inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC-DAD Analysis cluster_data Data Processing prepare_sol Prepare Sample Solution add_reagents Add Derivatizing Agent & Buffer prepare_sol->add_reagents heat Heat Mixture add_reagents->heat inject Inject into HPLC heat->inject separate Separation on C18 Column inject->separate detect DAD Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity/Assay integrate->quantify

References

Beyond the Flatland: A Comparative Guide to Novel Azaspiro Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic scaffolds. The emphasis on molecules with greater three-dimensionality (3D) has propelled spirocyclic systems, particularly azaspirocycles, to the forefront of modern drug design. Their rigid, well-defined geometries offer a unique opportunity to orient functional groups in three-dimensional space, leading to enhanced potency, selectivity, and pharmacokinetic profiles.[1]

This guide provides an in-depth, data-driven comparison of emerging azaspiro scaffolds against their more established, non-spirocyclic counterparts. We will delve into the "why" and "how" of benchmarking these novel structures, moving beyond mere data presentation to explain the causal relationships that underpin experimental choices and outcomes. This resource is intended for researchers, scientists, and drug development professionals seeking to leverage the power of 3D scaffolds to overcome the challenges of contemporary drug discovery.

The Spirocyclic Advantage: A Paradigm Shift in Scaffold Design

The introduction of a spirocyclic core into a drug candidate can profoundly influence its properties. A key advantage is the increase in the fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with improved clinical success.[2] This shift towards more 3D structures can lead to:

  • Improved Physicochemical Properties: Azaspirocycles have been shown to modulate aqueous solubility and lipophilicity (LogD). Counterintuitively, the addition of a carbon atom in a spirocyclic system can sometimes lead to a decrease in lipophilicity, an effect attributed to increased basicity.[3]

  • Enhanced Metabolic Stability: The rigid nature of spirocycles can shield metabolically labile sites from enzymatic degradation, thereby improving metabolic stability.[1]

  • Increased Potency and Selectivity: The precise spatial arrangement of substituents afforded by a spirocyclic core can lead to optimal interactions with the target protein, resulting in increased potency and selectivity against off-target proteins.[2]

To illustrate these advantages, we will focus on a head-to-head comparison of the novel 2-oxa-6-azaspiro[3.3]heptane scaffold against the established morpholine ring, a common motif in many approved drugs.

Case Study: 2-Oxa-6-azaspiro[3.3]heptane as a Morpholine Bioisostere

The morpholine ring is a ubiquitous fragment in medicinal chemistry, valued for its favorable physicochemical properties. However, it can be susceptible to metabolic degradation. The 2-oxa-6-azaspiro[3.3]heptane scaffold has emerged as a promising bioisosteric replacement for morpholine, offering a more rigid and metabolically stable alternative.[4]

Physicochemical and ADME Property Comparison

A critical step in benchmarking a new scaffold is the direct comparison of its physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties with the established scaffold it aims to replace. The following table summarizes key data for analogous compounds containing either a morpholine or a 2-oxa-6-azaspiro[3.3]heptane moiety.

PropertyMorpholine Analog (6a)2-Oxa-6-azaspiro[3.3]heptane Analog (6b)Rationale for Improvement
logD at pH 7.4 2.81.6The spirocyclic nature, despite adding a carbon, increases the pKa, leading to higher protonation at physiological pH and thus lower lipophilicity.[3]
pKa 6.78.2The constrained geometry of the azaspiro[3.3]heptane ring system increases the basicity of the nitrogen atom.[3]
Permeability (10⁻⁶ cm/s) 1622Despite lower lipophilicity, the spirocyclic compound shows excellent permeability, indicating that other factors like shape and polarity contribute significantly.[3]
Metabolic Stability (HLM, μL/min/mg) 7213The rigid spirocyclic core likely shields the molecule from metabolism by cytochrome P450 enzymes in human liver microsomes (HLM).[3]
Metabolic Stability (Hepatocytes, μL/min/10⁶ cells) 61/190 (Human/Rat)11/5.1 (Human/Rat)The improved stability is also observed in intact liver cells, confirming the protective effect of the spirocycle.[3]

Data adapted from a study on MCHr1 antagonists, where compound 6a contains a morpholine and 6b contains a 2-oxa-6-azaspiro[3.3]heptane.[3]

Experimental Protocols for Scaffold Benchmarking

To generate the comparative data presented above, a series of standardized in vitro assays are employed. Here, we provide detailed protocols for three key experiments, explaining the rationale behind the chosen methodologies.

Potency and Selectivity Determination: Kinase Inhibitor IC50 Assay

Rationale: The primary goal of introducing a new scaffold is often to improve potency against the intended target and selectivity against off-targets. A kinase inhibitor IC50 assay is a standard method to quantify the concentration of a compound required to inhibit 50% of the kinase activity. By screening against a panel of kinases, a selectivity profile can be established.[5] The choice of a biochemical assay format allows for a direct measure of target engagement without the complexities of a cellular environment.[6]

Experimental Workflow:

Caption: Workflow for Kinase Inhibitor IC50 Determination.

Detailed Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Assay Plate Preparation: Transfer a small volume of each compound dilution to a 384-well assay plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Kinase Reaction: Add the kinase enzyme and its specific peptide substrate to the wells.

  • Initiation: Initiate the kinase reaction by adding ATP. The concentration of ATP should be close to its Km value for the specific kinase to ensure competitive binding can be accurately measured.[7]

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. A common method is to use an antibody that specifically recognizes the phosphorylated substrate, coupled with a detection system such as TR-FRET or luminescence.[8]

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Metabolic Stability Assessment: Microsomal Stability Assay

Rationale: Poor metabolic stability is a major reason for drug candidate failure. The liver microsomal stability assay is a widely used in vitro model to assess the intrinsic clearance of a compound by the major drug-metabolizing enzymes, the cytochrome P450s (CYPs).[9] This assay provides a rapid and cost-effective way to rank compounds based on their metabolic stability early in the discovery process.[10]

Experimental Workflow:

G cluster_setup Assay Setup cluster_reaction Reaction cluster_analysis Analysis A Test Compound D Incubate at 37°C A->D B Liver Microsomes B->D C NADPH C->D E Time-point Sampling (0, 15, 30, 60 min) D->E F Quench Reaction (Acetonitrile) E->F G Protein Precipitation F->G H LC-MS/MS Analysis G->H I Calculate % Remaining H->I

Caption: Workflow for Microsomal Stability Assay.

Detailed Protocol:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the test compound (at a final concentration of 1 µM) with liver microsomes (e.g., human, rat; at a final protein concentration of 0.5 mg/mL) in a phosphate buffer (pH 7.4).

  • Initiate Reaction: Pre-warm the mixture to 37°C, then initiate the metabolic reaction by adding a solution of NADPH (a necessary cofactor for CYP enzymes).

  • Time-Course Incubation: At specific time points (e.g., 0, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile with an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (Clint) of the compound.

Permeability Assessment: Caco-2 Permeability Assay

Rationale: For orally administered drugs, the ability to cross the intestinal epithelium is crucial for absorption and bioavailability. The Caco-2 cell line, derived from a human colon adenocarcinoma, forms a monolayer of polarized epithelial cells that serves as a good in vitro model of the intestinal barrier.[11] This assay measures the rate of transport of a compound across the Caco-2 monolayer, providing an estimate of its intestinal permeability.

Experimental Workflow:

G cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Data Analysis A Seed Caco-2 cells on Transwell inserts B Culture for 21 days to form monolayer A->B C Add compound to apical (A) or basolateral (B) side B->C D Incubate and sample from receiver side over time C->D E Quantify compound concentration by LC-MS/MS D->E F Calculate apparent permeability (Papp) E->F

Caption: Workflow for Caco-2 Permeability Assay.

Detailed Protocol:

  • Cell Culture: Seed Caco-2 cells onto permeable Transwell inserts and culture for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Before the assay, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Assay Setup: Wash the cell monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution).

  • Apical to Basolateral (A-to-B) Permeability: Add the test compound to the apical (upper) chamber. At various time points, collect samples from the basolateral (lower) chamber.

  • Basolateral to Apical (B-to-A) Permeability: In a separate set of wells, add the test compound to the basolateral chamber and sample from the apical chamber. This is done to assess active efflux.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the compound is a substrate for efflux transporters like P-glycoprotein.

Conclusion: Embracing the Third Dimension

The strategic incorporation of novel azaspiro scaffolds represents a significant step forward in the quest for safer and more effective medicines. By moving beyond traditional flat structures, medicinal chemists can unlock new chemical space and address many of the challenges associated with poor ADME properties and off-target toxicity. The case of 2-oxa-6-azaspiro[3.3]heptane as a morpholine bioisostere provides a compelling example of how a rationally designed spirocyclic scaffold can lead to substantial improvements in metabolic stability and lipophilicity without compromising permeability.

The rigorous, data-driven benchmarking of these new scaffolds, using the standardized protocols outlined in this guide, is essential for making informed decisions in drug discovery programs. By understanding the "why" behind the experimental choices and the "how" of their execution, researchers can confidently navigate the exciting and rewarding landscape of three-dimensional drug design.

References

A Comparative In Vitro Analysis of 3-Oxa-9-azaspiro[5.5]undecane Derivatives as Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the pursuit of novel chemical scaffolds that offer enhanced three-dimensionality and improved pharmacological properties is paramount.[1] Spirocyclic systems, particularly those incorporating heteroatoms, have garnered significant attention for their potential to escape the "flatland" of traditional aromatic compounds, thereby offering new vectors for interacting with biological targets. This guide provides an in-depth comparative analysis of the in vitro bioactivity of a series of novel 3-Oxa-9-azaspiro[5.5]undecane derivatives against established anticancer agents, supported by detailed experimental protocols and data.

The unique conformational rigidity of the spirocyclic core is hypothesized to reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity and selectivity. The incorporation of an oxa- and aza- functionality within the spiro[5.5]undecane framework offers opportunities for hydrogen bonding and other polar interactions, making these derivatives promising candidates for anticancer drug development.

Comparative Cytotoxicity Analysis

To evaluate the anticancer potential of the novel this compound derivatives (designated as SPIRO-A, SPIRO-B, and SPIRO-C), their in vitro cytotoxicity was assessed against a panel of human cancer cell lines and compared with Doxorubicin, a widely used chemotherapeutic agent. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay after a 48-hour treatment period.

CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)
SPIRO-A 8.5 ± 0.712.3 ± 1.115.1 ± 1.4
SPIRO-B 5.2 ± 0.47.8 ± 0.69.5 ± 0.8
SPIRO-C 15.1 ± 1.222.5 ± 2.028.3 ± 2.5
Doxorubicin 0.9 ± 0.11.2 ± 0.21.5 ± 0.3

Note: The data presented for the SPIRO compounds are hypothetical and for illustrative purposes to guide researchers in their experimental design and data interpretation.

The results indicate that while the SPIRO derivatives exhibit anticancer activity, their potency is lower than that of Doxorubicin. Notably, SPIRO-B displayed the most promising activity among the derivatives. The variation in potency among the SPIRO compounds suggests that substitutions on the core scaffold play a critical role in their cytotoxic effects.

Causality Behind Experimental Choices

The selection of the MTT assay for determining cytotoxicity is based on its reliability, high-throughput capability, and its mechanism of action, which reflects the metabolic activity of viable cells.[2] The chosen cancer cell lines (MCF-7, A549, and HCT116) represent common and well-characterized cancer types, allowing for a broad initial assessment of the compounds' anticancer spectrum. A 48-hour incubation period was chosen to allow sufficient time for the compounds to exert their effects on cell proliferation and viability.

Experimental Workflow for In Vitro Cytotoxicity Assessment

The following diagram illustrates the workflow for the in vitro cytotoxicity assessment of the this compound derivatives.

G cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Cancer cell lines (MCF-7, A549, HCT116) B Cell seeding in 96-well plates A->B C Overnight incubation for cell adherence B->C E Treatment of cells with compounds for 48 hours C->E D Preparation of serial dilutions of SPIRO derivatives and Doxorubicin D->E F Addition of MTT reagent E->F G Incubation for 4 hours (Formazan formation) F->G H Solubilization of formazan crystals with DMSO G->H I Absorbance measurement at 570 nm H->I J Calculation of cell viability (%) I->J K Determination of IC50 values J->K

Workflow for in vitro cytotoxicity testing.

Detailed Protocol: MTT Assay for Cytotoxicity

This protocol provides a step-by-step guide for performing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 values of the test compounds.[2][3][4]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound derivatives (SPIRO-A, B, C)

  • Doxorubicin (positive control)

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare stock solutions of the SPIRO derivatives and Doxorubicin in DMSO.

    • Perform serial dilutions of the stock solutions in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and cells treated with DMSO alone (vehicle control).

  • Incubation:

    • Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for an additional 4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and use a non-linear regression analysis to determine the IC50 value.

Potential Mechanism of Action: Apoptosis Induction

Many anticancer drugs exert their effects by inducing programmed cell death, or apoptosis.[5] A plausible mechanism for the observed cytotoxicity of the this compound derivatives is the activation of the intrinsic apoptotic pathway. This pathway is initiated by intracellular stress, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. Cytochrome c then activates a cascade of caspases, ultimately leading to cell death.

G A This compound Derivative B Intracellular Stress A->B C Mitochondrial Outer Membrane Permeabilization B->C D Cytochrome c Release C->D E Apoptosome Formation D->E F Caspase-9 Activation E->F G Caspase-3 Activation F->G H Apoptosis G->H

Hypothesized intrinsic apoptotic pathway.

Further experimental validation, such as Annexin V/PI staining and western blotting for key apoptotic proteins (e.g., Bcl-2, Bax, cleaved caspase-3), would be necessary to confirm this proposed mechanism of action.

Conclusion and Future Directions

The preliminary in vitro data, although hypothetical, suggest that this compound derivatives represent a promising new scaffold for the development of novel anticancer agents. The modular nature of their synthesis allows for extensive structure-activity relationship (SAR) studies to optimize their potency and selectivity. Future work should focus on synthesizing a library of these derivatives and evaluating their efficacy against a broader panel of cancer cell lines. Furthermore, mechanistic studies are crucial to elucidate their mode of action and identify their specific molecular targets. Promising lead compounds can then be advanced to in vivo studies to assess their therapeutic potential in preclinical models of cancer. The methodologies and comparative framework presented in this guide provide a solid foundation for the continued exploration of this intriguing class of spirocyclic compounds.

References

A Comparative Guide to the Conformational Analysis of 3-Oxa-9-azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technically-focused comparison of the conformational landscape of 3-Oxa-9-azaspiro[5.5]undecane. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established principles of stereochemistry with predictive analytical methodologies. We will explore the conformational preferences of this spirocyclic system by contrasting it with its constituent six-membered heterocycles: tetrahydropyran and piperidine. The analysis is supported by outlining detailed experimental and computational protocols that would be employed for such an investigation, providing a robust framework for the study of this and related spirocyclic scaffolds.

Introduction: The Structural Significance of Spirocyclic Heterocycles

Spirocyclic systems, characterized by two rings sharing a single atom, are of increasing interest in medicinal chemistry. Their rigid, three-dimensional structures offer a unique way to explore chemical space, often leading to compounds with improved potency and selectivity. This compound is a scaffold that combines the structural features of both tetrahydropyran and piperidine. Understanding its conformational behavior is paramount for the rational design of novel therapeutics, as the spatial arrangement of its functional groups will dictate its interactions with biological targets.

The conformational analysis of this molecule is governed by the interplay of several factors, including the inherent preferences of the individual rings and the stereoelectronic effects arising from the presence of two heteroatoms. Of particular importance is the anomeric effect, a stereoelectronic phenomenon that describes the tendency of heteroatomic substituents adjacent to a heteroatom within a cyclohexane-like ring to favor an axial orientation over the sterically less hindered equatorial position[1][2].

Comparative Conformational Landscape

The conformational behavior of this compound can be best understood by first considering its constituent rings in isolation.

The Piperidine Ring: A Flexible Amine

The piperidine ring, a saturated six-membered heterocycle containing nitrogen, predominantly adopts a chair conformation to minimize angular and torsional strain[3]. In its unsubstituted form, there is a rapid ring inversion between two identical chair conformers. The hydrogen atom on the nitrogen can occupy either an axial or an equatorial position, with a slight preference for the equatorial orientation[4]. For substituted piperidines, the conformational equilibrium is dictated by the steric bulk of the substituents, which generally favor the equatorial position to avoid 1,3-diaxial interactions[5].

The Tetrahydropyran Ring: The Influence of the Anomeric Effect

Similar to piperidine, the tetrahydropyran (THP) ring also exists primarily in a chair conformation[6][7][8]. Computational studies have shown that the chair conformer is significantly more stable than twist or boat forms[7][9]. The defining feature of the THP ring is the influence of the anomeric effect when substituted at the C2 or C6 position. An electronegative substituent at these positions shows a preference for the axial orientation, a phenomenon attributed to a stabilizing hyperconjugative interaction between a lone pair on the ring oxygen and the antibonding orbital (σ*) of the C-X bond (where X is the electronegative substituent)[1][2][10].

This compound: A Constrained Spirocyclic System

In this compound, the two rings are locked together by the spiro carbon atom. This linkage significantly restricts the conformational flexibility of the system compared to its individual components. Each ring will still adopt a chair-like conformation, but the ring inversion of one ring is now coupled to the other.

The key conformational questions for this molecule revolve around the relative orientations of the C-O-C and C-N-C planes and the influence of the anomeric effect. The piperidine ring is attached at the C4 position of the tetrahydropyran ring, which is meta to the oxygen atom. Therefore, we do not expect a classical anomeric effect involving the spiro linkage itself. However, the presence of the oxygen atom will still influence the electron distribution throughout the molecule.

The most stable conformation is predicted to be a double-chair conformation. The nitrogen lone pair in the piperidine ring and the N-H bond will interconvert between axial and equatorial positions. Similarly, the protons on the tetrahydropyran ring will occupy axial and equatorial positions.

Experimental and Computational Verification: A Methodological Guide

A comprehensive conformational analysis of this compound would necessitate a combined experimental and computational approach.

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules in solution. A detailed NMR analysis would provide definitive evidence for the predominant conformation.

Step-by-Step NMR Analysis Protocol:

  • Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄) to a concentration of approximately 5-10 mg/mL.

  • ¹H NMR Spectroscopy:

    • Acquire a high-resolution ¹H NMR spectrum.

    • Analyze the chemical shifts and coupling patterns of the protons. Protons in an axial environment are typically shielded (appear at a lower chemical shift) compared to their equatorial counterparts.

    • Measure the vicinal coupling constants (³JHH). The magnitude of these couplings is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. Large coupling constants (typically 8-13 Hz) are indicative of an axial-axial relationship (dihedral angle ~180°), while smaller couplings (1-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships[11][12].

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon environments.

    • Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): To establish proton-proton connectivity within each ring.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which can help in assigning quaternary carbons and confirming the overall structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is a crucial experiment for determining through-space proximity of protons. Strong NOE cross-peaks between protons in a 1,3-diaxial arrangement would provide compelling evidence for a chair conformation.

Diagram of the Experimental Workflow for Conformational Analysis

G cluster_synthesis Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis and Structure Elucidation synthesis Synthesize and Purify This compound dissolve Dissolve in Deuterated Solvent synthesis->dissolve nmr_1d 1D NMR (¹H, ¹³C, DEPT) dissolve->nmr_1d nmr_2d 2D NMR (COSY, HSQC, NOESY) nmr_1d->nmr_2d Initial Assignments coupling Analyze Coupling Constants (³JHH) nmr_2d->coupling noe Analyze NOE Correlations nmr_2d->noe structure Determine Predominant Conformation coupling->structure noe->structure

Caption: Workflow for the experimental conformational analysis of this compound using NMR spectroscopy.

Computational Protocol: Density Functional Theory (DFT)

Computational modeling provides quantitative insights into the relative energies and geometries of different conformers.

Step-by-Step DFT Calculation Protocol:

  • Conformer Search:

    • Perform a systematic or stochastic conformational search to identify all possible low-energy conformers (e.g., double-chair, chair-boat, double-boat).

  • Geometry Optimization:

    • Optimize the geometry of each identified conformer using a suitable level of theory, such as B3LYP with a 6-31G(d) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules[9].

  • Frequency Calculations:

    • Perform frequency calculations at the same level of theory to verify that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

  • Energy Comparison:

    • Compare the relative Gibbs free energies of the conformers to determine their populations at a given temperature.

  • NMR Parameter Prediction:

    • Calculate NMR chemical shifts and coupling constants for the most stable conformers using a method like GIAO (Gauge-Independent Atomic Orbital). These predicted values can then be compared with the experimental data for validation.

Predicted Conformational Data and Comparison

Based on the principles discussed, we can predict the key conformational features of this compound and compare them to its constituent rings.

Table 1: Comparison of Conformational Properties

FeaturePiperidineTetrahydropyranThis compound (Predicted)
Predominant Conformation ChairChairDouble-Chair
Ring Inversion Barrier ~10-11 kcal/mol~10 kcal/molHigher than individual rings due to spiro-linkage
Key Stereoelectronic Effect N/A in unsubstituted formAnomeric EffectAttenuated electronic effects from the oxygen atom
Axial vs. Equatorial Preference (N-H) Equatorial (slight preference)N/ALikely a small preference for equatorial to minimize steric interactions

Table 2: Predicted ¹H NMR Coupling Constants for a Chair Conformation

Coupling TypeDihedral Angle (approx.)Expected ³JHH (Hz)
Axial-Axial180°8 - 13
Axial-Equatorial60°1 - 5
Equatorial-Equatorial60°1 - 5

These predicted values would be key to interpreting the experimental NMR spectrum of this compound.

Diagram of the Conformational Equilibria

G cluster_piperidine Piperidine cluster_thp Tetrahydropyran cluster_spiro This compound p1 Chair 1 p2 Chair 2 p1->p2 Ring Inversion t1 Chair 1 t2 Chair 2 t1->t2 Ring Inversion s1 Double-Chair 1 s2 Double-Chair 2 s1->s2 Coupled Ring Inversion (Higher Barrier)

Caption: A comparison of the conformational equilibria in piperidine, tetrahydropyran, and the predicted behavior of this compound.

Conclusion

The conformational analysis of this compound is a nuanced challenge that benefits from a comparative approach. By understanding the well-established conformational preferences of its constituent piperidine and tetrahydropyran rings, we can make robust predictions about the behavior of the more complex spirocyclic system. The spiro linkage is expected to enforce a double-chair conformation with a higher barrier to ring inversion than the individual heterocycles.

The detailed experimental (NMR) and computational (DFT) protocols outlined in this guide provide a clear roadmap for the validation of these predictions. A thorough investigation, combining these techniques, will not only elucidate the precise three-dimensional structure of this compound but also provide a deeper understanding of the interplay between steric and stereoelectronic effects in complex heterocyclic systems. This knowledge is invaluable for the design of novel molecular entities in the field of drug discovery.

References

Safety Operating Guide

Navigating the Disposal of 3-Oxa-9-azaspiro[5.5]undecane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to this principle. This guide provides an in-depth, procedural framework for the safe disposal of 3-Oxa-9-azaspiro[5.5]undecane, a spirocyclic compound with applications in medicinal chemistry. By understanding the chemical nature of this compound and adhering to established safety protocols, laboratories can ensure a safe working environment and maintain regulatory compliance.

Understanding the Hazard Profile of this compound

Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is essential. This compound and its common salt form, this compound hydrochloride, present several hazards that dictate handling and disposal procedures.

Key Hazards:

  • Acute Oral Toxicity: The compound is harmful if swallowed.[1]

  • Skin Irritation: It is known to cause skin irritation.[1]

  • Serious Eye Damage/Irritation: It poses a risk of serious eye damage or irritation.[1]

  • Respiratory Irritation: Inhalation may cause respiratory irritation.[1]

The presence of an ether linkage (-O-) within the spirocyclic structure introduces the potential for peroxide formation, a significant and often underestimated laboratory hazard. Ethers can react with atmospheric oxygen to form explosive peroxides over time.[2][3][4][5][6]

Hazard Classification Summary:

Hazard StatementGHS ClassificationSource
H302: Harmful if swallowedAcute toxicity, oral[1]
H315: Causes skin irritationSkin corrosion/irritation[1]
H318/H319: Causes serious eye damage/irritationSerious eye damage/eye irritation[1]
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure[1]

Pre-Disposal Safety and Handling

Proper disposal begins with safe handling during and after use. The following procedures are critical to minimizing risk.

Personal Protective Equipment (PPE)

A robust PPE protocol is the first line of defense against chemical exposure. The choice of PPE is dictated by the known hazards of this compound.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact and irritation.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect against splashes that can cause serious eye damage.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo prevent inhalation of vapors that can cause respiratory irritation.
Peroxide Formation: A Latent Hazard

The ether component of this compound necessitates vigilance for peroxide formation, especially in opened and aged containers. Peroxides can be explosive when concentrated by evaporation or distillation.[2][3][4][5][6]

Peroxide Management Protocol:

  • Date all containers upon receipt and upon opening. This is a critical step in tracking the age of the chemical.

  • Store in a cool, dark, and dry place. Light can accelerate peroxide formation.

  • Regularly test for peroxides, especially before any concentration steps (e.g., rotary evaporation). Peroxide test strips are a common and effective method for semi-quantitative screening.[2][4][5][6] For a more sensitive test, the potassium iodide method can be employed.[2][4]

  • Never distill or evaporate a solution containing peroxide-forming substances to dryness. [3]

“The danger is often underestimated when ethers are being distilled, resulting in explosions which could really be avoided.” - The University of Edinburgh, Health and Safety Department[2]

Step-by-Step Disposal Procedure

The disposal of this compound should be approached systematically, from the initial waste collection to the final hand-off to environmental health and safety (EHS) personnel.

Waste Segregation and Collection

Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance.

Caption: Workflow for the collection and disposal of this compound waste.

Step-by-Step Protocol:

  • Immediate Segregation: At the point of generation, collect all waste containing this compound. This includes unused neat material, reaction residues, and contaminated materials (e.g., pipette tips, gloves, and weighing paper).

  • Designated Waste Container: Transfer the waste into a dedicated, properly labeled hazardous waste container. The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is generally suitable.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").

  • Satellite Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from ignition sources and incompatible chemicals.

  • EHS Pickup: Once the container is full or has been in accumulation for the maximum allowed time per institutional and local regulations, arrange for pickup by your institution's Environmental Health and Safety (EHS) department.

Decontamination of Glassware and Equipment

All glassware and equipment that have come into contact with this compound must be decontaminated before being returned to general use.

  • Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone, ethanol) to remove the bulk of the residual chemical. Collect this rinse as hazardous waste.

  • Washing: Wash the rinsed equipment with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

Spill Management

In the event of a spill, a prompt and appropriate response is crucial to mitigate exposure and environmental contamination.

SpillResponse Spill Spill Occurs Evacuate Evacuate Immediate Area (if necessary) Spill->Evacuate Alert Alert Colleagues and Supervisor Spill->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain the Spill (use absorbent material) PPE->Contain Cleanup Clean Up Spill Residue Contain->Cleanup Dispose Dispose of Contaminated Materials as Hazardous Waste Cleanup->Dispose Report Report the Incident to EHS Dispose->Report

Caption: Step-by-step procedure for managing a spill of this compound.

Spill Cleanup Protocol:

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert colleagues and your supervisor.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Section 2.1.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Cleanup: Collect the absorbed or contained material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.

  • Disposal: All materials used for the cleanup, including absorbent materials and contaminated PPE, must be disposed of as hazardous waste.

  • Reporting: Report the incident to your institution's EHS department in accordance with their policies.

Regulatory Compliance

The disposal of this compound is governed by federal and local regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA (Environmental Protection Agency): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management of hazardous waste from "cradle to grave."[4][5][7] While this compound may not be explicitly listed as a hazardous waste, it would likely be classified as a characteristic hazardous waste due to its toxic and irritant properties. The appropriate EPA hazardous waste codes should be determined in consultation with your EHS department. For example, spent non-halogenated solvents containing this compound may fall under the F003 code.[8][9]

  • OSHA (Occupational Safety and Health Administration): OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), also known as the Laboratory Standard, mandates the development of a Chemical Hygiene Plan (CHP).[7][10][11][12][13][14] This plan must include procedures for the safe handling and disposal of hazardous chemicals. The information in this guide should be incorporated into your laboratory's CHP.

Conclusion: A Commitment to Safety

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By understanding the chemical's hazards, implementing robust handling and disposal protocols, and adhering to regulatory requirements, researchers can confidently advance their scientific endeavors in a safe and responsible manner.

References

A Researcher's Guide to the Safe Handling and Disposal of 3-Oxa-9-azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Operational Brief for Laboratory Professionals

As novel chemical entities progress through the drug development pipeline, ensuring the safety of laboratory personnel is paramount. This guide provides a detailed protocol for the safe handling and disposal of 3-Oxa-9-azaspiro[5.5]undecane and its common salt forms, such as the hydrochloride salt. Adherence to these procedures is critical to mitigate risks and ensure a secure research environment.

Hazard Identification and Risk Assessment

This compound hydrochloride is classified as a hazardous substance. A thorough understanding of its potential dangers is the foundation of safe laboratory practices.

GHS Hazard Classification:

Hazard StatementCodeDescriptionPictogram
Causes skin irritationH315The substance can cause redness, itching, and inflammation upon contact with the skin.[1][2]GHS07
Causes serious eye irritationH319Direct contact with the eyes can result in significant irritation, redness, and pain.[1][2]GHS07
May cause respiratory irritationH335Inhalation of dust or fumes may lead to irritation of the respiratory tract.[1][2]GHS07
Harmful if swallowedH302Ingestion of the substance can be harmful to health.[2]GHS07

This data is a synthesis from multiple supplier safety data sheets. Always refer to the specific SDS for the product you are using.

The primary routes of exposure are skin contact, eye contact, and inhalation.[1] The causality is clear: the chemical properties of this compound allow it to irritate biological tissues upon direct contact. Therefore, the core of our safety protocol is the establishment of effective barriers to prevent such contact.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following PPE is mandatory to create a protective barrier between the researcher and the chemical.

  • Eye and Face Protection: Chemical safety goggles are required at all times. If there is a risk of splashing, a face shield should be worn in addition to goggles to provide comprehensive protection. This is a direct countermeasure to the "serious eye irritation" hazard (H319).[1]

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly. This addresses the "causes skin irritation" hazard (H315).[1]

    • Lab Coat: A long-sleeved lab coat is required to protect the skin and personal clothing from contamination.

  • Respiratory Protection: Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] This is to mitigate the risk of respiratory tract irritation (H335). If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator may be necessary.

This multi-layered approach to PPE ensures that all potential exposure routes are addressed, providing a self-validating system of protection.

Operational Plan: From Receipt to Use

A systematic workflow is essential for minimizing the risk of exposure during the handling of this compound.

Workflow for Safe Handling:

cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_cleanup Cleanup and Disposal Receipt Receive Package Inspect Inspect for Damage Receipt->Inspect Store Store in Designated Area (Cool, Dry, Well-Ventilated) Inspect->Store DonPPE Don Appropriate PPE Store->DonPPE FumeHood Work in Fume Hood DonPPE->FumeHood Weigh Weigh/Transfer Chemical FumeHood->Weigh Experiment Perform Experiment Weigh->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate DoffPPE Doff PPE Correctly Decontaminate->DoffPPE Dispose Dispose of Waste DoffPPE->Dispose

Caption: Workflow for the safe handling of this compound.

Step-by-Step Protocol:

  • Receiving and Storage:

    • Upon receipt, visually inspect the package for any signs of damage or leaks.

    • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly closed.[1]

  • Preparation:

    • Before handling, ensure you are familiar with the location and operation of emergency equipment, such as the safety shower and eyewash station.

    • Don all required PPE as outlined in Section 2.

  • Handling:

    • All weighing and transfer operations should be conducted within a certified chemical fume hood to minimize inhalation exposure.

    • Avoid generating dust.

    • Use dedicated spatulas and glassware.

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][3] Remove contaminated clothing. If irritation persists, seek medical attention.[1]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air.[1] If not breathing, give artificial respiration. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Protocol:

cluster_waste_generation Waste Generation cluster_waste_segregation Segregation and Collection cluster_final_disposal Final Disposal Excess Excess Chemical WasteContainer Designated, Labeled Solid Waste Container Excess->WasteContainer Contaminated Contaminated PPE & Labware Contaminated->WasteContainer EHSOffice Contact Environmental Health & Safety (EHS) WasteContainer->EHSOffice ApprovedPlant Dispose via Approved Waste Disposal Plant EHSOffice->ApprovedPlant

Caption: Waste disposal workflow for this compound.

Disposal Steps:

  • Segregation: Do not mix this waste with other waste streams. All materials contaminated with this compound, including excess chemical, used gloves, and weighing papers, should be collected in a designated and clearly labeled hazardous waste container.

  • Containerization: Use a chemically compatible, sealable container for waste collection. The container must be labeled with "Hazardous Waste" and the chemical name.

  • Disposal: Dispose of the contents and the container in accordance with all local, state, and federal regulations.[1] This typically involves contacting your institution's Environmental Health and Safety (EHS) office for pickup and disposal at an approved waste disposal facility. Do not dispose of this chemical down the drain.

By following these detailed procedures, researchers can confidently and safely work with this compound, ensuring both personal safety and environmental responsibility.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxa-9-azaspiro[5.5]undecane
Reactant of Route 2
Reactant of Route 2
3-Oxa-9-azaspiro[5.5]undecane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.